molecular formula C15H21NO5 B176447 Boc-2-Methoxy-L-Phenylalanine

Boc-2-Methoxy-L-Phenylalanine

Numéro de catalogue: B176447
Poids moléculaire: 295.33 g/mol
Clé InChI: QMHKMTAKTUUKEK-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Boc-2-Methoxy-L-Phenylalanine is a chemically modified derivative of the essential amino acid L-phenylalanine, specifically engineered for use as a critical building block in organic synthesis and chemical biology research. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amine moiety, which is a standard and reversible protection strategy used to shield the amine functionality during sequential coupling reactions in peptide synthesis. The presence of a methoxy group on the aromatic ring introduces steric and electronic modifications that can significantly influence the peptide's final conformation, receptor binding affinity, and metabolic stability. The primary research application of this protected amino acid is in the solid-phase and solution-phase synthesis of complex peptides. The Boc group is stable under a wide range of basic and coupling conditions but can be cleanly removed under mild acidic conditions, allowing for precise, step-wise chain elongation. Incorporating this methoxy-modified phenylalanine into peptide sequences allows researchers to probe structure-activity relationships, design peptide-based therapeutics with enhanced properties, and create novel bioactive compounds for pharmaceutical discovery. Its unique structure makes it a valuable tool for exploring protein-protein interactions and enzymatic functions in academic and industrial research settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-3-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(13(17)18)9-10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHKMTAKTUUKEK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid, also known as Boc-L-Phe(2-OMe)-OH, is a synthetically derived, non-proteinogenic amino acid. As a derivative of phenylalanine, it incorporates a methoxy (B1213986) group at the ortho position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This structure makes it a valuable building block in peptide synthesis and a compelling scaffold for medicinal chemistry and drug discovery. The Boc protecting group provides stability under various conditions while allowing for facile deprotection under acidic conditions, a critical feature for stepwise peptide elongation. The ortho-methoxy substitution on the phenyl ring can induce specific conformational constraints and alter the electronic properties of the side chain, potentially influencing molecular interactions and biological activity. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its utility in research and development.

Chemical Structure and Properties

(S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid is a chiral molecule with the (S)-configuration at the α-carbon. The structure consists of a propanoic acid backbone, a tert-butoxycarbonyl (Boc) protected amine at the C2 position, and a 2-methoxyphenylmethyl (o-methoxybenzyl) side chain at the C3 position.

Table 1: Physicochemical Properties of (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid and Related Analogs

Property(S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid[1](S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid
CAS Number 143415-63-8[2]141895-35-4[1]13734-34-4
Molecular Formula C15H21NO5C15H21NO5C14H19NO4
Molecular Weight 295.33 g/mol 295.33 g/mol [1]265.31 g/mol
Appearance White to off-white solid (predicted)White to off-white solidWhite to off-white crystalline powder
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.Soluble in organic solvents.Soluble in organic solvents.
XLogP3 2.4 (Predicted)1.8[1]2.1

Synthesis

The synthesis of (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid typically involves two key steps: the synthesis of the unnatural amino acid (S)-2-amino-3-(2-methoxyphenyl)propanoic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis of the Unnatural Amino Acid Precursor

Several methods can be employed for the asymmetric synthesis of the core amino acid. A common approach is the alkylation of a chiral glycine (B1666218) enolate equivalent with 2-methoxybenzyl bromide. Alternatively, methods like the Strecker synthesis followed by enzymatic resolution can be utilized to obtain the desired (S)-enantiomer.

Boc Protection

The most common method for the introduction of the Boc protecting group is the reaction of the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) under basic conditions.

Experimental Protocol: General Procedure for Boc Protection of an Amino Acid

  • Dissolution: Dissolve the amino acid (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.

  • Basification: Add a base, such as sodium hydroxide (B78521) or triethylamine (B128534) (1.5-2 equivalents), to the solution to deprotonate the amino group and maintain a pH between 9 and 10.

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture while stirring vigorously.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid Start Starting Materials: (S)-2-amino-3-(2-methoxyphenyl)propanoic acid Di-tert-butyl dicarbonate Reaction Boc Protection Reaction (Base, Solvent) Start->Reaction Workup Acidic Work-up & Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Final Product: Boc-L-Phe(2-OMe)-OH Purification->Product

Caption: General workflow for the synthesis of Boc-protected amino acids.

Applications in Research and Drug Development

(S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid is primarily utilized as a specialized building block in the synthesis of peptides and peptidomimetics.

Peptide Synthesis

The Boc group is a cornerstone of solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain attached to a solid support. The stability of the Boc group to the basic conditions used for peptide coupling, combined with its lability to mild acids like trifluoroacetic acid (TFA), allows for controlled, stepwise elongation of the peptide. The incorporation of non-natural amino acids like Boc-L-Phe(2-OMe)-OH can introduce unique structural and functional properties into peptides, such as increased resistance to enzymatic degradation, enhanced binding affinity, and improved pharmacokinetic profiles.

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin with Free Amine Coupling Coupling: Add Boc-AA, Coupling Reagents Resin->Coupling Washing1 Washing Coupling->Washing1 Deprotection Deprotection: Treat with TFA Washing1->Deprotection Washing2 Washing Deprotection->Washing2 Neutralization Neutralization: Treat with Base (e.g., DIEA) Washing2->Neutralization ElongatedPeptide Elongated Peptide on Resin Neutralization->ElongatedPeptide ElongatedPeptide->Coupling Repeat Cycle

Caption: A simplified workflow of the Boc-SPPS cycle.

Drug Discovery

Phenylalanine derivatives are common motifs in various therapeutic agents. The introduction of a methoxy group at the ortho position can serve several purposes in drug design:

  • Conformational Restriction: The steric bulk of the methoxy group can restrict the rotation of the phenyl ring, locking the side chain into a specific conformation. This can lead to higher binding affinity and selectivity for a biological target.

  • Modulation of Electronic Properties: The electron-donating nature of the methoxy group can alter the electronic properties of the aromatic ring, potentially influencing cation-pi or other non-covalent interactions with a receptor.

  • Improved Pharmacokinetic Properties: The methoxy group can increase the metabolic stability of the molecule by blocking a potential site of hydroxylation.

While specific biological activity data for (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid is not widely published, related Boc-protected phenylalanine derivatives have shown activity in various contexts, including as antimicrobial agents and as components of more complex drug candidates.

Table 2: Biological Activity of Related Boc-Protected Dipeptides

CompoundOrganismActivity (MIC90 in µg/mL)Reference
Boc-Phe-Trp-OMeStaphylococcus aureus16[3]
Bacillus subtilis32[3]
Escherichia coli64[3]
Pseudomonas aeruginosa128[3]
Boc-Trp-Trp-OMeStaphylococcus aureus32[3]
Bacillus subtilis32[3]
Escherichia coli128[3]
Pseudomonas aeruginosa128[3]

This data suggests that peptides incorporating such modified amino acids can exhibit significant biological effects.

Potential Signaling Pathway Involvement

Given its nature as a building block for bioactive peptides and small molecules, (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid could be incorporated into inhibitors of various signaling pathways. For instance, phenylalanine derivatives are known to be key components of HIV-1 capsid modulators. A hypothetical signaling pathway where a molecule derived from this amino acid might act is in the disruption of viral replication.

Signaling_Pathway cluster_pathway Hypothetical Inhibition of Viral Replication Drug Inhibitor containing Boc-L-Phe(2-OMe)-OH derivative Target Viral Protein (e.g., Capsid Protein) Drug->Target Binds and Inhibits Assembly Viral Assembly & Maturation Target->Assembly Required for Replication Successful Viral Replication Assembly->Replication

Caption: A hypothetical signaling pathway inhibited by a drug candidate.

Conclusion

(S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid is a specialized chemical reagent with significant potential in the fields of peptide chemistry and drug discovery. Its unique structural features, including the ortho-methoxy substitution and the versatile Boc protecting group, make it an attractive tool for creating novel peptides and small molecules with tailored biological activities. While detailed experimental data on this specific compound is limited in the public domain, the principles governing its synthesis and application are well-established. Further research into the incorporation of this and similar unnatural amino acids into therapeutic candidates is a promising avenue for the development of next-generation drugs.

References

An In-depth Technical Guide to Boc-2-methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-2-methoxy-L-phenylalanine, a key building block in modern peptide chemistry. The information is structured to serve as a practical resource for laboratory work and research planning.

Core Chemical Properties

This compound, systematically named (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid, is a derivative of the natural amino acid L-phenylalanine. The introduction of a methoxy (B1213986) group on the phenyl ring and the Boc protecting group on the amine confers unique properties utilized in specialized synthetic applications.

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 143415-63-8[1][2][3]
Molecular Formula C₁₅H₂₁NO₅[1]
Molecular Weight 295.33 g/mol [1][3]
Appearance White Powder[2]
Melting Point 157 °C[1][2]
Purity ≥97%[2]
Storage Temperature 2-8°C[2]

Detailed identifiers are crucial for unambiguous documentation and substance tracking in research.

IdentifierValueReference
IUPAC Name (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid[2]
SMILES OC(--INVALID-LINK--(C)C)=O)CC1=CC=CC=C1OC)=O[2]
InChI 1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(13(17)18)9-10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1[2]
InChI Key QMHKMTAKTUUKEK-NSHDSACASA-N[2]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, purification, and analysis of this compound.

This protocol is adapted from the general synthesis of Boc-protected amino acids.[4]

Objective: To protect the α-amino group of 2-methoxy-L-phenylalanine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

  • 2-methoxy-L-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane (B91453)

  • 1N Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Procedure:

  • Dissolution: Dissolve 2-methoxy-L-phenylalanine in a mixture of 1,4-dioxane and 1N NaOH solution in a round-bottom flask. Stir the mixture vigorously in an ice bath for 15-20 minutes until a clear solution is obtained.

  • Boc-Protection: Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution dropwise while maintaining vigorous stirring and a cool temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc₂O.

    • Acidify the aqueous layer to a pH of 2-3 using a cold 1M HCl or citric acid solution, which will cause the product to precipitate.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica (B1680970) gel column chromatography to yield pure this compound.[5]

Objective: To determine the purity of the synthesized this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Gradient Elution: Run a linear gradient from 10% to 90% Solvent B over 20 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 220 nm and 254 nm.

  • Analysis: Integrate the peak areas to calculate the purity of the compound. A purity of ≥98% is typical for this reagent.[6]

Applications in Research and Development

This compound is primarily used as a specialized building block in peptide synthesis.[2] The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for the α-amino moiety of amino acids in peptide synthesis.[4]

This compound is classified as an unnatural amino acid, which can be incorporated into peptide chains to introduce novel structural and functional properties.[7] Its synthesis may involve advanced methodologies like palladium-mediated C-H activation.[7] Its primary application is in Boc solid-phase peptide synthesis (SPPS), a technique advantageous for preparing certain types of peptides, such as hydrophobic sequences.[2][8]

Visualized Workflows and Relationships

The following diagram illustrates the general chemical synthesis pathway for this compound.

G start 2-methoxy-L-phenylalanine product This compound start->product Boc Protection reagent Di-tert-butyl dicarbonate (Boc Anhydride) reagent->product solvent Dioxane / aq. NaOH solvent->product

Caption: General synthesis workflow for this compound.

This workflow outlines the standard procedure for verifying the purity and identity of the final product.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation prep Dissolve sample in Acetonitrile/Water hplc HPLC Analysis (C18 Column, UV Detection) prep->hplc nmr NMR Spectroscopy (Structure Verification) prep->nmr ms Mass Spectrometry (Molecular Weight Confirmation) prep->ms purity Purity ≥ 97%? hplc->purity identity Correct Structure? nmr->identity ms->identity final Product Release purity->final Yes identity->final Yes

Caption: Quality control workflow for this compound.

This diagram shows the logical relationship of how this compound is utilized as a building block in Boc-SPPS.

G cluster_0 SPPS Cycle deprotection 1. Deprotection (Remove Boc group with TFA) activation 2. Activation deprotection->activation coupling 3. Coupling (New amino acid added) activation->coupling activation->coupling wash 4. Wash coupling->wash Resin Resin-Bound Peptide coupling->Resin Forms new peptide bond wash->deprotection Repeat for next cycle AminoAcid This compound AminoAcid->activation Input Resin->deprotection

Caption: Role of this compound in the Boc-SPPS cycle.

References

An In-depth Technical Guide to Boc-2-methoxy-L-phenylalanine (CAS 143415-63-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-2-methoxy-L-phenylalanine (Boc-2-methoxy-L-phenylalanine) is a non-proteinogenic amino acid derivative that serves as a valuable building block in peptide synthesis and medicinal chemistry. The presence of a methoxy (B1213986) group on the ortho position of the phenyl ring introduces unique steric and electronic properties, potentially influencing the conformation, bioactivity, and metabolic stability of resulting peptides. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, synthesis context, and its primary application in solid-phase peptide synthesis (SPPS). Due to the limited availability of specific experimental data in the public domain, this guide also presents illustrative protocols and data based on closely related compounds to provide a practical framework for researchers.

Core Properties of this compound

This compound is a white to off-white powder.[1][2] Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 143415-63-8[3]
Molecular Formula C₁₅H₂₁NO₅[3]
Molecular Weight 295.33 g/mol [3]
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-methoxyphenyl)propanoic acid[3]
Appearance White to off-white powder[]
Melting Point 157 °C[3]
Storage Conditions 2-8°C[]
Purity (Typical) ≥97%[2]
Predicted Spectroscopic and Analytical Data

Table 1.2.1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic-H6.8 - 7.3MultipletProtons on the 2-methoxyphenyl ring.
α-H~4.3 - 4.6MultipletAlpha-proton of the phenylalanine residue.
β-CH₂~2.9 - 3.3MultipletDiastereotopic beta-protons of the phenylalanine residue.
O-CH₃~3.8SingletProtons of the methoxy group.
Boc (t-butyl)~1.4Singlet (9H)Protons of the tert-butoxycarbonyl protecting group.
NH (Amide)~5.0 - 5.5DoubletAmide proton; position can be solvent and concentration dependent.
COOH>10Broad SingletCarboxylic acid proton; often not observed in deuterated protic solvents.

Table 1.2.2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Carboxyl)~175
C=O (Boc)~155
Aromatic C-O~157Carbon bearing the methoxy group.
Aromatic C~110 - 130Aromatic carbons.
α-C~54
β-C~35
O-CH₃~55Methoxy carbon.
C (Boc quaternary)~80
CH₃ (Boc)~28

Synthesis of this compound

The synthesis of this compound as an unnatural amino acid is noted to be derived from a C-H activation methodology developed by Jin-Quan Yu and coworkers.[5] This approach allows for the direct functionalization of C-H bonds, providing a powerful tool for creating novel amino acid derivatives. While a specific, detailed protocol for this exact compound is not publicly available, the general principle involves the palladium-catalyzed arylation of a C(sp³)–H bond.

Illustrative Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis of a Boc-protected unnatural amino acid, which would be analogous to the synthesis of this compound. This typically involves two main stages: the creation of the unnatural amino acid and the subsequent protection of the amino group.

G General Synthesis Workflow for Boc-Unnatural Amino Acids cluster_0 Synthesis of Unnatural Amino Acid cluster_1 Boc Protection start Starting Amino Acid (e.g., L-Alanine derivative) reagents Arylating Agent & Catalyst (e.g., 2-iodoanisole, Pd catalyst) start->reagents 1. ch_activation C-H Activation/Arylation reagents->ch_activation 2. workup1 Reaction Work-up and Purification ch_activation->workup1 3. uaa 2-methoxy-L-phenylalanine workup1->uaa 4. boc_reagent Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) uaa->boc_reagent 5. boc_protection N-terminal Protection boc_reagent->boc_protection 6. workup2 Reaction Work-up and Purification boc_protection->workup2 7. final_product This compound workup2->final_product 8.

Caption: Generalized Synthesis Workflow.

Illustrative Experimental Protocol: Boc Protection of an Amino Acid

The following is a general and illustrative protocol for the N-terminal Boc protection of an amino acid, a crucial step in the synthesis of the target compound.[6]

Materials:

Procedure:

  • Dissolve the amino acid in a mixture of acetone and water.

  • Add triethylamine to the solution to act as a base.

  • To the stirred solution, add di-tert-butyl dicarbonate. The reaction is typically carried out at room temperature.

  • Stir the reaction mixture for 0.5-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Extract the aqueous solution with an organic solvent like ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer with a cold solution of potassium hydrogen sulfate to a pH of 1-1.5.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the Boc-protected amino acid, which may be further purified by crystallization.

Application in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) using Boc chemistry.[2] The Boc protecting group is stable under the conditions of peptide coupling but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA).

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines a typical cycle for the incorporation of a Boc-protected amino acid into a growing peptide chain on a solid support.

G Boc-SPPS Coupling Cycle resin Resin-Bound Peptide (N-terminal Boc group) deprotection Deprotection: Treat with TFA in DCM resin->deprotection 1. wash1 Wash with DCM and IPA deprotection->wash1 2. neutralization Neutralization: Treat with DIEA in DCM/DMF wash1->neutralization 3. wash2 Wash with DCM/DMF neutralization->wash2 4. coupling Coupling: Add activated this compound (e.g., with HBTU/HOBt) wash2->coupling 5. wash3 Wash with DCM/DMF coupling->wash3 6. next_cycle Repeat Cycle or Proceed to Cleavage wash3->next_cycle 7.

Caption: Boc-SPPS Workflow for One Coupling Cycle.

Experimental Protocol: Incorporation into a Peptide Chain (Boc-SPPS)

This protocol describes a general procedure for a single coupling cycle in Boc-based solid-phase peptide synthesis.[1][]

Materials:

  • Resin-bound peptide with a free N-terminal amino group

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Isopropyl alcohol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM or DMF for 30-60 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM followed by IPA and then DMF to remove residual TFA and byproducts.

  • Neutralization: Treat the resin with a solution of 5-10% DIEA in DMF for 5-10 minutes to neutralize the N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt.

  • Washing: Wash the resin thoroughly with DMF to remove excess DIEA.

  • Amino Acid Activation: In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin loading) with a coupling agent such as HBTU/HOBt or DIC/HOAt in DMF. Add DIEA to initiate the activation.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) test.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

  • Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (B91410) (HF) with appropriate scavengers (e.g., p-cresol).

Biological Context and Potential Applications

While specific biological activity data for peptides containing 2-methoxy-L-phenylalanine is scarce, the introduction of this modified amino acid can be hypothesized to have several effects:

  • Conformational Constraints: The ortho-methoxy group can impose steric constraints on the peptide backbone, potentially favoring specific secondary structures.

  • Metabolic Stability: The modification of the phenyl ring may increase resistance to enzymatic degradation by proteases, thereby prolonging the in vivo half-life of the peptide.

  • Receptor Interactions: The methoxy group can alter the electronic properties of the aromatic ring and introduce a potential hydrogen bond acceptor, which could modulate the binding affinity and selectivity of the peptide for its biological target.

Research on related compounds provides some insights. For instance, peptides containing hydrophobic amino acids like phenylalanine are known to have potential as antimicrobial agents, often by disrupting bacterial cell membranes. The increased hydrophobicity and altered electronic nature of the 2-methoxy-phenylalanine residue could potentially enhance such activities.

The logical relationship for considering the use of this compound in drug discovery is outlined below.

G Rationale for Using this compound in Drug Discovery start Lead Peptide with Phenylalanine Residue problem Challenges: - Low Bioactivity - Poor Metabolic Stability - Off-target Effects start->problem strategy Strategic Modification: Replace Phe with 2-methoxy-Phe problem->strategy synthesis Synthesis using This compound strategy->synthesis outcome Potential Outcomes: - Altered Conformation - Modified Receptor Binding - Increased Proteolytic Resistance synthesis->outcome goal Improved Therapeutic Candidate outcome->goal

References

Molecular weight of Boc-2-methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-2-methoxy-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Boc-2-methoxy-L-phenylalanine, an unnatural amino acid derivative crucial for advanced peptide synthesis and pharmaceutical research. It details the compound's physicochemical properties, its primary applications, and standardized experimental protocols relevant to its use.

Physicochemical Properties

This compound, systematically named (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid, is a derivative of the essential amino acid L-phenylalanine. The introduction of a methoxy (B1213986) group on the phenyl ring and the N-terminal tert-butyloxycarbonyl (Boc) protecting group makes it a valuable building block for creating peptides with modified structural and functional properties.

PropertyValueReferences
Molecular Weight 295.33 g/mol [1][2]
Molecular Formula C₁₅H₂₁NO₅[2]
CAS Number 143415-63-8[2]
Appearance Powder
Melting Point 157 °C[2]
Assay Purity ≥97%
Storage Temperature 2-8°C

Applications in Research and Drug Development

The primary application of this compound is in peptide synthesis . As an unnatural amino acid, its incorporation into a peptide sequence can confer unique properties, such as:

  • Enhanced Stability: Modifying the peptide backbone to increase resistance to enzymatic degradation.

  • Conformational Constraint: Influencing the peptide's secondary structure to improve binding affinity and specificity for a biological target.

  • Novel Functionality: Introducing new chemical handles for bioconjugation or altering receptor interaction profiles.

These characteristics make it a valuable reagent in drug discovery, particularly in the development of peptide-based therapeutics for fields like oncology and immunology.

Experimental Protocols

While specific reaction conditions are proprietary or publication-dependent, the following sections detail standardized and widely accepted protocols for the synthesis and application of Boc-protected amino acids.

General Protocol for Boc Protection of an Amino Acid

This protocol describes a general method for attaching the Boc protecting group to an amino acid, such as the parent L-phenylalanine, using di-tert-butyl dicarbonate (B1257347). This is a foundational step in preparing the building blocks for peptide synthesis.

Materials:

  • L-phenylalanine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Sodium hydroxide (B78521) (NaOH)

  • tert-Butyl alcohol

  • Water

  • Ethyl acetate

  • Citric acid solution (10%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolution: In a four-necked flask equipped with a stirrer, dissolve the amino acid (e.g., L-phenylalanine, 1 mole) and sodium hydroxide (1.1 moles) in water. Add tert-butyl alcohol to the solution and stir until clear.[3]

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1 mole) dropwise to the stirred solution over approximately 1 hour. A white precipitate may form during this addition.[3]

  • Reaction: Continue stirring the mixture overnight at room temperature to ensure the reaction goes to completion.

  • Workup:

    • Remove the tert-butyl alcohol under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous solution with a non-polar solvent like pentane (B18724) or hexane (B92381) to remove unreacted Boc anhydride.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a 10% citric acid solution. The Boc-protected amino acid will precipitate as a white solid or oil.

  • Extraction: Extract the product from the aqueous layer three times with ethyl acetate.

  • Drying and Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude N-Boc-amino acid.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure N-Boc-amino acid.[3]

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into a peptide chain using the Boc solid-phase peptide synthesis (SPPS) strategy. The following is a generalized workflow for a single coupling cycle.

Materials:

  • Boc-protected amino acid (e.g., this compound)

  • Peptide synthesis resin (e.g., Merrifield resin)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) in DCM (typically 25-50%)

  • Diisopropylethylamine (DIPEA) in DCM (neutralization solution)

  • Coupling reagent (e.g., DCC/HOBt or HBTU)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.

  • Deprotection:

    • Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a TFA/DCM solution for 20-30 minutes. This exposes a free amine group.

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and prepare for the coupling step.

  • Neutralization: Neutralize the protonated amine group by washing the resin with a solution of DIPEA in DCM.

  • Coupling:

    • Activate the carboxylic acid group of the incoming this compound by pre-mixing it with a coupling reagent (e.g., HBTU) and DIPEA in DMF for several minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

  • Washing: Wash the resin with DMF and then DCM to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

spss_workflow cluster_cycle SPPS Cycle Deprotection Boc Deprotection (TFA in DCM) Wash1 Wash (DCM/DMF) Deprotection->Wash1 expose amine Coupling Amino Acid Coupling (Boc-AA, HBTU, DIPEA) Wash1->Coupling prepare for coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 add next AA Wash2->Deprotection start next cycle End Final Peptide: Cleavage & Purification Wash2->End final cycle complete Start Start: Resin-Bound Peptide Start->Deprotection

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Relevant Biological Pathways

While this compound is a synthetic molecule used for in-vitro synthesis, its precursor, L-phenylalanine, is a key metabolite in various biological pathways. One such pathway is the Ehrlich pathway , which is prominent in yeast like Saccharomyces cerevisiae for the catabolism of amino acids into fusel alcohols.[4][5] In this pathway, L-phenylalanine is converted into the valuable aroma compound 2-phenylethanol.[4][5] Understanding the metabolism of the parent amino acid provides critical context for the biological behavior of its derivatives.

ehrlich_pathway cluster_enzymes Enzymatic Conversions Phe L-Phenylalanine PPA Phenylpyruvate Phe->PPA α-ketoglutarate -> glutamate E1 Transaminase PhCHO Phenylacetaldehyde PPA->PhCHO CO₂ release E2 Decarboxylase PEA 2-Phenylethanol PhCHO->PEA NADH -> NAD+ E3 Dehydrogenase

Caption: The Ehrlich pathway for L-phenylalanine catabolism in yeast.

Conclusion

N-Boc-2-methoxy-L-phenylalanine is a specialized chemical reagent that provides researchers and drug developers with a powerful tool for constructing novel peptides. Its unique structure facilitates the creation of peptide-based therapeutics with potentially improved stability, selectivity, and efficacy. The standardized protocols for Boc protection and solid-phase peptide synthesis outlined in this guide serve as a foundational framework for its successful application in the laboratory.

References

A Technical Guide to the Physicochemical Properties of Boc-2-methoxy-L-phenylalanine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of Boc-2-methoxy-L-phenylalanine, a key building block in modern peptide synthesis and drug discovery. The following sections detail its melting point and solubility characteristics, offering critical data for researchers, scientists, and professionals in the pharmaceutical industry.

Core Physicochemical Data

A comprehensive understanding of the physical properties of this compound is fundamental for its effective application in synthetic workflows and formulation development. The following table summarizes the key quantitative data for this compound.

ParameterValueNotes
Melting Point 157 °C[1]Sharp melting point indicates high purity.
Solubility
Dimethyl Sulfoxide (DMSO)~100 mg/mL[2]Based on the solubility of the closely related compound N-Boc-L-phenylalanine.[2] The methoxy (B1213986) group may slightly alter this value.
MethanolSoluble[3][4]Qualitative data for N-Boc-L-phenylalanine suggests good solubility.[3][4]
Dichloromethane (DCM)Soluble[3][4]Qualitative data for N-Boc-L-phenylalanine indicates solubility.[3][4]
WaterInsolubleAs with most Boc-protected amino acids, solubility in aqueous media is limited.

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections outline the standardized experimental protocols for measuring the melting point and solubility of compounds such as this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this measurement.

Protocol:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., DMSO, methanol, water) in a sealed vial.

  • Equilibration: The vial is agitated in a constant temperature shaker bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection: The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibrated standard curve.

  • Calculation: The solubility is then calculated and expressed in units such as mg/mL or g/100mL.

Application in Peptide Synthesis: A Workflow Overview

This compound is an essential reagent in Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern drug discovery and development. The following diagram illustrates a typical workflow for the incorporation of a Boc-protected amino acid into a growing peptide chain.

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_cycle Amino Acid Addition Cycle Resin_Peptide Resin-Peptide-NH2 Deprotection Boc Deprotection (e.g., TFA in DCM) Resin_Peptide->Deprotection Start Cycle Neutralization Neutralization (e.g., DIEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling (this compound + Coupling Agent) Neutralization->Coupling Washing Washing (e.g., DCM, DMF) Coupling->Washing Washing->Resin_Peptide Next Cycle or Final Cleavage

Fig. 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This iterative process, involving the deprotection of the N-terminal Boc group, neutralization, coupling of the next Boc-protected amino acid, and thorough washing, allows for the efficient and controlled assembly of complex peptide sequences. The choice of solvents and reagents at each step is critical for maximizing yield and purity.

References

Spectral Analysis of Boc-2-methoxy-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for N-tert-butoxycarbonyl-2-methoxy-L-phenylalanine (Boc-2-methoxy-L-phenylalanine), a key building block in peptide synthesis and drug discovery. Due to the limited availability of directly published spectral data for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. Additionally, it outlines detailed experimental protocols for acquiring and interpreting such data.

Predicted Spectral Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from typical values observed for Boc-protected amino acids and phenylalanine derivatives.[1]

Table 1: Predicted ¹H NMR Spectral Data
Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Boc (CH₃)₃~1.40Singlet9HCharacteristic singlet for the Boc protecting group.[1][2]
α-CH~4.4 - 4.6Multiplet1HDeshielded due to the adjacent amino and carbonyl groups.[1]
β-CH₂~2.9 - 3.2Multiplet2HDiastereotopic protons, may appear as a complex multiplet.
Methoxy (B1213986) (OCH₃)~3.80Singlet3HTypical chemical shift for an aryl methoxy group.
Aromatic C-H~6.8 - 7.3Multiplet4HComplex pattern due to ortho, meta, and para protons on the phenyl ring.
Amide N-H~5.0 - 5.5Doublet1HChemical shift can be solvent and concentration-dependent.
Carboxyl O-H~10 - 12Broad Singlet1HOften not observed or appears as a very broad signal.[1]

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data
Assignment Predicted Chemical Shift (ppm) Notes
Boc C(CH₃)₃~28.3Characteristic signal for the methyl carbons of the Boc group.[3]
Boc C (CH₃)₃~80.0Quaternary carbon of the Boc group.[3]
β-CH₂~37 - 39
α-CH~53 - 55
Methoxy (OCH₃)~55 - 56
Aromatic C~110 - 130Multiple signals expected in the aromatic region.
Aromatic C-O~155 - 158Carbon attached to the methoxy group.
Boc C=O~155.5Carbonyl of the carbamate.[3]
Carboxyl C=O~173 - 176Carboxylic acid carbonyl.[3]

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Mass Spectrometry Data
Ion Type Predicted m/z Notes
[M+H]⁺296.15Protonated molecular ion.
[M+Na]⁺318.13Sodiated adduct, commonly observed.
[M-Boc+H]⁺196.09Loss of the Boc group (100 Da), a common fragmentation.
[M-H]⁻294.14Deprotonated molecular ion in negative ion mode.

M (Molecular Weight): 295.33 g/mol .[4] Ionization technique: Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for Boc-protected amino acids.[1]

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1][2] The choice of solvent is critical; for observing exchangeable protons like the amide and carboxyl protons, aprotic solvents such as DMSO-d₆ are preferred.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift calibration (0 ppm).[1]

  • Transfer the solution to a clean, dry NMR tube.[2]

  • Ensure the solution is homogeneous by gently vortexing or inverting the tube several times.[2]

2. NMR Data Acquisition:

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • For ¹H NMR, a typical experiment involves 16-64 scans.[2]

  • For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.[2]

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to known values for similar structures.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the compound.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

2. Mass Spectrometry Analysis:

  • Utilize an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules like amino acid derivatives.[5]

  • Acquire spectra in both positive and negative ion modes to observe both protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

  • To study fragmentation patterns, perform tandem mass spectrometry (MS/MS) experiments. This involves isolating the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID). A common fragmentation to observe is the loss of the Boc group.[5]

3. Data Analysis:

  • Analyze the resulting mass spectra to identify the molecular ion peaks and any significant fragment ions.

  • Compare the observed m/z values with the theoretically calculated values to confirm the identity of the compound.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel Boc-protected amino acid like this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation cluster_conclusion Conclusion synthesis Synthesize this compound purification Purify by Chromatography synthesis->purification nmr_prep Prepare NMR Sample purification->nmr_prep ms_prep Prepare MS Sample purification->ms_prep nmr_acq Acquire 1H & 13C NMR Spectra nmr_prep->nmr_acq nmr_proc Process NMR Data (FT, Phasing, Baseline) nmr_acq->nmr_proc ms_acq Acquire ESI-MS & MS/MS Spectra ms_prep->ms_acq ms_proc Process MS Data (Peak Identification) ms_acq->ms_proc nmr_interp Interpret NMR Spectra (Assign Peaks) nmr_proc->nmr_interp ms_interp Interpret MS Spectra (Confirm MW & Fragments) ms_proc->ms_interp confirmation Structural Confirmation nmr_interp->confirmation ms_interp->confirmation parent [M+H]⁺ m/z = 296.15 loss Loss of Boc Group (-100 Da) parent->loss fragment [M-Boc+H]⁺ m/z = 196.09 loss->fragment

References

A Technical Guide to the Synthesis of Boc-2-methoxy-L-phenylalanine and Other Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Unnatural amino acids (UAAs) are pivotal in modern drug discovery, peptide engineering, and materials science, offering modified properties such as enhanced stability, novel functionalities, and constrained conformations.[][2] This technical guide provides an in-depth overview of the synthetic methodologies for producing UAAs, with a specific focus on the preparation of Boc-2-methoxy-L-phenylalanine, a valuable building block in pharmaceutical research. The guide details prominent synthetic strategies, including asymmetric phase-transfer catalysis and enzymatic synthesis, and provides comprehensive experimental protocols. Quantitative data is presented in tabular format for clarity, and key workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction to Unnatural Amino Acids

Unnatural amino acids (UAAs) are amino acids not found among the 20 common proteinogenic amino acids.[] They are synthesized chemically or through specialized biotechnological methods and differ from their natural counterparts in their side chains, backbones, or functional groups.[] The incorporation of UAAs into peptides or small molecule drugs can confer resistance to enzymatic degradation, improve receptor affinity and selectivity, and introduce novel chemical handles for further modification.[2][]

The synthesis of UAAs can be broadly categorized into two main approaches: chemical synthesis and biosynthesis.[][4] Chemical methods offer great diversity and include diastereoselective, enantioselective, and asymmetric catalytic syntheses.[4] Biosynthetic routes, often employing engineered microorganisms or purified enzymes, are gaining traction due to their high stereoselectivity and environmentally benign reaction conditions.[][5]

This guide focuses on the synthesis of a specific UAA, This compound . The synthetic strategy is dissected into two core stages:

  • Asymmetric synthesis of the 2-methoxy-L-phenylalanine core.

  • N-terminal protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Core Synthesis of 2-methoxy-L-phenylalanine

The enantioselective synthesis of the amino acid core is the most critical step. Two powerful and widely used methods are asymmetric alkylation via phase-transfer catalysis and enzymatic hydroamination.

Asymmetric α-Alkylation using a Phase-Transfer Catalyst

Asymmetric phase-transfer catalysis is a robust method for synthesizing chiral α-amino acids from simple precursors.[6] The strategy involves the alkylation of a glycine (B1666218) Schiff base with a suitable electrophile, where a chiral phase-transfer catalyst (PTC) controls the stereochemical outcome.[6] For the synthesis of 2-methoxy-L-phenylalanine, the electrophile is 2-methoxybenzyl bromide.

The general workflow for this process is outlined below.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Products GlycineSchiffBase Glycine Schiff Base (N-(Diphenylmethylene)glycine tert-butyl ester) Alkylation Asymmetric Alkylation GlycineSchiffBase->Alkylation BenzylBromide 2-Methoxybenzyl Bromide BenzylBromide->Alkylation Catalyst Chiral Phase-Transfer Catalyst (e.g., Cinchona Alkaloid Derivative) Catalyst->Alkylation Base Base (e.g., CsOH·H₂O) Base->Alkylation Solvent Solvent System (e.g., Toluene/Water) Solvent->Alkylation Intermediate Alkylated Schiff Base Intermediate Alkylation->Intermediate Hydrolysis Acidic Hydrolysis (e.g., aq. HCl) FinalProduct 2-Methoxy-L-phenylalanine Hydrolysis->FinalProduct Intermediate->Hydrolysis Enzymatic_Synthesis_Workflow cluster_start Substrates cluster_reaction Biocatalyst cluster_process Process cluster_end Product CinnamicAcid 2-Methoxy-cinnamic Acid Hydroamination Asymmetric Hydroamination CinnamicAcid->Hydroamination Ammonia Ammonia (aq.) Ammonia->Hydroamination Enzyme Phenylalanine Ammonia Lyase (PAL) Enzyme->Hydroamination FinalProduct 2-Methoxy-L-phenylalanine Hydroamination->FinalProduct Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product AminoAcid 2-Methoxy-L-phenylalanine Protection N-Boc Protection AminoAcid->Protection BocAnhydride Di-tert-butyl dicarbonate (Boc₂O) BocAnhydride->Protection Base Base (e.g., NaOH, Et₃N) Base->Protection Solvent Solvent System (e.g., Water/tert-Butanol) Solvent->Protection FinalProduct This compound Protection->FinalProduct

References

In-Depth Technical Guide on the Biological Activity of Boc-Protected Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, enabling the creation of complex and novel peptide structures. When applied to phenylalanine, a versatile amino acid with an aromatic side chain, the resulting Boc-protected phenylalanine derivatives exhibit a wide spectrum of biological activities. These activities range from antimicrobial and anticancer to antiviral and enzyme inhibition, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of various Boc-protected phenylalanine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction

Phenylalanine, an essential amino acid, is a fundamental building block of proteins and peptides. Its phenyl group allows for various chemical modifications, leading to a diverse array of derivatives with unique biological properties. The introduction of a Boc protecting group to the amine functionality of phenylalanine enhances its utility in peptide synthesis and often contributes to the biological activity of the resulting molecules. This guide will delve into the significant biological activities reported for Boc-protected phenylalanine derivatives, with a focus on their potential as therapeutic agents.

Synthesis of Boc-Protected Phenylalanine Derivatives

The synthesis of Boc-protected phenylalanine derivatives, particularly dipeptides, is commonly achieved through solution-phase peptide coupling methods.

Experimental Protocol: Synthesis of Boc-Phe-X-OMe (where X is another amino acid)

This protocol outlines the general procedure for synthesizing a Boc-protected dipeptide methyl ester.

Materials:

  • Boc-L-phenylalanine

  • Amino acid methyl ester hydrochloride (e.g., Proline-OMe·HCl)

  • N-methylmorpholine (NMM)

  • Dicyclohexylcarbodiimide (DCC)

  • Chloroform (CHCl3)

  • 5% Sodium Bicarbonate (NaHCO3) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Trifluoroacetic acid (TFA) (for Boc deprotection, if needed)

  • Diethyl ether

Procedure:

  • Dissolve the amino acid methyl ester hydrochloride (0.01 mol) in CHCl3 (20 mL).

  • Cool the solution to 0°C and add NMM (2.23 mL, 0.021 mol). Stir the reaction mixture for 15 minutes.[1]

  • In a separate flask, dissolve Boc-L-phenylalanine (0.01 mol) in CHCl3 (20 mL).

  • Add the Boc-L-phenylalanine solution and DCC (2.1 g, 0.01 mol) to the reaction mixture with continuous stirring.[1]

  • Allow the reaction to proceed for 24 hours at room temperature.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the residue with CHCl3 (30 mL) and combine the filtrate.

  • Wash the filtrate sequentially with 5% NaHCO3 solution and saturated NaCl solution.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under vacuum to obtain the crude product.[1]

  • The crude product can be purified by recrystallization or column chromatography.

For Boc Deprotection (if required):

  • Dissolve the Boc-protected dipeptide in dichloromethane (B109758) (DCM).

  • Add Trifluoroacetic acid (TFA) and stir for 1 hour at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Triturate the oily residue with diethyl ether to obtain the solid deprotected dipeptide.

Below is a workflow diagram for the synthesis of Boc-protected dipeptides.

G cluster_synthesis Synthesis of Boc-Phe-X-OMe Start Start Dissolve_Amino_Ester Dissolve Amino Acid Methyl Ester in CHCl3 Start->Dissolve_Amino_Ester Add_NMM Add NMM at 0°C Dissolve_Amino_Ester->Add_NMM Coupling Add Boc-Phe and DCC to reaction mixture Add_NMM->Coupling Prepare_BocPhe Dissolve Boc-Phe in CHCl3 Prepare_BocPhe->Coupling Reaction Stir for 24h at RT Coupling->Reaction Filter Filter to remove DCU Reaction->Filter Wash Wash with NaHCO3 and NaCl Filter->Wash Dry Dry over Na2SO4 and Evaporate Wash->Dry Purify Purify product Dry->Purify End End Purify->End

Synthesis workflow for Boc-protected dipeptides.

Biological Activities of Boc-Protected Phenylalanine Derivatives

Boc-protected phenylalanine derivatives have demonstrated a remarkable range of biological activities, which are summarized in the following sections.

Antimicrobial Activity

Several studies have highlighted the potential of Boc-protected phenylalanine derivatives as broad-spectrum antibacterial and antifungal agents. The mechanism of action for many of these compounds involves the disruption of the bacterial cell membrane.

Quantitative Data on Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Zone of Inhibition (mm) at 1000 ppmReference
Boc-Phe-Trp-OMeE. coli230-400 (MIC90)-[2]
S. aureus230-400 (MIC90)-[2]
P. aeruginosa230-400 (MIC90)-[2]
Boc-Trp-Trp-OMeE. coli230-400 (MIC90)-[2]
S. aureus230-400 (MIC90)-[2]
P. aeruginosa230-400 (MIC90)-[2]
Boc-Phe-Pro-OMeAspergillus fumigatus-11[3]
E. coli-8[3]
Salmonella typhimurium-10[3]
Boc-Phe-Tyr-OMePenicillium chrysogenum-8[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Boc-protected phenylalanine derivatives

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare serial dilutions of the Boc-protected phenylalanine derivatives in the growth medium in a 96-well microtiter plate.

  • Add the bacterial inoculum to each well. The final volume in each well is typically 200 µL.

  • Include positive (bacteria with no compound) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed by measuring the optical density (OD) at 600 nm.[1]

Anticancer Activity

Boc-protected phenylalanine derivatives have also been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

Quantitative Data on Anticancer Activity

CompoundCell LineIC50 (µM)Reference
Dipeptide 12 (containing β-PAD)Proteasome1[4]
Tripeptide 13 (containing β-PAD)Proteasome1[4]
Compound 14 (containing β-PAD)Proteasome9 (nM)[4]
Compound 15 (containing β-PAD)Proteasome1 (nM)[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Culture medium

  • 96-well plates

  • Boc-protected phenylalanine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Boc-protected phenylalanine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Carefully remove the MTT solution and add 100-150 µL of the solubilization solvent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity

Recent studies have explored the potential of Boc-protected phenylalanine derivatives as antiviral agents, particularly against HIV.

Quantitative Data on Anti-HIV Activity

CompoundVirusEC50 (µM)CC50 (µM)Reference
II-13cHIV-15.14> 9.51[5]
V-25iHIV-12.57> 8.55[5]
I-19HIV-12.53107.61[6]
I-14HIV-22.30> 189.32[6]
13mHIV-14.33> 57.74[7]

Mechanism of Action: Signaling Pathways

The biological activities of Boc-protected phenylalanine derivatives are mediated through their interaction with various cellular signaling pathways.

Apoptosis Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of cysteine proteases that execute the apoptotic process. There is evidence to suggest that some phenylalanine derivatives can induce apoptosis through the activation of caspase-3.[8][9]

G cluster_apoptosis Apoptosis Signaling Pathway BocPhe Boc-Phe Derivative Mitochondria Mitochondria BocPhe->Mitochondria Induces stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed role of Boc-Phe derivatives in apoptosis.
NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Some anti-inflammatory compounds act by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation. Polymeric nanoparticles derived from N-acryloyl-L-phenylalanine have been shown to reduce inflammation by potentially interacting with NF-κB.[10]

G cluster_nfkb NF-κB Signaling Pathway Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK IkBa_P IκBα Phosphorylation IKK->IkBa_P IkBa_Deg IκBα Degradation IkBa_P->IkBa_Deg NFkB_act NF-κB Activation & Translocation IkBa_Deg->NFkB_act Gene_exp Gene Expression (Inflammation) NFkB_act->Gene_exp BocPhe_NP Boc-Phe Derivative Nanoparticles BocPhe_NP->IkBa_P Inhibits

Inhibition of the NF-κB pathway by Boc-Phe derivatives.

Applications in Drug Delivery

The self-assembly properties of certain Boc-protected phenylalanine derivatives make them attractive candidates for the development of nanoparticle-based drug delivery systems. These biomaterials can form nanostructures such as nanotubes, nanospheres, and nanowires, which can encapsulate therapeutic agents. Phenylalanine nanotubes have been shown to have a high drug loading efficiency and exhibit pH-responsive drug release, making them suitable for oral drug delivery.[11][12] Polymeric nanoparticles synthesized from N-acryloyl-L-phenylalanine methyl ester have also been explored for the treatment of systemic inflammation.[10]

Conclusion

Boc-protected phenylalanine derivatives represent a versatile class of compounds with a broad range of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and antiviral agents, coupled with their potential for use in drug delivery systems, underscores their significance in medicinal chemistry and drug development. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further investigation and innovation in this promising area of research.

References

The Chemistry of the Boc Protecting Group: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1] Its widespread adoption is a testament to its unique combination of stability under a variety of reaction conditions and its facile, selective removal under mild acidic conditions.[1] This technical guide provides an in-depth exploration of the core principles of Boc protecting group chemistry, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in its effective application.

Core Principles: Protection and Deprotection

The strategic use of the Boc group revolves around a three-step cycle: the introduction of the protecting group (protection), the performance of desired chemical transformations on other parts of the molecule, and the subsequent removal of the Boc group (deprotection).

The Mechanism of Boc Protection

The most common method for the introduction of the Boc group is through the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to a tetrahedral intermediate.[1][3] This intermediate then collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol.[1][3] While the reaction can proceed without a base, bases such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP) are often employed to accelerate the reaction and neutralize the generated acid.[2][4]

G cluster_protection Boc Protection Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate Protected_Amine R-NH-Boc Intermediate->Protected_Amine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition G cluster_deprotection Boc Deprotection Mechanism Protected_Amine R-NH-Boc Protonated_Intermediate Protonated Carbamate Protected_Amine->Protonated_Intermediate Protonation Acid H⁺ (e.g., TFA) Acid->Protonated_Intermediate Carbamic_Acid Carbamic Acid Protonated_Intermediate->Carbamic_Acid Fragmentation tBu_cation tert-Butyl Cation Protonated_Intermediate->tBu_cation Free_Amine R-NH₃⁺ Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutene Isobutene tBu_cation->Isobutene -H⁺ G cluster_workflow General Synthetic Workflow Start Starting Material with Amine Protection Boc Protection (Boc₂O, Base) Start->Protection Protected_Intermediate Boc-Protected Intermediate Protection->Protected_Intermediate Reaction Further Synthesis (e.g., Coupling) Protected_Intermediate->Reaction Deprotection Boc Deprotection (TFA or HCl) Reaction->Deprotection Final_Product Final Product with Free Amine Deprotection->Final_Product

References

Overview of C-H activation methodology for amino acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C-H Activation Methodology for Amino Acid Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of non-proteinogenic or "unnatural" amino acids (UAAs) is a cornerstone of modern drug discovery, peptide science, and chemical biology.[1][2] UAAs are critical for enhancing the pharmacological properties of peptide-based therapeutics, introducing conformational constraints, and serving as versatile chiral building blocks.[3][4] Traditional synthetic methods often require multi-step sequences and pre-functionalized starting materials.[5] In contrast, the direct functionalization of carbon-hydrogen (C-H) bonds on amino acid precursors has emerged as a powerful, atom-economical, and step-efficient strategy for synthesizing diverse and complex UAAs.[1][6] This guide provides a comprehensive technical overview of the primary methodologies in this field, focusing on transition metal-catalyzed, photoredox, and radical-mediated approaches. It includes detailed experimental protocols, tabulated quantitative data for key transformations, and diagrams illustrating core mechanistic concepts and workflows.

Core Concepts: The Challenge and Logic of C-H Activation

The foundational challenge in C-H activation is overcoming the kinetic inertness of C-H bonds while precisely controlling selectivity (regio-, chemo-, and stereo-). In the context of amino acids, this means targeting a specific C-H bond on the side chain (e.g., at the β, γ, or δ position) without affecting other potentially reactive sites. The predominant strategy to achieve this control is through the use of directing groups (DGs).[6][7]

A directing group is a functional moiety, often installed on the N- or C-terminus of the amino acid, that coordinates to a metal catalyst.[8] This coordination event brings the catalyst into close proximity to a specific C-H bond, facilitating its selective cleavage through a cyclometalated intermediate.[9] Bidentate directing groups, which form stable five- or six-membered metallacycles, are particularly effective and have become a mainstay of the field.[7]

directing_group_principle General Principle of Directing Group (DG) Assisted C-H Activation cluster_0 1. Coordination cluster_1 2. C-H Activation cluster_2 3. Functionalization cluster_3 4. Product Release Substrate Substrate (Amino Acid Derivative) DG DG Substrate->DG Covalent Linkage Catalyst Metal Catalyst DG->Catalyst Intermediate Cyclometalated Intermediate Catalyst->Intermediate Catalyst_bound Metal Catalyst CH_bond Target C-H Intermediate->CH_bond Proximity-driven cleavage Functionalized_Int Functionalized Intermediate Intermediate->Functionalized_Int Reagent Reagent (R-X) Functionalized_Int->Reagent Bond Formation (C-R) Product Functionalized Product Functionalized_Int->Product Catalyst_regen Regenerated Catalyst Product->Catalyst_regen Turnover

Caption: Directing group coordinates a metal catalyst, enabling selective C-H cleavage.

Palladium-Catalyzed Methodologies: The Workhorse

Palladium catalysis is the most extensively developed platform for C-H functionalization of amino acids, enabling a wide array of transformations at unactivated sp³ C-H bonds.[8][10] The reactions typically proceed through a Pd(II)/Pd(IV) catalytic cycle.[3]

Key Directing Groups for Palladium Catalysis
  • 8-Aminoquinoline (AQ): Typically linked to the C-terminus, the AQ group is highly effective for directing functionalization at the β-position of amino acids.[1][8]

  • Picolinamide (PA): Attached to the N-terminus, the PA group generally directs functionalization at more distal γ and δ positions.[1][8]

  • Transient Directing Groups: An emerging strategy involves the in-situ, reversible formation of a directing group from a catalytic amount of an amino acid (like glycine), which coordinates to the substrate (e.g., a ketone) and the metal catalyst, thus avoiding separate protection/deprotection steps.[11][12]

pd_catalytic_cycle Generalized Pd(II)/Pd(IV) Catalytic Cycle pd2_start Pd(II) Catalyst cyclometalation Cyclometalation (C-H Activation) pd2_start->cyclometalation + Substrate-DG - HX palladacycle Pd(II) Palladacycle cyclometalation->palladacycle oxidation Oxidation [e.g., by PhI(OAc)₂] palladacycle->oxidation + Oxidant pd4_intermediate Pd(IV) Intermediate oxidation->pd4_intermediate reductive_elim Reductive Elimination (C-R Bond Formation) pd4_intermediate->reductive_elim + Coupling Partner (R-X) reductive_elim->pd2_start + Product workflow_diagram General Experimental Workflow for C-H Functionalization sub_prep 1. Substrate Preparation reac_setup 2. Reaction Setup sub_prep->reac_setup Weigh Substrate, DG attachment (if needed) reac_run 3. Reaction reac_setup->reac_run Add Catalyst, Ligand, Solvent, Reagents under Inert Atm. workup 4. Workup & Quenching reac_run->workup Monitor by TLC/LCMS Cool to RT purification 5. Purification workup->purification Aqueous Extraction, Drying analysis 6. Analysis & Characterization purification->analysis Column Chromatography or Recrystallization

References

The Invisible Shield: A Technical Guide to the Antimicrobial Properties of Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance has necessitated the exploration of novel therapeutic agents that sidestep conventional resistance mechanisms. Among the promising candidates are protected amino acids, which have demonstrated significant antimicrobial activity against a broad spectrum of pathogens. By modifying natural amino acids with protecting groups, researchers have unlocked new avenues for creating potent, selective, and stable antimicrobial agents. These modifications, often involving N-acylation or the addition of protecting groups like fluorenylmethyloxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz), enhance the amphipathic nature of the amino acids, facilitating their interaction with and disruption of microbial membranes. This guide provides an in-depth technical overview of the antimicrobial properties of protected amino acids, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of protected amino acids is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death[1][2]. A summary of reported MIC values for various protected amino acids against a range of bacterial and fungal strains is presented below.

N-Acylated Amino Acids

N-acylation, particularly with fatty acid chains, significantly enhances the antimicrobial properties of amino acids. The length of the acyl chain and the nature of the amino acid headgroup are critical determinants of activity[3].

N-Acyl Amino Acid DerivativeTarget MicroorganismMIC (µg/mL)Reference
N-Palmitoyl-GlycineStaphylococcus aureus16[4]
N-Palmitoyl-AlanineStaphylococcus aureus8[4]
N-Palmitoyl-ValineStaphylococcus aureus4[4]
N-Palmitoyl-LeucineStaphylococcus aureus2[4]
N-Palmitoyl-IsoleucineStaphylococcus aureus2[4]
N-Myristoyl-GlycineBacillus subtilis32[4]
N-Lauroyl-Arginine Ethyl EsterEscherichia coli12.5[5]
Nα-Cocoyl-L-Arginine Ethyl EsterStreptococcus mutans2[5]
Boc-, Cbz-, and Fmoc-Protected Amino Acids and Dipeptides

Protecting groups traditionally used in peptide synthesis have been shown to confer antimicrobial activity to single amino acids and short peptides. These groups often enhance hydrophobicity and promote self-assembly, which can be crucial for their mechanism of action[6].

Protected Amino Acid/DipeptideTarget MicroorganismMIC (µg/mL)Reference
Boc-Phe-Trp-OMeStaphylococcus aureus230[7]
Boc-Trp-Trp-OMeEscherichia coli400[7]
Fmoc-ProlineStaphylococcus aureus>125 (synergistic with chloramphenicol)[6]
Fmoc-ThreonineEscherichia coli>125 (synergistic with chloramphenicol)[6]
Cbz-LeucineBacillus subtilis50[8]
Cbz-PhenylalanineCandida albicans100[8]

Experimental Protocols

Standardized and reproducible methodologies are crucial for the evaluation of antimicrobial agents. The following section details the core experimental protocols for determining the antimicrobial activity of protected amino acids.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent and is recommended by the Clinical and Laboratory Standards Institute (CLSI)[9][10][11].

Principle: A standardized suspension of a test microorganism is exposed to serial dilutions of the protected amino acid in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period[8].

Procedure:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the protected amino acid in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or ethanol) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the standardized bacterial suspension to each well containing the serially diluted antimicrobial agent.

  • Controls: Include a positive control (bacteria in broth without the antimicrobial agent) and a negative control (broth only) on each plate.

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay to assess whether an antimicrobial agent is bactericidal or bacteriostatic[1][2][5].

Principle: Aliquots from the wells of the MIC plate that show no visible growth are sub-cultured onto an agar (B569324) medium without the antimicrobial agent. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum[12].

Procedure:

  • Selection of Wells: Following MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.

  • Sub-culturing: Using a calibrated loop or pipette, withdraw a defined volume (e.g., 10-100 µL) from each selected well and spread it onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Colony Counting: After incubation, count the number of colonies on each plate.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a kill of ≥99.9% of the initial inoculum.

Membrane Permeabilization Assays

These assays are crucial for investigating the membrane-disrupting mechanism of action of many protected amino acids.

Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in an aqueous environment but strongly when it enters the hydrophobic interior of a damaged bacterial outer membrane.

Procedure:

  • Bacterial Suspension: Prepare a suspension of Gram-negative bacteria in a suitable buffer (e.g., HEPES).

  • NPN Addition: Add NPN to the bacterial suspension.

  • Antimicrobial Addition: Add the protected amino acid at various concentrations.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence intensity using a fluorometer. A rapid increase in fluorescence indicates outer membrane permeabilization[4][13].

Principle: Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. When the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.

Procedure:

  • Bacterial Suspension: Prepare a bacterial suspension in a suitable buffer.

  • PI Addition: Add PI to the bacterial suspension.

  • Antimicrobial Addition: Introduce the protected amino acid at different concentrations.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time. A time-dependent increase in fluorescence signifies inner membrane damage[4][13].

Mechanisms of Action and Signaling Pathways

The primary mechanism of action for many antimicrobial protected amino acids is the disruption of the bacterial cell membrane's integrity. This is largely attributed to their amphipathic nature, which allows them to insert into and destabilize the lipid bilayer[14].

Membrane Disruption

The positively charged head group of some protected amino acids, such as those derived from arginine or lysine, interacts electrostatically with the negatively charged components of the bacterial membrane, like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The hydrophobic tail (e.g., the acyl chain or the protecting group) then inserts into the hydrophobic core of the membrane. This insertion leads to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.

Membrane_Disruption cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space Protected_AA Protected Amino Acid Membrane_Surface Negatively Charged Membrane Surface Protected_AA->Membrane_Surface Electrostatic Interaction Membrane_Core Hydrophobic Membrane Core Membrane_Surface->Membrane_Core Hydrophobic Insertion Pore_Formation Pore Formation & Membrane Destabilization Membrane_Core->Pore_Formation Ion_Leakage Ion & Metabolite Leakage Pore_Formation->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death

Caption: Mechanism of membrane disruption by protected amino acids.

Intracellular Targets

While membrane disruption is a primary mechanism, some protected amino acids or their parent molecules (antimicrobial peptides) can translocate across the membrane and interact with intracellular targets[15][16][17][18]. Potential intracellular mechanisms include:

  • Inhibition of Nucleic Acid Synthesis: Binding to DNA or RNA and interfering with replication or transcription.

  • Inhibition of Protein Synthesis: Interacting with ribosomes and halting translation.

  • Enzyme Inhibition: Disrupting the function of essential metabolic enzymes.

Intracellular_Targets cluster_targets Intracellular Targets Protected_AA Protected Amino Acid Membrane_Translocation Membrane Translocation Protected_AA->Membrane_Translocation Cytoplasm Cytoplasm Membrane_Translocation->Cytoplasm Nucleic_Acids DNA/RNA Synthesis Inhibition Cytoplasm->Nucleic_Acids Protein_Synthesis Ribosome Interaction & Protein Synthesis Inhibition Cytoplasm->Protein_Synthesis Enzymes Metabolic Enzyme Inhibition Cytoplasm->Enzymes Cell_Death Cell Death Nucleic_Acids->Cell_Death Protein_Synthesis->Cell_Death Enzymes->Cell_Death

Caption: Potential intracellular targets of protected amino acids.

In Vivo Efficacy

The translation of in vitro antimicrobial activity to in vivo efficacy is a critical step in drug development. Studies in animal models have demonstrated the potential of protected amino acids to treat infections. For instance, certain lipopeptides have shown potent in vivo activity in mouse models of Candida albicans infection[19]. Similarly, a novel antimicrobial peptide, DP7, demonstrated efficacy in a murine model of Staphylococcus aureus infection by reducing the bacterial load in the peritoneal lavage solution[20]. These studies highlight the therapeutic promise of protected amino acids, although further research is needed to establish their safety and efficacy profiles in more complex infection models.

Synthesis and Screening Workflow

The development of novel protected amino acid-based antimicrobials involves a systematic workflow encompassing synthesis, screening, and optimization.

Synthesis

The synthesis of protected amino acids with antimicrobial activity typically involves standard peptide chemistry techniques. For N-acylated amino acids, common methods include the Schotten-Baumann reaction or the use of activated esters of fatty acids[21]. The synthesis of Boc-, Cbz-, or Fmoc-protected amino acids and dipeptides follows established solid-phase or solution-phase peptide synthesis protocols[22][23].

Screening Workflow

A high-throughput screening approach is often employed to identify lead compounds from a library of protected amino acids.

Screening_Workflow Library_Synthesis Synthesis of Protected Amino Acid Library Primary_Screening Primary Screening (MIC Determination) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Hit_Identification->Library_Synthesis Inactive Secondary_Screening Secondary Screening (MBC, Spectrum of Activity) Hit_Identification->Secondary_Screening Active Mechanism_Studies Mechanism of Action Studies (Membrane Permeabilization) Secondary_Screening->Mechanism_Studies In_Vivo_Testing In Vivo Efficacy & Toxicity Testing Mechanism_Studies->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization Lead_Optimization->Library_Synthesis

Caption: High-throughput screening workflow for antimicrobial protected amino acids.

Conclusion

Protected amino acids represent a versatile and potent class of antimicrobial agents with significant potential to address the challenge of antibiotic resistance. Their activity is primarily driven by their amphipathic nature, leading to the disruption of microbial membranes, a mechanism less prone to the development of resistance compared to conventional antibiotics that target specific enzymes. The quantitative data summarized in this guide demonstrate their efficacy against a range of clinically relevant pathogens. The detailed experimental protocols provide a framework for the standardized evaluation of these compounds, while the visualized mechanisms of action offer insights into their therapeutic potential. As research in this area continues, further optimization of the structure-activity relationships of protected amino acids will undoubtedly lead to the development of novel and effective antimicrobial therapies.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-2-methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of custom peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic and robust method for SPPS.[1] It utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[2] This document provides detailed protocols and application notes for the incorporation of the unnatural amino acid Boc-2-methoxy-L-phenylalanine into synthetic peptides using Boc-based SPPS. The inclusion of a methoxy (B1213986) group on the phenylalanine ring can introduce unique conformational constraints and potential for altered biological activity, making it a valuable modification for peptide-based drug discovery and development.

Data Presentation: Expected Performance in Boc-SPPS

While specific performance data for this compound is sequence-dependent, the following tables summarize typical quantitative data expected from a standard Boc-SPPS synthesis. These values are provided as a general guideline for synthesis planning and evaluation.

Table 1: Typical Coupling Efficiency and Completion

ParameterTypical ValueMethod of Determination
Coupling Efficiency per Cycle>99%Kaiser (Ninhydrin) Test
Overall Crude Purity (for a 10-mer peptide)70-90%RP-HPLC
Isotopic Enrichment (if using labeled precursors)>98%Mass Spectrometry

Table 2: Deprotection and Cleavage Parameters

StepReagentTypical Reaction Time
Boc Deprotection50% TFA in DCM25-30 minutes[1][3]
Neutralization5-10% DIEA in DCM5-10 minutes[1][4]
Final Cleavage from Resin (e.g., Merrifield)Anhydrous HF1-2 hours at 0°C[4]

Experimental Protocols

The following protocols provide a step-by-step guide for manual Boc-SPPS using this compound.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality. For a C-terminal carboxylic acid, Merrifield or PAM resins are commonly used. For a C-terminal amide, MBHA or BHA resins are the standards.[1][5]

Protocol for Resin Swelling:

  • Place the desired amount of resin (e.g., Merrifield resin) in a reaction vessel.

  • Add dichloromethane (B109758) (DCM) to the resin (10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes with gentle agitation.[1]

  • Drain the DCM.

Attachment of the First Amino Acid (Boc-AA-OH)

This protocol describes the attachment of the first Boc-protected amino acid to a Merrifield resin via the cesium salt method to minimize racemization.[1]

Protocol:

  • Dissolve the C-terminal Boc-amino acid (1.2 equivalents relative to resin capacity) in ethanol.

  • Add water and adjust the pH to 7.0 with a 2 M aqueous solution of cesium carbonate (Cs₂CO₃).[1]

  • Lyophilize the solution to obtain the Boc-amino acid cesium salt.

  • Dissolve the resulting salt in N,N-dimethylformamide (DMF).

  • Add the solution to the pre-swollen Merrifield resin.

  • Heat the mixture at 50°C overnight with agitation.[1]

  • Wash the resin sequentially with DMF, DMF/water (1:1), DMF, DCM, and methanol (B129727) (MeOH).

  • Dry the resin under vacuum.

SPPS Cycle for Peptide Elongation

The SPPS cycle consists of two main steps: N-α-Boc deprotection and coupling of the next amino acid. This cycle is repeated for each amino acid in the peptide sequence.[2]

3.1. N-α-Boc Deprotection

The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[1]

Protocol:

  • Wash the resin-bound peptide with DCM (3x).

  • Add a solution of 50% TFA in DCM to the resin. A short pre-wash of 5 minutes followed by a 25-minute deprotection can also be effective.[1][5]

  • Agitate for 30 minutes at room temperature.[1]

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM (3x).

3.2. Neutralization

After deprotection, the N-terminal amine is present as a TFA salt and must be neutralized to the free amine before coupling.[6]

Protocol:

  • Wash the resin with DCM (3x).

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[1][4]

  • Agitate for 5-10 minutes.[1][4]

  • Drain the neutralization solution.

  • Wash the resin with DCM (3x) to remove excess base.

3.3. Coupling of this compound

The next Boc-protected amino acid (in this case, this compound) is activated and coupled to the free N-terminal amine of the growing peptide chain.

Protocol using HBTU/DIEA:

  • Dissolve this compound (2-4 equivalents relative to the resin loading) and HBTU (2-4 equivalents) in DMF.[4]

  • Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[4]

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the completion of the reaction using a qualitative method like the ninhydrin (B49086) (Kaiser) test.

  • After the reaction is complete, filter the resin and wash it thoroughly with DMF and DCM to remove excess reagents and byproducts.[4]

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

The final step is the cleavage of the peptide from the resin and the removal of any side-chain protecting groups. For the Boc/Bzl strategy, this is typically achieved with strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).

Standard HF Cleavage Protocol:

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole (B1667542) (typically 10% v/v), to protect sensitive residues.[4]

  • Cool the reaction vessel to -5 to 0°C.

  • Condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.[4]

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether.

  • Wash the peptide with cold ether to remove scavengers.

  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid) for purification.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Visualizations

Experimental Workflow

SPPS_Workflow Resin Resin Swelling FirstAA First Amino Acid Attachment Resin->FirstAA Deprotection Boc Deprotection (50% TFA/DCM) FirstAA->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling of Boc-2-methoxy-L-Phe Neutralization->Coupling Wash Wash (DMF/DCM) Coupling->Wash Wash->Deprotection Repeat for next amino acid FinalCleavage Final Cleavage (HF) Wash->FinalCleavage Final Cycle Purification Purification (RP-HPLC) FinalCleavage->Purification Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Synthesized Peptide (e.g., containing 2-methoxy-L-Phe) GPCR GPCR Peptide->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates Target Proteins

References

The Strategic Incorporation of Boc-2-methoxy-L-phenylalanine in Drug Development: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the use of unnatural amino acids as building blocks for novel therapeutics offers a powerful strategy to enhance pharmacological properties. Among these, Boc-2-methoxy-L-phenylalanine presents a unique tool for medicinal chemists and peptide scientists. This document provides detailed application notes and protocols for the utilization of this versatile building block in drug development programs, catering to researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a derivative of the natural amino acid L-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a methoxy (B1213986) substitution at the 2-position of the phenyl ring. The Boc group facilitates its use in Boc-based solid-phase peptide synthesis (SPPS), a robust method for the assembly of peptide chains.[1] The methoxy substitution offers a means to modulate the electronic and steric properties of the side chain, potentially influencing peptide conformation, receptor binding, and metabolic stability. This strategic modification can lead to the development of peptides with improved therapeutic profiles.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis and drug design.

PropertyValueReference
CAS Number 143415-63-8
Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
Appearance White to off-white powder[2]
Melting Point 157 °C
Storage Temperature 2-8°C

Synthesis of this compound via C-H Activation

The synthesis of this compound can be achieved through innovative C-H activation methodologies. The work pioneered by Jin-Quan Yu and coworkers on palladium-catalyzed C-H functionalization provides a foundational approach.[3][4] This method allows for the direct introduction of functionalities onto the phenyl ring of phenylalanine derivatives.

cluster_synthesis Synthesis of this compound Boc-L-Phe-OH Boc-L-Phenylalanine Directed_CH_Activation Palladium-Catalyzed C-H Activation (ortho-directing group assistance) Boc-L-Phe-OH->Directed_CH_Activation Boc-2-methoxy-L-Phe This compound Directed_CH_Activation->Boc-2-methoxy-L-Phe Methoxylation Methoxylation Reagent Methoxylation->Directed_CH_Activation

Figure 1: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Palladium-Catalyzed ortho-Hydroxylation and Subsequent Methylation (A Representative Protocol)

This protocol is a generalized representation based on C-H activation principles and would require optimization for this specific substrate.

Materials:

  • Boc-L-phenylalanine

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • Ligand (e.g., a mono-N-protected amino acid ligand)

  • Oxidant (e.g., PhI(OAc)2)

  • Acetic Acid (solvent)

  • Methylating agent (e.g., dimethyl sulfate)

  • Base (e.g., potassium carbonate)

  • Appropriate solvents for extraction and purification

Procedure:

  • ortho-Hydroxylation:

    • To a solution of Boc-L-phenylalanine in acetic acid, add the palladium catalyst and the appropriate ligand.

    • Add the oxidant portion-wise at room temperature.

    • Stir the reaction mixture at elevated temperature (e.g., 80-100 °C) for several hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude hydroxylated product by column chromatography.

  • O-Methylation:

    • Dissolve the purified Boc-2-hydroxy-L-phenylalanine in a suitable solvent (e.g., acetone).

    • Add a base (e.g., potassium carbonate) followed by the methylating agent (e.g., dimethyl sulfate).

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the final product, this compound, by column chromatography.

Incorporation into Peptides via Boc-Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide sequences using standard Boc-SPPS protocols.[5][6] Due to the potential for steric hindrance from the ortho-methoxy group, optimization of coupling conditions may be necessary.

cluster_spps Boc-SPPS Cycle for Incorporation start Start with Resin-Bound Amino Acid deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection neutralization Neutralization (e.g., DIEA in DCM/DMF) deprotection->neutralization coupling Coupling of This compound (e.g., HBTU/DIEA) neutralization->coupling wash Wash coupling->wash repeat Repeat Cycle for Next Amino Acid wash->repeat repeat->deprotection Yes cleavage Final Cleavage from Resin and Side-Chain Deprotection (e.g., HF or TFMSA) repeat->cleavage No peptide Purified Peptide cleavage->peptide

Figure 2: General workflow for Boc-SPPS incorporating this compound.
Experimental Protocol: Manual Boc-SPPS Coupling

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Deprotection solution: Trifluoroacetic acid (TFA) in DCM (e.g., 50%)

  • Neutralization solution: DIEA in DCM or DMF (e.g., 10%)

  • Washing solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM and then DMF.

  • Boc Deprotection: Treat the resin with the TFA/DCM solution for approximately 30 minutes. Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Treat the resin with the DIEA solution to neutralize the trifluoroacetate (B77799) salt. Wash thoroughly with DMF and DCM.

  • Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. Longer coupling times or double coupling may be necessary due to potential steric hindrance.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-5 for the next amino acid in the sequence.

  • Final Cleavage: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Impact on Peptide Conformation and Biological Activity

Applications in Drug Development

The use of this compound can be envisioned in several areas of drug development:

  • GPCR Ligand Design: The conformational constraints and potential for specific interactions make it a candidate for modulating the activity of G protein-coupled receptors.

  • Enzyme Inhibitors: The modified side chain can be used to probe the active site of enzymes and design more potent and selective inhibitors.

  • Metabolic Stability: The unnatural substitution may confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

Conclusion

This compound is a promising building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. Its synthesis via C-H activation and incorporation through Boc-SPPS are feasible with current technologies. While specific examples with quantitative biological data are yet to be widely published, the strategic use of this and other unnatural amino acids holds significant potential for advancing peptide-based drug discovery. Further research into the specific effects of the 2-methoxy substitution on peptide structure and function is warranted to fully exploit its capabilities in developing next-generation therapeutics.

References

Application Notes and Protocols for Standard Coupling of Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids into peptide sequences is a significant challenge in synthetic chemistry, often leading to low yields, incomplete reactions, and an increased risk of racemization.[1] This document provides detailed application notes and optimized protocols for the successful coupling of these challenging residues, ensuring high efficiency and stereochemical integrity.

Introduction to Coupling Reagents for Hindered Amino Acids

The formation of a peptide bond requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amino group.[1] Steric hindrance around the reactive centers of bulky amino acids slows down this reaction, necessitating the use of highly efficient coupling reagents.[1] These reagents are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.[1] Modern peptide synthesis, especially for difficult sequences, predominantly relies on phosphonium and aminium/uronium salts due to their higher reactivity.

Key Considerations for Hindered Couplings:

  • Choice of Reagent: Reagents that generate highly reactive OAt or Oxyma esters, such as HATU and COMU, are generally preferred for their ability to overcome steric barriers and minimize epimerization.[2]

  • Additives: Additives like HOAt and OxymaPure enhance coupling efficiency and suppress racemization, particularly when used with carbodiimides like DIC.[1][3]

  • Reaction Conditions: Optimization of solvent, temperature, and reaction time is crucial. For extremely challenging couplings, strategies like double coupling or the use of acyl fluorides may be necessary.[2]

Comparative Performance of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful synthesis of peptides containing hindered amino acids. The following table summarizes quantitative data on the performance of various reagents in challenging coupling reactions.

Coupling Reagent/MethodHindered Residue ExampleYield (%)Purity (%)Racemization/Epimerization (%)Reference
COMU Fmoc-Aib-Aib-NH2-99.74-[4]
Z-Phe-Aib-OEt93--[4]
Cyclic RGD Peptide84--[5]
Phenylglycine Derivatives->97 (retention)<3[5]
HATU Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2)--17 (des-Aib byproduct)[5]
HBTU Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2)--53 (des-Aib byproduct)[5]
Cyclic RGD Peptide39--[5]
BOP-Cl Z-MeVal-MeVal-OBut89-Not detected[4]
Z-SPip-SPip-OMe96-<5[4]
Z-MeVal-MeVal-MeVal-MeVal-OBut52-~5[4]
DIC/Oxyma Z-L-Phg-Val-OMe--Negligible after recrystallization[6]
DIC/HOAt GIy-Phe-Pro-NH2--4.2[7]
EDC/HOAt GIy-Phe-Pro-NH2--29.8[7]

Experimental Protocols

Detailed methodologies for key coupling strategies are provided below. These protocols are general guidelines and may require optimization for specific peptide sequences.

Protocol 1: Standard Coupling with Uronium/Aminium Salts (e.g., HATU, COMU)

This protocol is suitable for most hindered amino acid couplings and is widely used in modern solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound peptide with a deprotected N-terminal amine

  • Fmoc-protected hindered amino acid (3-4 equivalents)

  • HATU or COMU (2.9-3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1][8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes, drain, and repeat with a fresh solution for 10 minutes. Wash the resin thoroughly with DMF.[8]

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-protected amino acid, HATU/COMU, and DIPEA in DMF. Allow for a brief pre-activation period of 1-5 minutes.[2][5]

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. Reaction times can vary from 30 minutes to several hours depending on the steric hindrance.[1] For COMU, a 30-60 minute coupling time is typical, which may be extended to 2 hours for very hindered residues.[8]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).[8]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[8]

Protocol 2: Double Coupling for Highly Hindered Amino Acids

This method is employed when a single coupling reaction is insufficient to drive the reaction to completion.

Procedure:

  • Perform the first coupling as described in Protocol 1 (steps 1-5).

  • After washing the resin, repeat the coupling step (Protocol 1, steps 3-4) with a fresh solution of the activated amino acid.[2]

  • After the second coupling, wash the resin thoroughly with DMF and DCM.[2]

  • Confirm the completion of the reaction with a Kaiser test.[2]

Protocol 3: Coupling with Phosphonium Salts (e.g., PyBOP)

Phosphonium salts are another class of highly effective coupling reagents.

Materials:

  • Resin-bound peptide with a deprotected N-terminal amine

  • Fmoc-protected hindered amino acid (2 equivalents)

  • PyBOP (2 equivalents)

  • DIPEA (4 equivalents)

  • DMF or DCM

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-protected amino acid, PyBOP, and DIPEA in DMF or DCM.[1]

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 1-3 hours.[1]

  • Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.

Protocol 4: Coupling with Carbodiimides and Additives (e.g., DIC/Oxyma)

This is a cost-effective and safe method, though it may be slower than using onium salts.

Materials:

  • Resin-bound peptide with a deprotected N-terminal amine

  • Fmoc-protected hindered amino acid (3 equivalents)

  • OxymaPure® (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • DMF

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Reaction (In-situ activation): Add the Fmoc-protected amino acid and OxymaPure dissolved in DMF to the resin. Then, add DIC to the mixture. Agitate at room temperature.

  • Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.

Protocol 5: Acyl Fluoride (B91410) Formation for Extremely Hindered Couplings

For the most challenging couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride can be very effective.[2][9]

Materials:

  • Fmoc-protected hindered amino acid (1 equivalent)

  • Tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH) or similar fluorinating agent

  • Anhydrous DCM

  • Resin-bound peptide with a deprotected N-terminal amine

Procedure:

  • Acyl Fluoride Formation: Dissolve the protected amino acid in anhydrous DCM. Add the fluorinating agent and stir at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[2]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[2]

  • Monitoring: Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.[2]

  • Washing: Once complete, wash the resin thoroughly.[2]

Reaction Mechanisms and Workflows

The following diagrams illustrate the general workflows and mechanisms for the coupling of hindered amino acids.

G cluster_SPPS Solid-Phase Peptide Synthesis Workflow Resin Resin Support Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Amino Acid Coupling Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Repeat Repeat Cycle Kaiser->Repeat Incomplete Cleave Cleavage from Resin Kaiser->Cleave Complete Repeat->Couple

Caption: General workflow for solid-phase peptide synthesis (SPPS).

G cluster_activation Amino Acid Activation and Coupling AA Fmoc-AA-OH ActiveEster Formation of Active Ester AA->ActiveEster Reagent Coupling Reagent (e.g., HATU, COMU) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond ResinAmine Resin-Bound Amine (H2N-Peptide) ResinAmine->PeptideBond NewPeptide Elongated Peptide PeptideBond->NewPeptide

Caption: Mechanism of amino acid activation and peptide bond formation.

G cluster_troubleshooting Troubleshooting Difficult Couplings Incomplete Incomplete Coupling (Positive Kaiser Test) DoubleCouple Double Coupling Incomplete->DoubleCouple ChangeReagent Change Coupling Reagent (e.g., to HATU/COMU) Incomplete->ChangeReagent AcylFluoride Use Acyl Fluoride Method Incomplete->AcylFluoride Optimize Optimize Conditions (Temp, Time) Incomplete->Optimize

References

Application Notes and Protocols: Trifluoroacetic Acid (TFA) for Boc Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the preparation of complex molecules. Its widespread use is attributed to its stability under various reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its high efficiency and volatility, which simplifies product isolation. These application notes provide detailed protocols and technical information for the effective removal of the Boc protecting group using TFA.

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group by TFA proceeds via an acid-catalyzed elimination mechanism. The process involves four key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][2]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][2]

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[1][2]

It is critical to perform this reaction in a well-ventilated area or with appropriate off-gassing, as the reaction generates carbon dioxide gas.[1][2] Running the reaction in a closed system is not recommended.[2]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: C-O Bond Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H⁺) Boc_Amine->Protonated_Boc + H⁺ TFA CF₃COOH Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tBu_Cation (CH₃)₃C⁺ Protonated_Boc->tBu_Cation Free_Amine R-NH₂ Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 + CO₂↑ Amine_Salt R-NH₃⁺ CF₃COO⁻ Free_Amine->Amine_Salt + CF₃COOH

Mechanism of TFA-mediated Boc deprotection.

The Role of Scavengers

The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan, tyrosine, and methionine.[1] To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the carbocations.[1]

ScavengerTarget Residue(s)Typical ConcentrationNotes
Water (H₂O) Tryptophan2.5 - 5%Can also help with the solubility of some peptides.
Triisopropylsilane (TIS) Tryptophan, Tyrosine, Methionine1 - 5%A very common and effective scavenger.
Thioanisole Tryptophan, Methionine2 - 5%Can have a strong odor.
1,2-Ethanedithiol (EDT) Tryptophan1 - 2.5%Effective for preventing t-butylation of tryptophan.
Phenol Tyrosine2 - 5%Can cause some coloration of the product.

Quantitative Data: Reaction Conditions for Boc Deprotection

The choice of TFA concentration and reaction time is crucial for successful Boc deprotection and depends on the substrate's sensitivity and steric hindrance.

TFA Concentration (% in DCM)Reaction TimeTemperatureSubstrate Suitability & Notes
20%4 hoursRoom TemperatureEffective for some substrates, but may be slow.
25%2 - 12 hoursRoom TemperatureA common and generally effective condition for a wide range of substrates.[3]
40%1 - 2 hoursRoom TemperatureCommonly used in solution-phase peptide synthesis.[4]
50%30 minutes - 2 hoursRoom TemperatureFaster deprotection; suitable for less sensitive substrates.[1]
55%30 minutesRoom TemperatureShown to give higher purity peptides compared to 100% TFA in some solid-phase syntheses.[5]
100% (neat TFA)5 - 15 minutesRoom TemperatureVery rapid deprotection, but may lead to more side products and incomplete removal in solid-phase synthesis due to poor resin swelling.[5]

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution Phase

This protocol is suitable for the deprotection of a wide range of Boc-protected amines in a solution of dichloromethane (B109758) (DCM).

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (optional)

  • Rotary evaporator

  • Diethyl ether, cold

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1 to 0.5 M.

  • If the reaction is exothermic or the substrate is sensitive, cool the solution to 0 °C using an ice bath.

  • Slowly add the desired volume of TFA to the stirred solution. For example, for a 25% TFA solution, add a volume of TFA equal to one-third of the volume of DCM.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 30 minutes to 2 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene (B28343) several times.[1]

  • The crude product, which is the TFA salt of the amine, can be precipitated by adding cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[1]

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed for the deprotection of a Boc-protected N-terminal amino acid on a peptide-resin.

Materials:

  • Boc-protected peptide-resin

  • TFA cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5 v/v/v)

  • Dichloromethane (DCM) for washing

  • Reaction vessel for solid-phase synthesis

  • Shaker or bubbler

Procedure:

  • Wash the peptide-resin with DCM (3 x 1 min) to remove any residual solvents from the previous step.

  • Add the pre-prepared TFA cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-4 hours. The resin may change color during this process.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of TFA to recover any remaining peptide.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Isolate the peptide by centrifugation and decantation or by filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the peptide under vacuum.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dissolve Dissolve Boc-protected compound in DCM Cool Cool to 0°C (optional) Dissolve->Cool Add_TFA Add TFA Cool->Add_TFA Stir Stir at Room Temperature Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Evaporate Evaporate solvent and excess TFA Monitor->Evaporate Reaction Complete Co_evaporate Co-evaporate with DCM/Toluene (optional) Evaporate->Co_evaporate Precipitate Precipitate with cold diethyl ether Co_evaporate->Precipitate Isolate Isolate and dry product Precipitate->Isolate

A typical experimental workflow for TFA-mediated Boc removal.

Troubleshooting and Optimization

  • Incomplete Deprotection: For sterically hindered substrates, increasing the reaction time or TFA concentration may be necessary. Gentle heating can also be employed, but with caution to avoid side reactions.[6]

  • Side Reactions: The use of appropriate scavengers is crucial to prevent the alkylation of sensitive residues.

  • Residual TFA: Co-evaporation with a non-polar solvent like toluene can help remove traces of TFA. Alternatively, for solution-phase work, a mild basic wash (e.g., saturated NaHCO₃ solution) can be performed if the product is not water-soluble.[7] For acid-sensitive products, using a solid-supported base like Amberlyst A-21 resin for neutralization is an effective strategy.[8][9]

Safety Considerations

  • Trifluoroacetic acid is a strong, corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The deprotection reaction generates carbon dioxide gas, which can cause pressure buildup. Ensure the reaction vessel is not sealed.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.

References

Application Notes and Protocols for Purity Analysis of Boc-Protected Amino Acids by HPLC and TLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the purity of raw materials is paramount to ensure the desired efficacy, safety, and reproducibility of the final product. Boc-protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS). Impurities, such as unprotected amino acids, diastereomers, or byproducts from the synthesis of the Boc-amino acid itself, can lead to the formation of incorrect peptide sequences, posing significant challenges in purification and potentially impacting biological activity.

This document provides detailed application notes and experimental protocols for the purity assessment of Boc-protected amino acids using two ubiquitous chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). While TLC offers a rapid and cost-effective method for qualitative analysis and reaction monitoring, HPLC provides high-resolution, quantitative data essential for final purity verification and quality control.[1]

High-Performance Liquid Chromatography (HPLC) Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the gold standard for the quantitative purity analysis of Boc-protected amino acids. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The hydrophobicity of the amino acid side chain and the presence of the lipophilic Boc group are key determinants of retention time.

Experimental Protocol: RP-HPLC

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended as a starting point. For more hydrophobic Boc-amino acids, a C8 column may provide better peak shape.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • All solvents should be of HPLC grade and degassed prior to use.

3. Chromatographic Conditions:

  • Gradient Elution: A typical gradient starts with a low percentage of organic modifier (acetonitrile) and gradually increases, allowing for the separation of compounds with a wide range of polarities.

    • 0-25 min: 20% to 80% B

    • 25-30 min: 80% to 20% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 214 nm and 254 nm. The peptide bond of the Boc-protecting group and the aromatic side chains of certain amino acids absorb at these wavelengths.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the Boc-protected amino acid sample in the initial mobile phase composition (e.g., 20% acetonitrile in water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Data Analysis:

  • The purity of the Boc-amino acid is determined by calculating the peak area percentage. The area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation: HPLC

The following table provides representative retention times for a selection of Boc-protected amino acids under the HPLC conditions described above. Actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Boc-Amino AcidRepresentative Retention Time (min)Expected Purity (%)
Boc-Gly-OH8.5>99
Boc-Ala-OH10.2>99
Boc-Val-OH14.8>99
Boc-Leu-OH17.5>99
Boc-Ile-OH16.9>99
Boc-Pro-OH11.5>99
Boc-Phe-OH18.2>99
Boc-Trp-OH19.5>99
Boc-Ser(tBu)-OH13.1>99
Boc-Thr(tBu)-OH14.3>99
Boc-Asp(OtBu)-OH16.2>99
Boc-Glu(OtBu)-OH17.1>99
Boc-Lys(Boc)-OH20.3>99
Boc-His(Trt)-OH21.1>99

Thin-Layer Chromatography (TLC) Purity Analysis

TLC is a valuable tool for the rapid, qualitative assessment of Boc-amino acid purity. It is particularly useful for monitoring the progress of synthesis and purification steps. The separation is based on the same principles of differential partitioning as HPLC, but on a planar stationary phase.

Experimental Protocol: TLC

1. Materials:

  • TLC Plates: Silica (B1680970) gel 60 F254 plates are commonly used.

  • TLC Chamber: A glass chamber with a lid.

  • Capillary Tubes: For spotting the samples.

  • Visualization Reagent: Ninhydrin (B49086) solution (for detecting free amino groups) or potassium permanganate (B83412) stain (a general-purpose oxidizing stain).

2. Mobile Phase (Eluent) Selection:

  • The choice of eluent is critical for achieving good separation. A common solvent system for Boc-protected amino acids is a mixture of a nonpolar and a polar solvent.

  • Recommended Solvent System: Ethyl acetate/Hexane (e.g., in a 1:1 or 2:1 ratio). The polarity can be adjusted by varying the ratio of the solvents to optimize the separation.

3. Procedure:

  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Spotting: Dissolve the Boc-amino acid sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of 2-5 mg/mL. Using a capillary tube, apply a small spot of the sample solution onto the baseline. Allow the spot to dry completely.

  • Development: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

    • UV Light: If using F254 plates, many compounds can be visualized under short-wave UV light (254 nm) as dark spots.

    • Staining:

      • Ninhydrin Stain: Spray the plate with a ninhydrin solution and gently heat it with a heat gun. Free amino groups (impurities) will appear as purple spots. The Boc-protected amino acid should not stain with ninhydrin.

      • Potassium Permanganate Stain: Prepare a solution of potassium permanganate, potassium carbonate, and sodium hydroxide (B78521) in water. Dip the plate into the stain. Most organic compounds will appear as yellow-brown spots on a purple background.

4. Data Analysis:

  • The retention factor (Rf) is calculated for each spot. The Rf value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • The purity is qualitatively assessed by the presence of a single, well-defined spot for the Boc-amino acid and the absence or minimal intensity of any other spots.

Data Presentation: TLC

The following table provides representative Rf values for a selection of Boc-protected amino acids using a mobile phase of Ethyl Acetate/Hexane (2:1). Actual Rf values can be influenced by factors such as the specific silica gel plate, chamber saturation, and temperature.

Boc-Amino AcidRepresentative Rf Value
Boc-Gly-OH0.35
Boc-Ala-OH0.40
Boc-Val-OH0.55
Boc-Leu-OH0.60
Boc-Ile-OH0.58
Boc-Pro-OH0.45
Boc-Phe-OH0.65
Boc-Trp-OH0.50
Boc-Ser(tBu)-OH0.52
Boc-Thr(tBu)-OH0.57
Boc-Asp(OtBu)-OH0.68
Boc-Glu(OtBu)-OH0.70
Boc-Lys(Boc)-OH0.25
Boc-His(Trt)-OH0.30

Visualizations

Logical Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis cluster_final Final Product Synthesis Boc-Amino Acid Synthesis Workup Aqueous Work-up & Extraction Synthesis->Workup TLC TLC Analysis Workup->TLC Crude Product TLC_Result Single Spot? TLC->TLC_Result HPLC HPLC Analysis TLC_Result->HPLC Yes Purification Column Chromatography TLC_Result->Purification No HPLC_Result Purity >99%? HPLC->HPLC_Result HPLC_Result->Purification No Final_Product Pure Boc-Amino Acid HPLC_Result->Final_Product Yes Purification->TLC Fractions

Caption: Logical workflow for the purity assessment of Boc-protected amino acids.

Experimental Workflow for HPLC Analysis

HPLC_Workflow Sample_Prep Sample Preparation (1 mg/mL in Mobile Phase) Filtration Filtration (0.45 µm Syringe Filter) Sample_Prep->Filtration Injection HPLC Injection (10 µL) Filtration->Injection Separation RP-HPLC Separation (C18 Column, Gradient) Injection->Separation Detection UV Detection (214 nm, 254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Result Purity Report Data_Analysis->Result

Caption: Experimental workflow for the HPLC analysis of Boc-amino acids.

Experimental Workflow for TLC Analysis

TLC_Workflow Plate_Prep Plate Preparation (Draw Baseline) Spotting Sample Spotting (Capillary Tube) Plate_Prep->Spotting Development Chamber Development (Solvent Ascent) Spotting->Development Drying Plate Drying Development->Drying Visualization Visualization (UV and/or Staining) Drying->Visualization Analysis Rf Calculation & Purity Assessment Visualization->Analysis

Caption: Experimental workflow for the TLC analysis of Boc-amino acids.

References

Application of Boc-2-methoxy-L-phenylalanine in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Boc-2-methoxy-L-phenylalanine, a synthetically modified amino acid, is gaining traction in medicinal chemistry as a valuable building block for the development of novel therapeutics. Its unique structural features offer researchers opportunities to fine-tune the pharmacological properties of peptides and small molecules, leading to enhanced stability, binding affinity, and biological activity. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development.

Introduction to this compound

This compound is a derivative of the natural amino acid L-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a methoxy (B1213986) (-OCH3) substituent at the ortho-position of the phenyl ring. The Boc group is a standard protecting group in peptide synthesis, readily removed under acidic conditions, making it compatible with established synthetic strategies.[1][2][3] The ortho-methoxy group, however, introduces distinct steric and electronic properties that medicinal chemists can exploit to modulate the conformation and binding interactions of peptidomimetics and other drug candidates.

Key Applications in Medicinal Chemistry

The incorporation of this compound into bioactive molecules can confer several advantageous properties:

  • Conformational Constraint: The ortho-methoxy group can restrict the rotational freedom of the phenyl side chain, leading to a more defined three-dimensional structure. This pre-organization can enhance binding to biological targets by reducing the entropic penalty upon binding.

  • Modulation of Hydrophobicity: The methoxy group can alter the local hydrophobicity of the molecule, influencing its solubility, membrane permeability, and pharmacokinetic profile.

  • Enhanced Proteolytic Stability: The modification of the phenylalanine side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of peptide-based drugs.

  • Probing Structure-Activity Relationships (SAR): By systematically replacing natural phenylalanine with its 2-methoxy analogue, researchers can gain valuable insights into the specific interactions between a ligand and its receptor, guiding the design of more potent and selective compounds.

While specific quantitative data for compounds incorporating this compound is not extensively published in publicly available literature, the principles of its application are well-established within the broader context of using unnatural amino acids in drug design. The following table summarizes the potential impact of its incorporation based on analogous modifications.

PropertyEffect of 2-Methoxy Substitution (Anticipated)Rationale
Binding Affinity (Ki or IC50) Variable (Increase or Decrease)The methoxy group can introduce favorable van der Waals or hydrogen bond interactions with the target, or conversely, create steric clashes.
Proteolytic Stability (t1/2) IncreasedSteric hindrance from the ortho-substituent can impede recognition and cleavage by proteases.
Lipophilicity (LogP) IncreasedThe addition of a methyl and oxygen atom generally increases the lipophilicity of a molecule.
Aqueous Solubility DecreasedIncreased lipophilicity often correlates with reduced solubility in aqueous media.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS).

Protocol 1: Manual Boc-SPPS for Incorporation of this compound

This protocol outlines the manual steps for incorporating a single this compound residue into a peptide chain on a solid support.

Materials:

  • Boc-protected amino acid-loaded resin (e.g., Boc-Gly-PAM resin)

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Scavengers (e.g., p-cresol)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DCM and then DMF to remove residual TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% solution of DIEA in DMF until the resin is no longer acidic.

    • Wash again with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

  • Washing: After complete coupling, wash the resin extensively with DMF, followed by DCM.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% p-cresol) for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Boc-SPPS Workflow

Boc_SPPS_Workflow start Start: Boc-AA-Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DMF) deprotection->neutralization coupling Coupling: Boc-2-methoxy-L-Phe + HBTU/DIEA neutralization->coupling washing Washing (DMF/DCM) coupling->washing repeat Repeat for next AA washing->repeat repeat->deprotection Yes cleavage Final Cleavage (TFA Cocktail) repeat->cleavage No purification Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end

General workflow for Boc-SPPS.

Signaling Pathways and Biological Targets

While specific signaling pathways directly modulated by compounds containing 2-methoxy-L-phenylalanine are not yet well-defined in the literature, the introduction of such unnatural amino acids is a key strategy in the design of inhibitors for various enzyme classes and ligands for receptors. For instance, modified phenylalanine analogs are often incorporated into peptidomimetics targeting proteases, kinases, and G-protein coupled receptors (GPCRs).

The rationale for using ortho-substituted phenylalanines is to create ligands that can better fit into specific binding pockets or induce a desired conformational change in the target protein. Below is a conceptual diagram illustrating how a peptide containing 2-methoxy-L-phenylalanine might interact with a generic receptor, leading to the modulation of a downstream signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane receptor Receptor (e.g., GPCR) g_protein G-Protein receptor->g_protein Activation ligand Peptide with 2-methoxy-L-Phe ligand->receptor Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Conceptual signaling pathway modulation.

Conclusion

This compound represents a valuable tool for medicinal chemists seeking to optimize the properties of peptide and small molecule drug candidates. Its incorporation can lead to compounds with improved stability, conformational rigidity, and biological activity. The provided protocols and conceptual frameworks serve as a starting point for researchers to explore the potential of this and other unnatural amino acids in their drug discovery programs. Further research into the specific applications and biological effects of molecules containing 2-methoxy-L-phenylalanine is warranted and expected to yield novel therapeutic agents.

References

Application Notes and Protocols for the Genetic Incorporation of ortho-Substituted Phenylalanine in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for protein engineering and drug development. This technology allows for the introduction of novel chemical functionalities, such as bioorthogonal handles, fluorescent probes, and photocrosslinkers, into a protein of interest at a specific site. This document provides detailed application notes and protocols for the genetic incorporation of ortho-substituted phenylalanine analogs into proteins expressed in Escherichia coli. The methods described herein primarily utilize an evolved aminoacyl-tRNA synthetase (aaRS)/tRNA pair to expand the genetic code.

A rationally designed mutant of the pyrrolysyl-tRNA synthetase (PylRS), specifically PylRS(N346A/C348A), has demonstrated remarkable promiscuity, enabling the incorporation of a wide range of phenylalanine derivatives, including those with substitutions at the ortho position.[1][2][3] This system provides a robust and versatile platform for modifying proteins with functionalities that can be used for various applications, from studying protein structure and function to developing novel protein therapeutics.

Core Concepts: Orthogonal Translation Systems

The genetic incorporation of ncAAs relies on the use of an "orthogonal" aaRS/tRNA pair. This pair functions independently of the host cell's endogenous translational machinery.[4][5][6] The key components are:

  • Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges a non-canonical amino acid onto its cognate tRNA.[4][5] In the context of this document, the focus is on the PylRS(N346A/C348A) mutant.[1][2][3]

  • Orthogonal tRNA: A suppressor tRNA that is not recognized by any of the host's endogenous aaRSs but is a substrate for the orthogonal aaRS. This tRNA has an anticodon that recognizes a nonsense codon, typically the amber stop codon (UAG), thereby directing the incorporation of the ncAA at that specific site in the mRNA sequence.[4][5][6]

  • Nonsense Codon: A codon within the gene of interest that is reprogrammed to encode the ncAA. The amber codon (TAG in the DNA sequence) is the most commonly used nonsense codon for this purpose.[6][7]

Experimental Workflow Overview

The general workflow for the genetic incorporation of ortho-substituted phenylalanine analogs in E. coli involves several key steps, from plasmid preparation to protein expression, purification, and analysis.

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Plasmids Plasmid Preparation (pEVOL & pTarget) Transformation Transformation Plasmids->Transformation Ecoli E. coli Strain (e.g., BL21(DE3)) Ecoli->Transformation ncAA ortho-substituted Phenylalanine Analog Culture Cell Culture & Induction ncAA->Culture Supplementation Transformation->Culture Purification Protein Purification (e.g., His-tag) Culture->Purification Verification Verification (SDS-PAGE, MS) Purification->Verification Application Downstream Applications Verification->Application

General experimental workflow for ncAA incorporation.

Data Presentation: Incorporation of ortho-Substituted Phenylalanine Analogs

The efficiency of incorporation of various ortho-substituted phenylalanine analogs using the PylRS(N346A/C348A) system has been evaluated. The following table summarizes the quantitative data from studies using superfolder Green Fluorescent Protein (sfGFP) with an amber codon at a permissive site as a reporter. Protein yields are typically quantified by fluorescence or after purification. Mass spectrometry is used to confirm the precise mass of the resulting protein, verifying the incorporation of the ncAA.

ortho-Substituted Phenylalanine AnalogSubstitutionObserved Mass (Da)Theoretical Mass (Da)Reference
o-Methyl-phenylalanine-CH₃27931.927932.4[1][2]
o-Methoxy-phenylalanine-OCH₃27948.127948.4[1][2]
o-Fluoro-phenylalanine-F27920.027920.3[1][2]
o-Chloro-phenylalanine-Cl27936.127936.8[1][2]
o-Bromo-phenylalanine-Br27981.927981.3[1][2]
o-Nitro-phenylalanine-NO₂27963.027963.3[1][2]
o-Cyano-phenylalanine-CN27943.027943.4[1][2]

Note: The observed and theoretical masses are for the sfGFP reporter protein with the incorporated ncAA.

Experimental Protocols

Protocol 1: Transformation of E. coli

This protocol describes the transformation of chemically competent E. coli with the necessary plasmids for ncAA incorporation.

Materials:

  • Chemically competent E. coli cells (e.g., BL21(DE3))

  • pEVOL plasmid encoding the orthogonal aaRS (e.g., pEVOL-pylT-PylRS(N346A/C348A))

  • Target protein plasmid with an amber (TAG) codon at the desired incorporation site (e.g., pET-pylT-sfGFPS2TAG)

  • SOC medium

  • LB agar (B569324) plates with appropriate antibiotics (e.g., chloramphenicol (B1208) for pEVOL and ampicillin (B1664943) for pET)

  • Ice

  • 42°C water bath

  • Incubator at 37°C

Method:

  • Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.

  • Add 10-100 ng of each plasmid (pEVOL and the target plasmid) to the cells.

  • Gently mix the cells and plasmids by flicking the tube.

  • Incubate the mixture on ice for 30 minutes.

  • Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.

  • Immediately transfer the tube back to ice and incubate for 2 minutes.

  • Add 250 µL of SOC medium to the cells.

  • Incubate the cells at 37°C for 1 hour with shaking (250 rpm).

  • Plate 100 µL of the cell suspension onto LB agar plates containing the appropriate antibiotics.

  • Incubate the plates overnight at 37°C.

Protocol 2: Protein Expression and ncAA Incorporation

This protocol details the expression of the target protein containing the ortho-substituted phenylalanine analog.

Materials:

  • Single colony of transformed E. coli from Protocol 1

  • LB medium with appropriate antibiotics

  • ortho-substituted phenylalanine analog (e.g., 2 mM final concentration)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (e.g., 1 M stock)

  • Shaking incubator

Method:

  • Inoculate a 5 mL starter culture of LB medium containing the appropriate antibiotics with a single colony from the transformation plate.

  • Grow the starter culture overnight at 37°C with shaking (250 rpm).

  • The next day, inoculate 500 mL of fresh LB medium with the appropriate antibiotics with the overnight starter culture (e.g., 1:100 dilution).

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Add the ortho-substituted phenylalanine analog to a final concentration of 2 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Reduce the temperature to 20-25°C and continue to grow the culture for 16-20 hours with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification.

Note: For some systems, minimal media (e.g., GMML) may be used to reduce background incorporation of canonical amino acids.[1]

Protocol 3: Protein Purification and Verification

This protocol describes the purification of the expressed protein using a His-tag and subsequent verification by mass spectrometry.

Materials:

  • Cell pellet from Protocol 2

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • SDS-PAGE materials

  • Mass spectrometer (e.g., ESI-MS)

Method:

  • Resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the target protein with elution buffer.

  • Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

  • For verification of ncAA incorporation, subject the purified protein to electrospray ionization mass spectrometry (ESI-MS) analysis. The observed molecular weight should match the theoretical molecular weight of the protein with the incorporated ncAA.

Signaling Pathways and Logical Relationships

The core of this technology revolves around the engineered aminoacyl-tRNA synthetase and its interaction with the non-canonical amino acid and the suppressor tRNA. This relationship can be visualized as a simplified pathway.

signaling_pathway cluster_inputs Inputs cluster_enzyme Enzyme cluster_process Process cluster_output Output ncAA ortho-substituted Phenylalanine aaRS Engineered aaRS (PylRS N346A/C348A) ncAA->aaRS tRNA Suppressor tRNA (tRNA_CUA) tRNA->aaRS Charging tRNA Charging aaRS->Charging Catalyzes Ribosome Ribosome Charging->Ribosome Delivers ncAA-tRNA Protein Protein with ncAA Ribosome->Protein Translates mRNA mRNA with TAG codon mRNA->Ribosome

Simplified pathway of ncAA incorporation.

Directed Evolution of Aminoacyl-tRNA Synthetases

While the PylRS(N346A/C348A) mutant is effective for many ortho-substituted phenylalanine analogs, novel aaRSs with improved efficiency or altered specificity can be generated through directed evolution.[8][9] This process involves creating a library of aaRS mutants and selecting for those that can incorporate the desired ncAA.

directed_evolution Library aaRS Mutant Library Generation Positive Positive Selection (Growth in presence of ncAA) Library->Positive Negative Negative Selection (No growth in absence of ncAA) Positive->Negative Screening Screening & Sequencing of Hits Negative->Screening Characterization Characterization of Evolved aaRS Screening->Characterization Characterization->Library Iterative Rounds

Directed evolution workflow for aaRS engineering.

Applications in Drug Development and Research

The ability to incorporate ortho-substituted phenylalanine analogs into proteins opens up a wide range of applications:

  • Fluorescent Probes: Analogs like o-cyano-phenylalanine can serve as environmentally sensitive fluorescent probes to study protein conformation and dynamics.[1][2][10]

  • Bioorthogonal Chemistry: The incorporated functional groups can be used for site-specific protein labeling, conjugation of drugs, or attachment to surfaces using "click" chemistry.[11][12]

  • Photocrosslinking: Introduction of photocrosslinking groups can be used to map protein-protein interactions.

  • Structure-Activity Relationship Studies: Systematically altering the properties of a specific amino acid residue can provide insights into enzyme mechanisms and protein function.

  • Development of Protein Therapeutics: Site-specific modification can be used to improve the pharmacokinetic properties of protein drugs, for example, by attaching polyethylene (B3416737) glycol (PEG).

Conclusion

The genetic incorporation of ortho-substituted phenylalanine analogs in E. coli is a mature and powerful technology. The use of the promiscuous PylRS(N346A/C348A) mutant provides a straightforward and effective method for introducing a variety of useful chemical groups into proteins. The protocols and data presented in this document offer a comprehensive guide for researchers and drug development professionals looking to utilize this technology for their specific applications. The continued development of new orthogonal pairs through directed evolution will further expand the repertoire of ncAAs that can be incorporated, paving the way for novel discoveries and therapeutic strategies.

References

Application Notes and Protocols for the Synthesis of Peptide-Based Therapeutics in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of peptide-based therapeutics for oncology. The focus is on solid-phase peptide synthesis (SPPS), a widely used technique for creating custom peptides with high purity and efficiency.

Introduction to Peptide-Based Therapeutics in Oncology

Peptide-based therapeutics have emerged as a promising class of drugs for cancer treatment due to their high specificity, low toxicity, and ability to target a wide range of cancer-specific molecules.[1][2][3] Unlike small molecules, peptides can disrupt larger protein-protein interactions, and compared to large antibodies, they exhibit better tumor penetration and lower immunogenicity.[1][4] These therapeutics can act through various mechanisms, including as agonists or antagonists to cell surface receptors, as carriers for targeted drug delivery, or by directly inducing cancer cell death.[1][5]

One prominent example of a peptide-based therapeutic in oncology is Goserelin (B1671991), a synthetic analog of gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH).[6][7] Goserelin is a decapeptide used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[6][7] Its mechanism of action involves the downregulation of the GnRH receptor, leading to a significant reduction in the production of testosterone (B1683101) and estrogen, which are key drivers for the growth of these cancers.[6][8]

Peptide Synthesis Strategies: SPPS and LPPS

The two primary methods for chemical peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS is the most common method for peptide synthesis.[9][10] In SPPS, the peptide chain is assembled step-by-step while the C-terminal amino acid is anchored to an insoluble polymer resin.[9][11][12] This allows for easy removal of excess reagents and byproducts by simple filtration and washing, making the process amenable to automation.[2][12]

Liquid-Phase Peptide Synthesis (LPPS): In LPPS, the synthesis is carried out entirely in solution.[13] While it can be more scalable and cost-effective for very short peptides, the purification of intermediate products after each coupling step can be challenging and time-consuming.[2][13]

For the synthesis of complex therapeutic peptides like Goserelin, SPPS is the preferred method due to its efficiency and robustness.[2]

Core Components of Solid-Phase Peptide Synthesis

Successful SPPS relies on the careful selection of resins, linkers, and protecting groups.

Resins and Linkers

The choice of resin and linker is critical as it determines the C-terminal functionality of the final peptide (acid or amide) and the conditions required for cleavage.[14][15][16]

Resin/Linker TypeC-Terminal FunctionalityCleavage ConditionsCommon Protecting Group ChemistryApplications in Oncology Peptide Synthesis
Wang Resin Carboxylic AcidStrong Acid (e.g., 95% TFA)FmocSynthesis of peptides with a C-terminal acid.
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic AcidMild Acid (e.g., 1% TFA in DCM)FmocSynthesis of protected peptide fragments and peptides sensitive to strong acid. Used in some Goserelin synthesis protocols.[1][15]
Rink Amide Resin AmideStrong Acid (e.g., 95% TFA)FmocSynthesis of peptide amides, a common feature in many bioactive peptides. Used in some Goserelin synthesis protocols.[4]
Merrifield Resin Carboxylic AcidStrong Acid (e.g., HF)BocThe original resin for SPPS, now less common for research due to harsh cleavage conditions.
Protecting Groups

Protecting groups are used to mask reactive functional groups on the amino acids to prevent unwanted side reactions during synthesis. The two main orthogonal protection strategies are Boc/Bzl and Fmoc/tBu.[17]

StrategyNα-Protecting GroupSide-Chain Protecting GroupsDeprotection of Nα-GroupDeprotection of Side-Chains & Cleavage
Boc/Bzl Boc (tert-butyloxycarbonyl)Benzyl-basedModerate Acid (e.g., TFA)Strong Acid (e.g., HF)
Fmoc/tBu Fmoc (9-fluorenylmethyloxycarbonyl)tBu (tert-butyl) basedBase (e.g., 20% piperidine (B6355638) in DMF)Strong Acid (e.g., TFA)

The Fmoc/tBu strategy is more commonly used in modern SPPS due to its milder Nα-deprotection conditions.[17]

Experimental Protocol: Synthesis of Goserelin via Fmoc-SPPS

This protocol outlines the manual synthesis of Goserelin (Pyr-His-Trp-Ser-Tyr-D-Ser-Leu-Arg-Pro-AzaGly-NH₂) using Fmoc chemistry on a Rink Amide resin.

Materials and Reagents
  • Rink Amide MBHA resin

  • Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, Pyr (pyroglutamic acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Precipitation solvent: Cold diethyl ether

Synthesis Workflow

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Cleavage and Purification Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final_Washing Final Washing (DMF, DCM, Methanol) Final_Deprotection->Final_Washing Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Washing->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Characterization MS and NMR Analysis Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Proline):

    • Perform Fmoc deprotection on the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • In a separate vial, pre-activate Fmoc-Pro-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the Goserelin sequence: Arg(Pbf), Leu, D-Ser(tBu), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), and finally Pyr.

  • Final Deprotection and Washing:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the peptide-resin extensively with DMF, followed by DCM, and finally methanol.

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter to separate the resin and collect the filtrate containing the crude peptide.

  • Precipitation:

    • Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge to pellet the peptide and discard the supernatant.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC) Purification

The crude peptide is purified using reverse-phase HPLC (RP-HPLC) to isolate the desired product from truncated sequences and other impurities.[18]

ParameterTypical Condition
Column Preparative C18 column
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient A linear gradient of increasing Mobile Phase B (e.g., 5% to 60% B over 30 minutes)
Detection UV absorbance at 220 nm and 280 nm

Fractions are collected and analyzed by analytical HPLC to determine their purity. Pure fractions are pooled and lyophilized to obtain the final peptide as a white powder.

Analytical Characterization

The identity and purity of the synthesized peptide are confirmed using mass spectrometry and NMR spectroscopy.[8]

Analytical TechniqueInformation Provided
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) Confirms the molecular weight of the peptide, verifying the correct amino acid sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, confirms the amino acid composition and sequence, and can be used to assess purity.[8]
Analytical HPLC Determines the purity of the final peptide product.

Mechanism of Action: Goserelin and the GnRH Receptor Signaling Pathway

Goserelin exerts its therapeutic effect by acting as a GnRH agonist on the GnRH receptors in the pituitary gland.[6]

  • Initial Stimulation: Upon initial administration, Goserelin stimulates the GnRH receptors, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][14] This, in turn, causes a temporary increase in testosterone and estrogen levels.

  • Downregulation and Desensitization: Continuous administration of Goserelin leads to the downregulation and desensitization of the GnRH receptors on the pituitary gland.[6][8]

  • Hormone Suppression: This sustained downregulation results in a profound suppression of LH and FSH secretion, leading to a significant reduction in the production of testosterone by the testes and estrogen by the ovaries.[6] This "medical castration" deprives hormone-sensitive cancer cells of the hormones they need to grow and proliferate.

In cancer cells that express the GnRH receptor, Goserelin can also have a direct anti-proliferative effect. This is mediated through a signaling pathway that is distinct from the one in the pituitary. Binding of Goserelin to the cancer cell's GnRH receptor activates a G-protein αi subunit, which in turn activates a phosphotyrosine phosphatase (PTP). This PTP can dephosphorylate and inactivate growth factor receptors, such as the epidermal growth factor receptor (EGFR), thereby inhibiting their mitogenic signaling pathways.

GnRH_Signaling_Pathway cluster_pituitary Pituitary Gland cluster_cancer Cancer Cell Goserelin_pit Goserelin GnRHR_pit GnRH Receptor Goserelin_pit->GnRHR_pit Binds & Initially Stimulates Downregulation Receptor Downregulation & Desensitization Goserelin_pit->Downregulation Continuous Administration LH_FSH LH & FSH Secretion GnRHR_pit->LH_FSH Stimulates Downregulation->GnRHR_pit Inhibits Hormone_Production Testosterone/Estrogen Production LH_FSH->Hormone_Production Stimulates Proliferation Cell Proliferation Hormone_Production->Proliferation Stimulates Goserelin_cancer Goserelin GnRHR_cancer GnRH Receptor Goserelin_cancer->GnRHR_cancer Binds G_alpha_i Gαi Protein GnRHR_cancer->G_alpha_i Activates PTP Phosphotyrosine Phosphatase (PTP) G_alpha_i->PTP Activates EGFR Growth Factor Receptor (e.g., EGFR) PTP->EGFR Dephosphorylates (Inhibits) EGFR->Proliferation Promotes

Caption: Goserelin's mechanism of action in the pituitary and cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Solid-Phase Peptide Synthesis (SPPS), with a focus on difficult coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of a difficult or failed coupling reaction?

A failed or difficult coupling reaction during SPPS is primarily indicated by the presence of unreacted free primary or secondary amines on the resin-bound peptide after the coupling step. This can be detected using qualitative colorimetric tests. Additionally, analysis of the crude peptide product after cleavage will reveal process-related impurities such as deletion sequences, where one or more amino acid residues are missing from the final peptide chain.[1]

Q2: What are the most common causes of incomplete or failed coupling in SPPS?

Several factors can lead to incomplete coupling reactions in SPPS. These include:

  • Steric Hindrance: Bulky amino acid residues, particularly β-branched amino acids like Valine, Isoleucine, and Threonine, can physically obstruct the approach of the incoming activated amino acid.[2]

  • Peptide Aggregation: The growing peptide chain, especially in "difficult sequences," can fold into stable secondary structures (e.g., β-sheets) on the resin. This aggregation can block reactive sites, preventing efficient coupling.[3][4] This is a major cause of failure in synthesizing long or hydrophobic peptides.[3]

  • Poor Resin Swelling: The solid support must swell adequately in the reaction solvent to ensure that the reactive sites are accessible. Poor swelling can limit reagent diffusion and lead to incomplete reactions.[3]

  • Suboptimal Reagent Concentration or Quality: Degraded coupling reagents, activators, or amino acids can result in inefficient activation and subsequent poor coupling.[3]

  • Formation of Secondary Structures: Intra- and inter-chain hydrogen bonding can lead to the formation of secondary structures that mask the N-terminal amine, making it inaccessible for coupling.

Q3: What defines a "difficult sequence" in SPPS?

A "difficult sequence" is a peptide chain that is prone to forming stable secondary structures, such as β-sheets or α-helices, while attached to the solid support.[3][4] This on-resin aggregation hinders the access of reagents to the growing peptide chain, resulting in incomplete deprotection and coupling reactions.[3][4] Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or β-branched amino acids are often categorized as difficult.[3]

Q4: What are the common side reactions that can be mistaken for or exacerbated by difficult couplings?

Several side reactions can occur during SPPS, and their incidence can be higher in difficult sequences due to extended reaction times or the use of more reactive reagents. These include:

  • Racemization: The loss of stereochemical integrity at the α-carbon of an amino acid, which is a particular concern for residues like Cysteine and Histidine.[5][6]

  • Aspartimide Formation: Cyclization of aspartic acid residues, which can occur under both acidic and basic conditions, leading to a mixture of α- and β-coupled peptides.[7]

  • Diketopiperazine Formation: Cyclization of the N-terminal dipeptide, which is especially prevalent when Proline is one of the first two residues in Fmoc-based synthesis.[7]

  • Deletion Sequences: Complete failure of a coupling step followed by a successful coupling in the subsequent cycle results in a peptide missing one amino acid.[1]

  • Truncation Sequences: If an unreacted N-terminal amine is capped (e.g., with acetic anhydride), the chain elongation is permanently stopped, leading to a truncated peptide.[8][9]

Troubleshooting Guides

Issue 1: Positive Colorimetric Test (e.g., Kaiser Test) After Coupling

A positive colorimetric test, such as a blue color with the Kaiser test, indicates the presence of free primary amines and thus an incomplete coupling reaction.[3]

  • Recouple: Perform a second coupling step using fresh reagents.[10]

  • Change Coupling Reagents: If the initial coupling reagent is not sufficiently reactive, switch to a more potent one (see Table 1). For example, if DIC/HOBt was used, consider switching to HATU or COMU.[10][11][12]

  • Extend Reaction Time: Increasing the coupling time can help drive the reaction to completion, especially for sterically hindered amino acids.[8][13]

  • Increase Temperature: For difficult couplings, increasing the reaction temperature can improve reaction kinetics. Microwave-assisted SPPS can be particularly effective, though it may increase the risk of racemization for sensitive residues.[9][14]

  • Optimize Coupling Chemistry: For sequences known to be difficult, start with a more robust coupling reagent combination from the outset.

  • Sequence Analysis: Use software to predict difficult regions of a peptide sequence and plan the synthesis strategy accordingly.[8][13]

Issue 2: Persistent Peptide Aggregation

Peptide aggregation is a major obstacle in the synthesis of long and hydrophobic peptides.[3]

  • Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.

  • "Difficult Sequence" Solvents: Use solvent systems known to disrupt aggregation, such as a mixture of DCM/DMF/NMP.

  • Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or dimethoxybenzyl (Dmb) on the amide nitrogen of a residue every six to seven amino acids to disrupt interchain hydrogen bonding.

  • Pseudoproline Dipeptides: Introduce pseudoproline dipeptides (oxazolidines) at Ser or Thr residues. These dipeptides act as "kink-inducers," disrupting the formation of stable secondary structures.

Issue 3: Low Purity and Yield of Crude Peptide

Low purity and yield are often the result of cumulative incomplete couplings and side reactions throughout the synthesis.

G cluster_0 Analysis of Crude Product cluster_1 Troubleshooting Based on MS Data cluster_2 Troubleshooting Based on HPLC Data cluster_3 Corrective Actions start Low Purity/Yield of Crude Peptide ms_analysis Analyze Crude Product by Mass Spectrometry start->ms_analysis hplc_analysis Analyze Crude Product by HPLC start->hplc_analysis check_deletion Mass corresponding to deletion sequences observed? ms_analysis->check_deletion broad_peaks Broad or multiple peaks observed? hplc_analysis->broad_peaks check_truncation Mass corresponding to truncated sequences observed? check_deletion->check_truncation No incomplete_coupling Incomplete Coupling - Use stronger coupling reagents - Double couple - Increase temperature check_deletion->incomplete_coupling Yes check_side_reactions Mass corresponding to known side reactions? check_truncation->check_side_reactions No incomplete_deprotection Incomplete Deprotection - Increase deprotection time - Use fresh deprotection reagent check_truncation->incomplete_deprotection Yes optimize_cleavage Optimize Cleavage - Adjust scavenger cocktail - Increase cleavage time check_side_reactions->optimize_cleavage Yes broad_peaks->incomplete_coupling Yes

Caption: Troubleshooting workflow for low purity/yield in SPPS.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
DIC/HOBt CarbodiimideModerateLow cost, low racemization.[6]Slower reaction rates, DCU byproduct can be difficult to remove if DCC is used (DIU from DIC is soluble).[6]
HBTU/TBTU Aminium/UroniumHighFast kinetics, byproducts are soluble.[12]Can cause significant racemization of sensitive amino acids like Cysteine, especially with DIPEA.[6]
HATU Aminium/UroniumVery HighHighly efficient, even for sterically hindered couplings and N-methyl amino acids.[11][12]More expensive than HBTU, can still cause racemization with strong bases.[6]
COMU Aminium/UroniumVery HighHigh coupling efficiency, superior racemization suppression, safer (non-explosive byproducts).[6][12]Higher cost compared to carbodiimides.[6]

Experimental Protocols

Protocol 1: Kaiser Test for Detection of Free Primary Amines

This test is used to qualitatively assess the completion of a coupling reaction by detecting the presence of free primary amines.[3] A positive result (blue color) indicates an incomplete reaction.[3]

Reagents:

Procedure:

  • Collect a small sample of resin beads (10-15 beads) from the reaction vessel and place them in a small glass test tube.

  • Add 2-3 drops of Solution A to the test tube.

  • Add 2-3 drops of Solution B to the test tube.

  • Add 2-3 drops of Solution C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[10]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple Beads and Solution: Indicates a significant amount of free primary amines (failed coupling).[10]

  • Blue/Purple Beads, Colorless Solution: Indicates incomplete coupling.

  • Colorless/Yellow Beads and Solution: Indicates the absence of free primary amines (complete coupling).

Protocol 2: Test Cleavage from Resin

A small-scale test cleavage allows for the analysis of the peptide before committing to the full-scale cleavage, providing valuable information about the success of the synthesis.[3]

Materials:

  • Dried peptide-resin (2-5 mg).

  • Microcentrifuge tube.

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Cold diethyl ether.

  • Centrifuge.

Procedure:

  • Place a small, known amount of dried peptide-resin into a microcentrifuge tube.[3]

  • Add the cleavage cocktail to the resin (approximately 100 µL per mg of resin).

  • Allow the reaction to proceed at room temperature for 1-3 hours with occasional shaking.

  • Precipitate the cleaved peptide by adding cold diethyl ether to the tube.

  • Centrifuge the tube to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Allow the peptide pellet to air dry.

  • Re-dissolve the peptide in an appropriate solvent (e.g., water/acetonitrile) for analysis by HPLC and Mass Spectrometry.

Visualization of Key Concepts

Logical Relationship for Selecting a Coupling Strategy

G start Start SPPS Cycle deprotection Fmoc Deprotection start->deprotection coupling Coupling Step deprotection->coupling monitoring Monitor Coupling Completion (e.g., Kaiser Test) coupling->monitoring complete Coupling Complete? monitoring->complete next_cycle Proceed to Next Cycle complete->next_cycle Yes troubleshoot Troubleshoot Failed Coupling complete->troubleshoot No recouple Recouple with Same Reagents troubleshoot->recouple stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) troubleshoot->stronger_reagent increase_temp Increase Temperature (Conventional or Microwave) troubleshoot->increase_temp capping Cap Unreacted Amines troubleshoot->capping recouple->monitoring stronger_reagent->monitoring increase_temp->monitoring

Caption: Decision-making workflow for a single coupling cycle in SPPS.

References

Technical Support Center: Optimizing Coupling Reagents for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using coupling reagents like HATU for sterically hindered amino acids.

Troubleshooting Guide

Problem: Low or No Product Yield

Low yields are a common challenge when coupling sterically hindered amino acids. A systematic approach to troubleshooting is essential.

Potential CauseRecommended Solution
Inadequate Activation of Carboxylic Acid Ensure your HATU reagent is fresh and stored under anhydrous conditions. Pre-activate the carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for an extended period, such as 30-60 minutes, before adding the amine.[1] This ensures the formation of the highly reactive OAt-active ester.[1][2]
Moisture in the Reaction Use anhydrous solvents (e.g., dry DMF, DCM) and ensure all glassware is oven or flame-dried.[1] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also be beneficial. Water can hydrolyze the active ester intermediate, reducing the yield.[1]
Steric Hindrance For particularly difficult couplings, consider switching to a more potent coupling reagent or using a "double coupling" strategy where the coupling step is repeated with fresh reagents to drive the reaction to completion.[3] Increasing the reaction temperature to 30-40°C may also improve the reaction rate, but should be monitored for potential side reactions.[1]
Poor Solubility of Reactants Ensure all reactants are fully dissolved. If solubility is an issue in a solvent like DCM, switch to a more polar aprotic solvent such as DMF or NMP.[1]
Sub-optimal Reagent Stoichiometry For hindered amino acids, it is common to use an excess of the amino acid and coupling reagent. For solid-phase peptide synthesis (SPPS), using 3-5 equivalents of the Fmoc-protected amino acid and HATU is a common starting point.[4][5]

Problem: Presence of Side Products

The formation of side products can complicate purification and reduce the overall yield of the desired product.

Potential Side ReactionHow to Minimize
Guanidinylation of the Amine The free amine can attack the guanidinium (B1211019) carbon of HATU, leading to an unreactive, capped amine.[1] This is more prevalent when HATU is in excess or the coupling is slow.[1] To minimize this, avoid a large excess of HATU and consider using a slight excess of the carboxylic acid.[1] Pre-activating the carboxylic acid before adding the amine is also crucial.[1]
Racemization HATU is known for its ability to suppress racemization.[1] However, prolonged reaction times or the use of a strong base can increase the risk. Monitor the reaction and work it up once complete. For amino acids prone to racemization, using a weaker base like sym-collidine may be beneficial.[6]
Tetramethylurea Byproduct Tetramethylurea is a byproduct of the HATU reaction and can be difficult to remove due to its polarity.[1][7] Purification via column chromatography or recrystallization may be necessary.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a HATU coupling reaction?

A1: The HATU coupling reaction involves two main stages. First, the carboxylic acid is deprotonated by a non-nucleophilic base, like DIPEA, to form a carboxylate anion. This anion then attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[1][2][8] In the second stage, the amine nucleophilically attacks the active ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[1][2]

Q2: Why are coupling reactions with hindered amino acids so challenging?

A2: Sterically hindered amino acids, such as valine, isoleucine, and α,α-disubstituted amino acids like Aib, have bulky side chains that physically obstruct the approach of the reacting amino and carboxyl groups.[3] This steric hindrance slows down the rate of peptide bond formation.[3]

Q3: When should I use HATU versus other coupling reagents for hindered amino acids?

A3: HATU is a highly effective coupling reagent, particularly for difficult couplings involving sterically hindered amino acids, due to the formation of a highly reactive OAt-active ester.[4] For routine synthesis of less complex peptides, more economical options like PyBOP may be suitable. However, when faced with challenging sequences, the superior reactivity of HATU often justifies its use.[5] For extremely hindered couplings where even potent reagents fail, converting the carboxylic acid to an acyl fluoride (B91410) can be an effective strategy.

Q4: What is the optimal order of reagent addition for a HATU coupling?

A4: The generally recommended order is to pre-activate the carboxylic acid with HATU and a base before adding the amine.[1] This minimizes potential side reactions, such as the guanidinylation of the amine by HATU.[1]

Q5: What are some alternative coupling reagents for hindered amino acids?

A5: Besides HATU, other effective reagents for hindered couplings include COMU, which is comparable in efficiency to HATU and has a better safety profile, and PyAOP.[3][6] For extremely challenging couplings, TFFH can be used to generate highly reactive amino acid fluorides in situ.[6]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and a comparison of different coupling reagents for hindered amino acids.

Table 1: Typical Reaction Conditions for HATU Coupling

ParameterSolution-PhaseSolid-Phase (SPPS)
Carboxylic Acid (eq.) 1.02-5
Amine (eq.) 1.0-1.21.0 (on resin)
HATU (eq.) 1.0-1.51.9-4.5
Base (e.g., DIPEA) (eq.) 2.0-5.04-10
Solvent Anhydrous DMF, DCMAnhydrous DMF
Pre-activation Time 15-60 min1-5 min
Reaction Time 1-18 hours30 min - 4 hours
Temperature Room Temperature (can be heated to 30-40°C)Room Temperature

Note: Equivalents for SPPS are relative to the resin loading.[9]

Table 2: Comparative Performance of Coupling Reagents for Hindered Amino Acids

Coupling ReagentActive Ester FormedRelative ReactivityKey AdvantagesPotential Disadvantages
HATU OAt esterVery HighHighly efficient for hindered couplings, suppresses racemization.[4][10]Can cause guanidinylation of the amine if not pre-activated.[10]
COMU Oxyma esterVery HighComparable efficiency to HATU, better safety profile (non-explosive).[6]
PyAOP OAt esterVery HighFaster coupling rates, does not cause guanidinylation.[6]
PyBOP OBt esterHighGood for routine synthesis, more economical than HATU.[5]Less effective than HATU for highly hindered couplings.
DIC/Oxyma Oxyma esterModerate-HighCost-effective, effectively suppresses racemization.[4]Generally slower reaction times than uronium salts.[10]

Experimental Protocols

Protocol 1: General Procedure for HATU Coupling in Solution-Phase

  • Reaction Setup: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF).[9]

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.) to the solution and stir for 5 minutes.[1]

  • Activation: Add HATU (1.0-1.2 eq.) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Amine Addition: Add the amine (1.0-1.1 eq.) to the reaction mixture.[1]

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[1]

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 2: Optimized HATU Coupling for a Hindered Amino Acid in SPPS

  • Resin Preparation: Swell the resin with the deprotected N-terminal amine in DMF.[10]

  • Activation Mixture: In a separate vessel, dissolve the N-protected hindered amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[10]

  • Coupling: Add the activation mixture to the resin and agitate at room temperature. Reaction times can range from 30 minutes to several hours.[10]

  • Monitoring: Monitor the reaction progress using a qualitative test such as the ninhydrin (B49086) (Kaiser) test. A negative test indicates complete coupling.[9][10]

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[9]

Visualizations

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU TMU Tetramethylurea (Byproduct) HATU->TMU Amide Amide Bond (Product) ActiveEster->Amide + Amine HOAt HOAt (Byproduct) ActiveEster->HOAt Amine Amine (R'-NH₂) Amine->Amide

Caption: General mechanism of HATU-mediated amide bond formation.

Experimental_Workflow start Start prepare_reagents Prepare Anhydrous Reagents & Solvents start->prepare_reagents preactivate Pre-activate Carboxylic Acid with HATU & Base (15-60 min) prepare_reagents->preactivate add_amine Add Hindered Amine preactivate->add_amine react Stir at RT (1-18h) add_amine->react monitor Monitor Reaction (TLC / LC-MS) react->monitor troubleshoot Troubleshoot: - Extend Reaction Time - Increase Temperature - Double Couple monitor->troubleshoot Incomplete workup Aqueous Workup & Extraction monitor->workup Complete incomplete Incomplete complete Complete troubleshoot->react purify Purify Product (Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for optimizing HATU coupling with hindered amino acids.

References

Technical Support Center: Prevention of Racemization During Amino Acid Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing racemization during amino acid activation in peptide synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process by which a pure, chiral amino acid (typically the L-enantiomer used in nature) loses its stereochemical integrity, resulting in a mixture of both L- and D-enantiomers.[1][2] In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid into the peptide chain, creating diastereomeric impurities that can be challenging to separate and may alter the peptide's biological activity.[1][2]

Q2: Why is it critical to prevent racemization in peptide synthesis?

A2: The biological function of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the sequence and chirality of its amino acids. The presence of even minor diastereomeric impurities due to racemization can dramatically reduce or abolish a peptide's therapeutic efficacy and potentially introduce off-target effects.[1]

Q3: Which amino acids are most susceptible to racemization?

A3: While all chiral amino acids can undergo racemization, some are particularly prone to this side reaction under standard synthesis conditions. The most susceptible amino acids include:

  • Histidine (His): The imidazole (B134444) side chain can catalyze racemization.

  • Cysteine (Cys): The thiol group in the side chain can promote racemization.[1][3]

  • Serine (Ser)

  • Phenylalanine (Phe) [1]

Q4: What are the primary mechanisms of racemization during amino acid activation?

A4: There are two main pathways for racemization during peptide bond formation:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. The proton at the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information.[1][4]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This pathway is less common but can be significant under strongly basic conditions.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during amino acid activation.

Problem 1: High levels of epimerization detected in the final peptide.

This is a common issue, especially when working with racemization-prone amino acids. Here’s a step-by-step guide to troubleshoot and minimize racemization.

Step 1: Evaluate and Optimize Your Coupling Reagents and Additives.

The choice of coupling reagent is a critical factor in controlling racemization.

  • Issue: Using carbodiimide (B86325) reagents like DCC or DIC without additives can lead to significant racemization.

  • Solution: Always use an anti-racemization additive when using carbodiimides. 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are effective additives that form active esters less prone to racemization.[2] For particularly sensitive couplings, consider switching to a uronium/aminium or phosphonium (B103445) salt-based reagent known for lower racemization potential, such as HBTU, HATU, or PyBOP.

Step 2: Scrutinize the Base Used in the Reaction.

The type and concentration of the base can significantly influence the rate of racemization.

  • Issue: Strong, non-sterically hindered bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can accelerate racemization.

  • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base, while 2,4,6-collidine is a more sterically hindered base that has been shown to minimize racemization, particularly for Cysteine.[5] Also, ensure you are using the minimum amount of base necessary for the reaction to proceed.[2]

Step 3: Control the Reaction Temperature.

Higher temperatures can increase the rate of racemization.

  • Issue: Elevated temperatures, often used to drive difficult couplings to completion (e.g., in microwave-assisted synthesis), can significantly increase racemization.

  • Solution: Perform the coupling reaction at a lower temperature, such as 0°C.[2] For microwave-assisted peptide synthesis, lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of Histidine and Cysteine.[1][6][7]

Step 4: Consider the Solvent.

The polarity of the solvent can influence the rate of racemization.

  • Issue: Polar aprotic solvents like DMF and NMP are commonly used but can in some cases contribute to racemization.

  • Solution: Where solubility and resin swelling are not compromised, consider using less polar solvents, which may help reduce racemization.[2] Studies have explored greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) which showed low racemization potential.[8]

Problem 2: Significant racemization when coupling Cysteine or Histidine.

These amino acids require special attention due to their high susceptibility to racemization.

  • For Cysteine (Cys):

    • Base Selection: The use of a hindered base like 2,4,6-collidine is highly recommended to minimize D-cysteine formation.[1][5][6][7]

    • Base-Free Conditions: For coupling Fmoc-Cys(Trt)-OH, a combination of DIC and HOBt (or HOAt, Oxyma Pure) without an additional base is an effective strategy.[9]

    • Protecting Groups: The choice of thiol protecting group can influence racemization. Some studies suggest that certain protecting groups can help suppress this side reaction.[10]

  • For Histidine (His):

    • Side-Chain Protection: Protecting the imidazole nitrogen of the Histidine side chain can significantly reduce racemization.[3]

    • Optimized Coupling: The pre-activation conditions for Fmoc-His(Trt)-OH are critical and should be carefully optimized to avoid side reactions.

Data Presentation

The following tables summarize quantitative data on the impact of various factors on amino acid racemization.

Table 1: Effect of Coupling Reagents and Additives on Racemization of Fmoc-Ser(tBu)-OH

Coupling ReagentAdditive% D-Isomer Formation
DICNoneHigh (Specific value not consistently reported, but significantly higher than with additives)
DICHOBtLower
DICHOAtVery Low
DICOxymaPureVery Low
HATU-Low
HBTU-Low
PyBOP-Low

Data compiled from multiple sources indicating relative performance.

Table 2: Influence of Base on Cysteine Racemization

Base% D-Cysteine Formation
N-methylmorpholine (NMM)~50% (in a specific study)[5]
2,4,6-collidineSignificantly suppressed[5]
Diisopropylethylamine (DIPEA)Can be high, especially with uronium/aminium reagents

Table 3: Impact of Temperature in Microwave-Assisted SPPS on Racemization

Amino AcidCoupling TemperatureRacemization Level
Histidine80°CConsiderable[1][6][7]
Histidine50°CLimited[1][6][7]
Cysteine80°CConsiderable[1][6][7]
Cysteine50°CLimited[1][6][7]

Experimental Protocols

Protocol 1: General Coupling Using DIC/Oxyma to Minimize Racemization

This protocol is a robust starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid in DMF.

    • Add 3-5 equivalents of Oxyma Pure.

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activation mixture to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[2]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or another appropriate method to confirm the completion of the coupling reaction.[2]

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines the general steps for quantifying the level of racemization in a synthetic peptide.

  • Sample Preparation (Peptide Hydrolysis):

    • Hydrolyze the peptide sample in 6N DCl in D₂O at 110°C for 24 hours. The use of deuterated reagents helps to correct for any racemization that may occur during the hydrolysis itself by monitoring deuterium (B1214612) incorporation at the α-carbon.[11]

    • Dry the hydrolysate under vacuum to remove the acid.[11]

    • Reconstitute the amino acid mixture in a suitable buffer for injection.[11]

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column suitable for the separation of amino acid enantiomers.

    • Separate the D- and L-amino acids using an appropriate mobile phase. The exact conditions will depend on the column and the amino acids being analyzed.

    • Detect the amino acids using a suitable detector (e.g., UV).

  • Data Analysis:

    • Quantify the amount of the D-enantiomer relative to the L-enantiomer by comparing the peak areas in the chromatogram.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway (Major) cluster_enolization Direct Enolization Pathway (Minor) Activated_AA Activated L-Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Racemic_Mix L/D Amino Acid Mixture Oxazolone->Racemic_Mix Base-catalyzed Proton Abstraction/ Reprotonation Activated_AA2 Activated L-Amino Acid Enolate Achiral Enolate Intermediate Activated_AA2->Enolate Base-catalyzed α-Proton Abstraction Racemic_Mix2 L/D Amino Acid Mixture Enolate->Racemic_Mix2 Reprotonation

Caption: Primary mechanisms of racemization during amino acid activation.

SPPS_Workflow_for_Racemization_Prevention Start Start: Resin-bound Peptide Deprotection 1. N-terminal Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Washing1 2. Wash (DMF) Deprotection->Washing1 Activation 3. Pre-activation of Amino Acid (AA + Coupling Reagent + Additive + Minimal Weak/Hindered Base) Washing1->Activation Coupling 4. Coupling Reaction (Low Temperature, e.g., 0°C) Activation->Coupling Washing2 5. Wash (DMF) Coupling->Washing2 Monitoring 6. Monitor Completion (e.g., Kaiser Test) Washing2->Monitoring Repeat Repeat Cycle for Next Amino Acid Monitoring->Repeat Repeat->Deprotection Next cycle End End: Elongated Peptide Repeat->End Final cycle

Caption: Optimized SPPS workflow to minimize racemization.

References

Common side reactions with unnatural amino acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis involving unnatural amino acids (Uaas). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common side reactions encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, categorized by the type of unnatural amino acid or the nature of the side reaction.

Category 1: Sterically Hindered and N-Methylated Unnatural Amino Acids

The incorporation of bulky or N-methylated Uaas is a common challenge in SPPS due to steric hindrance, which can lead to incomplete or slow coupling reactions.

Q1: I am observing low coupling efficiency with a sterically hindered/N-methylated Uaa. What are the likely causes and how can I troubleshoot this?

A1: Low coupling efficiency with these Uaas is primarily due to the steric bulk around the amine or carboxylic acid, impeding the approach of the activated amino acid.[1]

Troubleshooting Steps:

  • Optimize Coupling Reagents: Standard coupling reagents may be insufficient. Switch to more potent activating reagents. For particularly difficult couplings, including those involving N-methylated amino acids, reagents like HATU, HCTU, and COMU are generally more effective than HBTU.[1][2] For extremely challenging couplings, specialized reagents such as PyAOP or PyBrOP may be necessary.[3]

  • Increase Reaction Time and Equivalents: Extend the coupling reaction time significantly, for example, from 1-2 hours to 4-24 hours. You can also increase the equivalents of the Uaa and the coupling reagent from the standard 3-5 equivalents to 5-10 equivalents.

  • Perform a Double Coupling: After the initial coupling reaction, repeat the coupling step with fresh reagents before proceeding to the Fmoc-deprotection step.

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-60°C), either with conventional heating or a microwave peptide synthesizer, can help overcome the activation energy barrier and disrupt peptide aggregation.[3][4]

Quantitative Comparison of Coupling Reagents for Hindered Couplings:

Coupling ReagentRelative ReactivityTypical Yield for Hindered CouplingsRisk of RacemizationKey Considerations
HBTU StandardModerate to HighLowCost-effective for routine couplings, but may be inefficient for highly hindered residues.[2]
HATU Very HighVery HighLowHighly efficient for hindered and N-methylated Uaas.[2] Avoid large excess to prevent side reactions at the N-terminus.
HCTU HighHighLowA good, often more cost-effective alternative to HATU for difficult sequences.
COMU Very HighVery HighLowExcellent reactivity with low racemization risk. Byproducts are water-soluble, simplifying purification.[5]
PyBOP HighHighLowA reliable phosphonium (B103445) salt-based reagent.[2]
PyBrOP HighHighModerateParticularly effective for coupling N-methylated amino acids, but can be overly reactive for standard couplings.

This table provides a generalized comparison. Optimal conditions and outcomes are sequence-dependent.

Category 2: Unnatural Amino Acids Prone to Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical side reaction that can lead to diastereomeric impurities that are difficult to separate.[3][6]

Q2: My peptide containing a specific Uaa shows signs of racemization. What are the contributing factors and how can I minimize it?

A2: Racemization can be influenced by the Uaa structure, the activation method, the base used, and the reaction temperature.[4][7]

Preventative Measures:

  • Choice of Coupling Reagent and Additives: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or Oxyma Pure can significantly suppress racemization.[3][7] Coupling reagents that incorporate these additives in their structure, such as HBTU, HATU, and COMU, are generally preferred.

  • Base Selection: The choice and amount of base used during coupling are critical. Use weaker, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or sym-collidine, and use the minimum amount necessary.[4][7]

  • Control Reaction Temperature: For Uaas known to be prone to racemization, avoid prolonged high-temperature couplings. If using microwave synthesis, lowering the temperature from 80°C to 50°C can limit racemization, particularly for residues like histidine and cysteine.[4][8]

  • Pre-activation: Pre-activating the carboxylic acid of the Uaa for a short period before adding it to the resin-bound peptide can sometimes reduce the contact time of the activated species with the base, thereby minimizing racemization.

Workflow for Minimizing Racemization:

Start Racemization Suspected Reagent Use Coupling Reagent with Additive (e.g., HATU, HCTU, COMU) Start->Reagent Base Use Weaker Base (e.g., DIPEA, Collidine) Reagent->Base Temp Lower Coupling Temperature (e.g., 50°C for microwave) Base->Temp Preactivate Consider Pre-activation of Amino Acid Temp->Preactivate Analyze Analyze Purity by Chiral HPLC/MS Preactivate->Analyze End Minimized Racemization Analyze->End

Caption: Workflow to minimize racemization.

Category 3: Side Reactions with Specific Unnatural Amino Acid Side Chains

Uaas with unique side-chain functionalities, such as fluorescent dyes or bioorthogonal handles, can be susceptible to specific side reactions.

Q3: I am using a fluorescently labeled Uaa and observing unexpected side products or cleavage of the dye. How can I prevent this?

A3: Fluorescent dyes can be sensitive to the chemical conditions of SPPS, particularly the final cleavage from the resin. For instance, direct N-terminal labeling with fluorescein (B123965) isothiocyanate (FITC) can lead to the cleavage of the terminal amino acid during TFA treatment.[9][10]

Troubleshooting and Prevention:

  • Incorporate a Spacer: Introduce a spacer, such as 6-aminohexanoic acid (Ahx), between the N-terminal amino acid and the fluorescent dye. This can reduce steric hindrance and prevent unwanted side reactions during cleavage.[9][10]

  • Side-Chain Labeling: If possible, attach the fluorescent dye to the side chain of an amino acid like lysine (B10760008) or ornithine. This is often a more stable approach than N-terminal labeling.

  • Optimize Cleavage Conditions: Use a cleavage cocktail with appropriate scavengers to protect the fluorescent dye. The choice of scavengers will depend on the specific dye's chemical nature.

Q4: Are there specific side reactions to be aware of when using Uaas with bioorthogonal functional groups like azides or alkynes?

A4: While many common bioorthogonal groups are designed to be stable during SPPS, it's crucial to verify their compatibility with all reaction conditions. For example, some azide-containing Uaas may be sensitive to certain reagents or prolonged exposure to acidic conditions.[11]

Recommendations:

  • Verify Stability: Before initiating a full peptide synthesis, it's advisable to test the stability of the bioorthogonal Uaa to the planned deprotection and cleavage conditions on a small scale.[12]

  • Mild Cleavage: If instability is observed, consider using milder cleavage conditions if compatible with the rest of the peptide and resin.

  • Late-Stage Introduction: In some cases, it may be preferable to incorporate a precursor Uaa and perform the bioorthogonal modification after the peptide has been synthesized and cleaved from the resin.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to troubleshooting side reactions.

Protocol 1: HATU-Mediated Coupling for a Sterically Hindered Unnatural Amino Acid

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

Materials:

  • Resin-bound peptide with a deprotected N-terminal amine

  • Fmoc-protected sterically hindered Uaa (3-5 equivalents)

  • HATU (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. If the N-terminal Fmoc group is present, deprotect using 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Activation of the Amino Acid: In a separate vial, dissolve the Fmoc-protected Uaa and HATU in DMF. Add DIPEA to the solution and mix gently for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. For very difficult couplings, the reaction time can be extended up to 24 hours.

  • Monitoring the Coupling: Perform a Kaiser test or other appropriate test to check for the presence of free primary amines. For N-methylated Uaas, a bromophenol blue test is more suitable. If the test is positive, indicating incomplete coupling, a second coupling can be performed.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Protocol 2: Analysis of Peptide Purity and Side Products by LC-MS

This protocol outlines a general procedure for analyzing the crude peptide product after cleavage.

Materials:

  • Crude peptide sample dissolved in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% formic acid)

  • LC-MS system with a C18 reversed-phase column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in the starting mobile phase composition.

  • Chromatographic Separation: Inject the sample onto the LC system. Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Mass Spectrometry Analysis: Direct the eluent from the LC to the mass spectrometer. Acquire mass spectra in a positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Identify the peak corresponding to the target peptide based on its expected mass.

    • Analyze the masses of other peaks to identify potential side products. Common modifications to look for include deletion sequences (loss of an amino acid), double incorporation, and modifications corresponding to known side reactions (e.g., +51 Da for piperidine adducts).[3]

    • For complex spectra, tandem MS (MS/MS) can be used to fragment the ions and confirm the sequence and location of modifications.[13]

Troubleshooting Workflow for Unexpected LC-MS Results:

Start Crude Peptide Analysis by LC-MS CheckMass Is the Expected Mass Present? Start->CheckMass YesMass Yes CheckMass->YesMass NoMass No CheckMass->NoMass CheckPurity Is Purity Acceptable? YesMass->CheckPurity TroubleshootCoupling Optimize Coupling: - Stronger Reagent - Longer Time - Double Couple NoMass->TroubleshootCoupling YesPurity Yes (Proceed to Purification) CheckPurity->YesPurity NoPurity No CheckPurity->NoPurity IdentifyImpurities Identify Impurity Masses NoPurity->IdentifyImpurities Deletion Deletion Sequence (Incomplete Coupling) IdentifyImpurities->Deletion Modification Unexpected Mass Shift (Side Reaction) IdentifyImpurities->Modification Deletion->TroubleshootCoupling TroubleshootSideReaction Investigate Side Reaction: - Adjust Reagents - Modify Cleavage - Protect Side Chain Modification->TroubleshootSideReaction

Caption: A logical workflow for troubleshooting based on LC-MS data.

References

Technical Support Center: Strategies to Overcome Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of peptide aggregation during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during solid-phase peptide synthesis (SPPS)?

A1: During SPPS, as the peptide chain elongates on the solid support, it can fold into secondary structures, most notably β-sheets.[1] These structures can cause multiple peptide chains to interact and stick together through intermolecular hydrogen bonds, a phenomenon known as on-resin aggregation.[2] This aggregation can physically block reactive sites, leading to poor solvation of the peptide-resin complex, which in turn causes incomplete deprotection and coupling reactions, ultimately resulting in lower yields and purity.[1][3]

Q2: What are the common signs of on-resin peptide aggregation?

A2: Identifying aggregation early is key to salvaging a synthesis. Common indicators include:

  • Resin Shrinking: A visible decrease in the swollen volume of the peptide-resin bed is a strong sign of aggregation.[3]

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or fail to reach completion.[4]

  • Inconclusive Monitoring Tests: Standard colorimetric tests for free amines, like the Kaiser or TNBS tests, can give false negative results because the aggregated peptide chains physically block access to the N-terminus.

Q3: Which amino acid sequences are considered "difficult" or prone to aggregation?

A3: "Difficult sequences" are those with a high tendency to form stable secondary structures and aggregate.[5] These typically include:

  • Sequences rich in hydrophobic amino acids such as Alanine (Ala), Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe).[2][6]

  • Peptides containing consecutive β-branched amino acids (Val, Ile, Threonine).[1]

  • Sequences with repeating hydrophobic residues.[7]

  • Glycine-containing sequences, which are known to induce β-sheet packing when combined with hydrophobic amino acids.[6][8][9]

Q4: At what point during synthesis does aggregation typically occur?

A4: Aggregation is unlikely to be a significant issue before the fifth or sixth residue is coupled. It becomes more prevalent as the peptide chain elongates and has a greater capacity for forming secondary structures.[4]

Troubleshooting Guides

This section provides structured solutions to specific problems encountered during the synthesis of aggregation-prone peptides.

Problem 1: Poor Resin Swelling and Incomplete Coupling

Question: My resin volume has decreased, and a Kaiser/TNBS test after coupling is positive, indicating free amines. What should I do?

Answer: This is a classic sign of on-resin aggregation preventing efficient coupling. Several strategies, ranging from simple process modifications to more advanced chemical interventions, can be employed.

Initial Steps: Modifying Synthesis Conditions

If aggregation is suspected, first attempt to disrupt the secondary structures by modifying the reaction conditions.

  • Double Coupling: The simplest approach is to repeat the coupling step with a fresh solution of activated amino acid and coupling reagent.[3] This can help drive the reaction to completion.

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-90°C) increases the kinetic energy of the peptide chains, which can disrupt stable hydrogen bonds.[4][10] This is a primary feature of microwave-assisted peptide synthesis.

  • Solvent Choice: Standard solvents like DMF may not be sufficient to solvate aggregating chains. Switching to N-methylpyrrolidone (NMP) or using a "magic mixture" (e.g., 1:1:1 DCM/DMF/NMP) can improve solvation and reduce aggregation.[6][9][11]

  • Chaotropic Salts: Washing the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl or NaClO₄ in DMF) before coupling can effectively break up secondary structures.[4][10] The salt must be thoroughly washed away before adding coupling reagents.

Advanced Strategies: Backbone & Resin Modifications

If the above methods fail, the issue lies with the intrinsic properties of the peptide sequence and requires more robust solutions.

  • Structure-Disrupting Amino Acids: The most effective methods involve incorporating special monomers that temporarily or permanently alter the peptide backbone, preventing aggregation.[2]

    • Pseudoproline Dipeptides: These building blocks introduce a "kink" into the peptide backbone, disrupting the formation of β-sheets.[12][13] They are incorporated at specific Ser or Thr residues and are reverted to the native amino acid during final TFA cleavage.[12]

    • Hmb/Dmb Protected Amino Acids: Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to the backbone amide nitrogen of an amino acid (often Glycine) physically blocks the hydrogen bond donor at that position, preventing chain-chain interactions.[2][4]

  • Resin Selection: The choice of solid support is critical.

    • Low-Substitution Resin: Using a resin with a lower loading capacity (e.g., 0.1 to 0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[4][14]

    • PEG-Grafted Resins: Resins like TentaGel or ChemMatrix have polyethylene (B3416737) glycol (PEG) linkers that create a more polar, peptide-like environment, which improves solvation of the growing peptide chain.[4][11]

Data Presentation: Comparison of Key Strategies

The table below summarizes and compares the most effective strategies for overcoming on-resin aggregation.

StrategyMechanism of ActionBest ForConsiderations
Microwave Heating Increases kinetic energy, disrupting H-bonds.[7]General-purpose for difficult sequences.Risk of racemization for certain amino acids (e.g., His, Cys) at high temperatures.[10]
Chaotropic Salts Disrupts secondary structures by interfering with H-bonds.[15]Persistent aggregation where solvent changes are ineffective.Must be thoroughly washed out to avoid interference with coupling reagents.[3][10]
Pseudoproline Dipeptides Introduces a backbone "kink", preventing β-sheet formation.[12][13]Sequences containing Ser or Thr at optimal positions (every 5-6 residues).Requires substitution of two residues in the sequence with the dipeptide. Coupling onto the pseudoproline can be slow.[16][17]
Hmb/Dmb Amino Acids Blocks backbone amide H-bond donor capability.[2]Hydrophobic sequences, especially those containing Gly.Acylation of the Hmb/Dmb-protected secondary amine can be difficult and may require stronger coupling reagents.[15]
Low-Load/PEG Resins Increases distance between peptide chains (low-load) or improves solvation (PEG).[4][14]Very long or highly hydrophobic peptides where aggregation is anticipated from the start.May result in a lower overall peptide yield per gram of resin.
Mandatory Visualizations

Logical Workflow for Troubleshooting Aggregation

cluster_simple Level 1 Options cluster_advanced Level 2 Options Start Synthesis Step Stalls (e.g., Positive Kaiser Test) Check Suspect On-Resin Aggregation? Start->Check Simple Level 1: Modify Conditions Check->Simple Yes Advanced Level 2: Resynthesize with Modifications Simple->Advanced Problem Persists End Synthesis Proceeds Simple->End Problem Solved DoubleCouple Double Couple Advanced->End Successful Synthesis Fail Consult Specialist Advanced->Fail Still Fails Pseudo Incorporate Pseudoproline Dipeptides Temp Elevate Temperature (Microwave) Solvent Change Solvent (NMP, Magic Mixture) Salts Add Chaotropic Salts Hmb Incorporate Hmb/Dmb Amino Acids Resin Change Resin (Low-Load or PEG)

Caption: A workflow for troubleshooting low yield in SPPS.

Mechanism of Aggregation-Disrupting Building Blocks

Caption: How structure-disrupting monomers prevent aggregation.

Experimental Protocols

Protocol 1: Manual Coupling of Pseudoproline Dipeptides

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.

  • Resin Preparation: After deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Mixture: In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.), and a coupling reagent such as HATU or PyBOP® (5 eq.), in a minimum volume of DMF or NMP.[15]

  • Coupling: Add DIPEA (10 eq.) to the activation mixture and immediately add the solution to the deprotected peptide-resin.[15]

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.[15] Monitor the reaction for completion using the TNBS test, as the Kaiser test may be unreliable.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection step.[10]

Protocol 2: Using Chaotropic Salts to Disrupt Aggregation

This protocol describes how to use a chaotropic salt wash to disrupt aggregation prior to a difficult coupling step.[10]

  • Resin Preparation: Following Fmoc deprotection and standard DMF washes, prepare for the chaotropic wash.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min).[10] This step helps to break up existing secondary structures.

  • DMF Wash: It is critical to wash the resin thoroughly with DMF (3-5 x 1 min) to completely remove the chaotropic salt before proceeding.[10] Residual salt can interfere with coupling reagents.

  • Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.[10]

Protocol 3: Incorporating Dmb/Hmb-Protected Amino Acids

This protocol provides guidance for using backbone-protected amino acids like Fmoc-(Dmb)Gly-OH.

  • Position Selection: Identify a suitable position for incorporation, ideally every six to seven residues within an aggregation-prone sequence.[4] Glycine is a common choice.[15]

  • Coupling of Dmb/Hmb Amino Acid: Couple the Fmoc-(Dmb)Gly-OH using standard methods, such as PyBOP®/DIPEA.[15]

  • Fmoc Deprotection: Remove the Fmoc group as usual with 20% piperidine (B6355638) in DMF.

  • Coupling onto the Dmb/Hmb Residue: The acylation of the resulting secondary amine can be difficult. A single coupling with a more powerful reagent like PyBrOP® or HATU, or the use of pre-formed amino acid fluorides, is recommended.

  • Final Cleavage: The Dmb and Hmb protecting groups are stable during synthesis and are removed during the final TFA cleavage. It is strongly recommended to use Fmoc-Trp(Boc) if Tryptophan is present and to add approximately 2% TIS to the cleavage cocktail.

Protocol 4: Microwave-Assisted Synthesis for Difficult Sequences

This protocol provides general steps for using a microwave peptide synthesizer to mitigate aggregation.[10]

  • Programming: Program the synthesizer with the desired peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.

  • Temperature Settings: For most couplings in aggregation-prone sequences, a set temperature of 75-90°C for a duration of 5-10 minutes is effective.[10]

  • Amino Acid Considerations: For heat-sensitive residues like Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, consider using a lower coupling temperature (e.g., 50°C) or a room-temperature cycle to minimize the risk of racemization.[10]

  • Monitoring: Modern microwave synthesizers monitor temperature in real-time to ensure controlled and efficient heating, which is crucial for preventing side reactions while effectively disrupting aggregation.[10]

References

Technical Support Center: Optimizing Crude Peptide Purity and Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in solid-phase peptide synthesis (SPPS).

Troubleshooting Guides

This section addresses specific issues encountered during peptide synthesis, offering potential causes and actionable solutions.

Low Crude Peptide Purity

Question: My crude peptide shows low purity on the analytical HPLC. What are the likely causes and how can I improve it?

Answer: Low crude peptide purity is a common issue stemming from several factors throughout the synthesis process. The primary culprits are incomplete reactions and the formation of side products. A systematic approach is needed to identify and resolve the problem.

Common Impurities in Crude Peptides:

  • Deletion Sequences: Peptides missing one or more amino acids.

  • Truncation Sequences: Peptide chains that have stopped growing prematurely.

  • Incompletely Deprotected Sequences: Peptides still carrying side-chain protecting groups.

  • Side-Reaction Products: Modified peptides resulting from reactions like racemization or oxidation.[1][2]

A troubleshooting workflow for addressing low peptide purity is outlined below:

LowPurityTroubleshooting start Low Crude Peptide Purity Detected (via HPLC/MS) check_ms Analyze MS Data for Impurity Masses start->check_ms incomplete_coupling Incomplete Coupling/ Deprotection? check_ms->incomplete_coupling side_reactions Side Reactions Occurring? incomplete_coupling->side_reactions No solution_coupling Optimize Coupling/Deprotection: - Use stronger coupling reagents - Increase reaction times - Perform double couplings - Use fresh reagents incomplete_coupling->solution_coupling Yes cleavage_issue Cleavage/Deprotection Issues? side_reactions->cleavage_issue No solution_side_reactions Address Side Reactions: - Use appropriate protecting groups - Optimize temperature - Add scavengers - See Side Reactions Table side_reactions->solution_side_reactions Yes solution_cleavage Optimize Cleavage: - Use appropriate scavenger cocktail - Extend cleavage time - Ensure complete resin swelling cleavage_issue->solution_cleavage Yes purify Purify via RP-HPLC cleavage_issue->purify No solution_coupling->purify solution_side_reactions->purify solution_cleavage->purify

Troubleshooting workflow for low peptide purity.
Low Synthesis Yield

Question: After cleavage and precipitation, the yield of my peptide is very low. What could be the reason?

Answer: Low peptide yield can result from issues at various stages of the synthesis, from initial resin loading to the final cleavage and workup.

Potential Causes and Solutions for Low Yield:

Potential CauseRecommended Solution
Incomplete Deprotection Ensure complete removal of the Fmoc group by using fresh 20% piperidine (B6355638) in DMF and extending reaction times if necessary. For difficult sequences, adding a small amount of DBU can be effective.[3]
Poor Coupling Efficiency Use highly efficient coupling reagents like HATU or COMU, especially for sterically hindered amino acids. Consider double coupling for problematic residues.[4]
Peptide Aggregation For hydrophobic or "difficult" sequences, switch to a more polar solvent like NMP, synthesize at a higher temperature, or incorporate backbone-disrupting elements like pseudoproline dipeptides.[5][6]
Suboptimal Resin Choice Use a resin with appropriate loading capacity and swelling properties for your peptide. PEG-based resins can improve outcomes for long or hydrophobic peptides.[6]
Inefficient Cleavage Ensure the cleavage cocktail is appropriate for the amino acid composition and that a sufficient volume is used to swell the resin. Extend cleavage time for longer peptides or those with resistant protecting groups.[3]
Poor Precipitation If the peptide "oils out" instead of precipitating, reduce the TFA volume before adding to a larger volume of cold diethyl ether. Storing the ether solution at 4°C for several hours may aid precipitation.
Peptide Aggregation and "Difficult Sequences"

Question: I am synthesizing a long, hydrophobic peptide, and the synthesis is failing. How can I overcome this?

Answer: Long, hydrophobic, or β-branched amino acid-rich sequences are prone to on-resin aggregation, which blocks reactive sites and leads to incomplete reactions.[3] Several strategies can disrupt this aggregation.

Strategies to Mitigate Peptide Aggregation:

StrategyDescription
Solvent Choice Replace DMF with N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the solvent to disrupt hydrogen bonding.[5]
Elevated Temperature Performing the synthesis at a higher temperature (e.g., 60-80°C) can disrupt secondary structures and improve reaction kinetics.[7]
Pseudoproline Dipeptides Incorporating pseudoproline dipeptides at Ser or Thr residues introduces a "kink" in the peptide backbone, disrupting aggregation.[5]
Backbone Protection Using Hmb- or Dmb-protected amino acids prevents hydrogen bond formation at the protected amide nitrogen.[5]
Specialized Resins Low-substitution resins or resins with a polyethylene (B3416737) glycol (PEG) core can improve solvation and reduce aggregation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Fmoc-SPPS? A1: Common side reactions include racemization (especially with Cys and His), aspartimide formation at Asp-Xxx sequences, diketopiperazine formation at the dipeptide stage (especially with Pro), and oxidation of Met or Trp.[1][5][8]

Q2: How do I choose the right coupling reagent? A2: The choice depends on the difficulty of the sequence and cost considerations. For routine synthesis, HBTU or TBTU are robust options. For difficult couplings, more reactive reagents like HATU or COMU are recommended.[9]

Q3: What is the purpose of scavengers in the cleavage cocktail? A3: Scavengers, such as triisopropylsilane (B1312306) (TIS), water, and ethanedithiol (EDT), are used to "scavenge" or quench reactive cationic species that are generated during the removal of side-chain protecting groups. This prevents the modification of sensitive residues like Trp, Met, and Cys.[10]

Q4: How is peptide purity determined? A4: Peptide purity is primarily determined by reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the target peptide from impurities. Mass spectrometry (MS) is used to confirm the identity of the desired peptide and its byproducts.[2]

Q5: What level of peptide purity do I need for my application? A5: The required purity level depends on the intended application. Crude or desalted peptides (>50-70% purity) may be sufficient for initial screening. Antibody production and non-quantitative assays often require >80% purity. In contrast, quantitative in vitro studies, structural studies (NMR, crystallography), and clinical applications demand high purity levels (>95-98%).

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents
Coupling ReagentRelative EfficiencyRacemization RiskKey Advantages
HBTU/TBTU HighLowCost-effective, robust for standard synthesis.
HATU Very HighLow (HOAt suppresses)Excellent for sterically hindered couplings.
PyBOP HighLowGood for solution-phase and solid-phase synthesis.
COMU Very HighVery LowHigh solubility of byproducts, good for "green" chemistry.[11]
DIC/HOBt ModerateModerateInexpensive, but can be slower.
Table 2: Effect of Temperature on Peptide Synthesis Outcomes
ParameterRoom TemperatureElevated Temperature (e.g., 86°C)
Coupling Time Longer (e.g., 30-60 min)Shorter (e.g., 2.5-10 min)
Crude Purity (Difficult Sequences) Often poor due to aggregationSignificantly improved
Racemization Risk LowerIncreased for sensitive amino acids (e.g., His, Cys)
Solvent Consumption Higher due to longer cyclesLower due to shorter cycles
Table 3: Common Side Reactions in Fmoc-SPPS and Their Prevention
Side ReactionAmino Acids AffectedCausePrevention Strategy
Aspartimide Formation Asp (especially Asp-Gly, Asp-Ser, Asp-Asn)Piperidine-mediated cyclization of the Asp side chain.[5]Use protecting groups like Mmt or Dmab for the Asp side chain, or add HOBt to the piperidine solution.
Diketopiperazine Formation First two N-terminal amino acids (especially Pro)Intramolecular cyclization of the dipeptidyl-resin, cleaving it from the resin.[5]Use 2-chlorotrityl chloride resin for C-terminal Pro. Couple the first two amino acids as a pre-formed dipeptide.
Racemization Cys, His, Phe, SerOver-activation by coupling reagents or prolonged exposure to base.Use additives like HOBt or Oxyma. Avoid excessive pre-activation times. Use milder bases.
Oxidation Met, Trp, CysExposure to air or oxidative species during cleavage.Degas solvents. Add scavengers like EDT to the cleavage cocktail. Use Boc protection for the Trp side chain.[10]
3-(1-Piperidinyl)alanine Formation C-terminal CysBase-catalyzed elimination of the protected sulfhydryl group followed by addition of piperidine.[5]Use a sterically bulky protecting group for Cys, such as trityl (Trt).

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition using manual solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid

  • Coupling reagent (e.g., HCTU)

  • Base (e.g., DIPEA)

  • 20% (v/v) piperidine in DMF

  • DMF (synthesis grade)

  • DCM (synthesis grade)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), coupling reagent (e.g., HCTU, 3-5 eq.), and base (e.g., DIPEA, 6-10 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake at room temperature for 30-60 minutes.

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. A negative test (yellow beads) indicates completion. If the test is positive (blue beads), repeat the coupling step.[3]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

SPPS_Cycle start Start Cycle (Resin-NH-Peptide) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 Wash (DMF/DCM) end_cycle Ready for Next Cycle (Resin-NH-Peptide-AA-Fmoc) wash2->end_cycle kaiser_test->coupling Positive (Recouple) kaiser_test->wash2 Negative

Diagram of a standard Fmoc-SPPS cycle.
Protocol 2: Peptide Cleavage from Wang Resin

This protocol describes the cleavage of a peptide from Wang resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-bound Wang resin (dried)

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT)

  • DCM

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Shaker or rotator

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with DCM (3 times) and dry it under vacuum.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection:

    • Filter the cleavage solution containing the peptide into a clean collection tube.

    • Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether with gentle stirring. A white precipitate should form.

  • Pelleting and Washing:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: RP-HPLC Purification of Crude Peptides

This protocol provides a general method for purifying crude synthetic peptides.

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (B52724)

  • HPLC system with a preparative C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the solution through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B until a stable baseline is achieved.

  • Injection and Elution:

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 60 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 214 nm or 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and MS to identify those containing the pure target peptide.

  • Lyophilization: Pool the pure fractions and freeze-dry them to obtain the purified peptide as a white, fluffy powder.

References

Technical Support Center: Managing Steric Hindrance from Ortho-Substituents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage challenges arising from steric hindrance caused by ortho-substituents in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how do ortho-substituents cause it?

A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups of atoms in a molecule physically obstructs a chemical reaction. Ortho-substituents, which are functional groups attached to the carbon atoms adjacent to a reaction site on an aromatic ring, are particularly prone to causing steric hindrance. Their proximity to the reactive center can block the approach of reagents, prevent the formation of the necessary transition state, or destabilize reaction intermediates, thereby slowing down or completely inhibiting the reaction.[1][2] For instance, in electrophilic aromatic substitution, bulky ortho-substituents can hinder the attack of the electrophile.[3][4]

Q2: How does steric hindrance from ortho-substituents affect reaction outcomes?

A2: Steric hindrance from ortho-substituents can have several negative impacts on a reaction:

  • Decreased Reaction Rate: The bulky groups can block access to the reaction site, leading to a slower reaction.[1]

  • Lower Yields: Inefficient reactions due to steric clashes often result in lower yields of the desired product.[5][6]

  • Altered Selectivity: Hindrance can prevent reaction at the ortho position, favoring substitution at the less hindered para position.[7] In some cases, bulky groups can direct reactions to the meta position by default because the intermediates for ortho and para attack are too destabilized.[8]

  • Complete Reaction Inhibition: In cases of extreme steric crowding, such as attempting to form tetra-ortho-substituted biaryls, the reaction may fail to proceed at all under standard conditions.[1]

Q3: What are the general strategies to overcome steric hindrance in reactions involving ortho-substituted substrates?

A3: Several strategies can be employed to mitigate the effects of steric hindrance:

  • Catalyst and Ligand Modification: Designing specialized catalysts and ligands is a primary strategy. For cross-coupling reactions, using bulky, electron-rich phosphine (B1218219) ligands can promote the desired reaction.[9] These ligands can stabilize the metal center and facilitate bond formation despite the steric bulk on the substrates.[10][11]

  • Reaction Condition Optimization: Modifying reaction conditions can be effective. This includes increasing the temperature to provide more energy to overcome the activation barrier, using higher concentrations of reactants, or applying high pressure.[1] Microwave irradiation can also sometimes expedite transformations.[10]

  • Use of Smaller Reagents: When possible, selecting smaller, less sterically demanding reagents can facilitate the reaction.

  • Alternative Synthetic Routes: If direct reaction is not feasible, a multi-step synthetic route that avoids the sterically challenging step may be necessary. This could involve using a "blocking group" that is later removed.[4]

Q4: My reaction with an ortho-substituted substrate is not working. What are the first troubleshooting steps?

A4: When a reaction fails with a sterically hindered substrate, a systematic approach is crucial. The following workflow outlines initial troubleshooting steps.

G start Reaction Failed (Low/No Yield) check_reagents 1. Verify Reagent Purity & Solvent Anhydrous? start->check_reagents increase_temp 2. Increase Temperature & Reaction Time check_reagents->increase_temp If reagents OK change_catalyst 3. Modify Catalyst/Ligand System (e.g., Bulky Ligands) increase_temp->change_catalyst If still no improvement success Reaction Successful increase_temp->success Improvement check_literature 4. Consult Literature for Similar Substrates change_catalyst->check_literature If ineffective change_catalyst->success Improvement reassess_route 5. Re-evaluate Synthetic Route check_literature->reassess_route If no direct precedent G cluster_0 Standard Ligand (e.g., PPh3) cluster_1 Bulky Ligand (e.g., XPhos) pd_small Pd aryl1_small Ortho-Substituted Aryl Halide aryl1_small->pd_small:f0 Steric Clash Blocks Approach aryl2_small Ortho-Substituted Boronic Acid aryl2_small->pd_small:f0 Steric Clash Blocks Approach pd_large Pd product Coupled Product pd_large->product Successful Coupling aryl1_large Ortho-Substituted Aryl Halide aryl1_large->pd_large:f0 Facilitated Coordination aryl2_large Ortho-Substituted Boronic Acid aryl2_large->pd_large:f0 G cluster_0 Energy Profile for EAS Reactants Reactants Ortho_TS Ortho Attack Transition State Reactants->Ortho_TS High Ea (Steric Hindrance) Para_TS Para Attack Transition State Reactants->Para_TS Lower Ea Meta_TS Meta Attack Transition State Reactants->Meta_TS High Ea (Electronic) Products Products Ortho_TS->Products Para_TS->Products Meta_TS->Products

References

Technical Support Center: Alternative Solvents for Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of alternative solvents to N,N-dimethylformamide (DMF), particularly for the synthesis of difficult peptide sequences.

FAQs: Alternative Solvents to DMF

Q1: Why should I consider an alternative solvent to DMF for my peptide synthesis?

A1: While DMF is a widely used solvent in SPPS, there are several reasons to seek alternatives. Due to its classification as a reprotoxic substance, its use is being restricted, particularly in Europe.[1] From a technical standpoint, for "difficult sequences" prone to aggregation and forming secondary structures, alternative solvents can offer improved solvation and lead to higher purity and yield.[2][3]

Q2: What are the most common alternative solvents to DMF for SPPS?

A2: Several alternatives to DMF have been successfully employed in SPPS. These include:

  • N-Methyl-2-pyrrolidone (NMP): A popular alternative that is more polar than DMF and can be more effective at solvating aggregated peptides.[2][4]

  • Dimethyl Sulfoxide (DMSO): A powerful dissociating solvent that can disrupt peptide aggregation.[5] It is often used in mixtures with other solvents.[6]

  • "Green" Solvents and Mixtures: In response to environmental and safety concerns, a variety of more sustainable solvents are being explored.[1] These include N-butylpyrrolidinone (NBP), Cyrene™, γ-valerolactone (GVL), and binary mixtures like DMSO/ethyl acetate (B1210297) (EtOAc).[7][8][9]

  • Acetonitrile (ACN) and Tetrahydrofuran (THF): These have shown promise, particularly when used with polyethylene (B3416737) glycol (PEG)-based resins for synthesizing hindered peptides.[10]

Q3: What are the key factors to consider when choosing an alternative solvent?

A3: The selection of an appropriate solvent depends on several factors:

  • Resin Swelling: The solvent must adequately swell the resin to allow for efficient diffusion of reagents.[11]

  • Solubility of Reagents: The protected amino acids and coupling reagents must be soluble in the chosen solvent.[12]

  • Peptide Sequence: The hydrophobicity and aggregation tendency of the peptide sequence will heavily influence the choice of solvent.[2]

  • Reaction Conditions: The chosen solvent should be compatible with the coupling and deprotection chemistries being employed.

Troubleshooting Guide: Common Issues with Difficult Sequences and Alternative Solvents

Problem 1: Poor resin swelling and suspected peptide aggregation.

  • Symptoms: The resin beads appear shrunken, and you observe incomplete coupling or deprotection reactions.[2] Standard diagnostic tests like the ninhydrin (B49086) (Kaiser) test may give false negatives.

  • Possible Causes: The peptide chain is collapsing and forming secondary structures (e.g., β-sheets) on the resin, preventing reagent access.

  • Solutions:

    • Switch to a more effective solvating solvent: Consider using NMP or a mixture containing DMSO.[2][4]

    • Employ "Magic Mixture": A 1:1:1 mixture of DCM/DMF/NMP can be effective in disrupting aggregation.[3]

    • Use Chaotropic Salts: Adding salts like LiCl to the solvent can help break up secondary structures.

    • Elevated Temperature: Performing the synthesis at a higher temperature can help disrupt aggregation.

Problem 2: Incomplete coupling reactions.

  • Symptoms: Mass spectrometry analysis of the crude product shows deletion sequences (missing amino acids).

  • Possible Causes:

    • Steric hindrance from bulky amino acids.

    • Peptide aggregation blocking the N-terminus.

    • Poor solubility of the activated amino acid.

  • Solutions:

    • Double Coupling: Repeat the coupling step to ensure complete reaction.

    • Use a stronger activating agent.

    • Switch to a solvent with better solubilizing properties for the specific amino acid.

    • Increase the reaction time.

Problem 3: Incomplete Fmoc-deprotection.

  • Symptoms: Mass spectrometry reveals truncated peptide sequences.

  • Possible Causes:

    • Peptide aggregation hindering access of the deprotection reagent (e.g., piperidine) to the Fmoc group.

    • Degraded deprotection reagent.

  • Solutions:

    • Use a stronger deprotection cocktail: For example, adding DBU to the piperidine (B6355638) solution.

    • Increase deprotection time or temperature.

    • Ensure the deprotection reagent is fresh.

    • Switch to a solvent that better solvates the peptide-resin complex.

Data Presentation: Solvent Performance Comparison

Table 1: Comparison of Peptide Purity in Different Solvents

Peptide SequenceSolventCrude Purity (%)Reference
BivalirudinDMF(not specified)[6]
BivalirudinDMSO/EtOAc (various ratios)Comparable to DMF[6]
Peptide A (cyclic octapeptide)DMF82[11]
Peptide A (cyclic octapeptide)DMC4[11]
Peptide BDMF(not specified)[7]
Peptide B2-MeTHF65[7]
Peptide BNBP70[7]
Peptide CDMF60[11]
Peptide CNBP48[11]
Peptide CDMF/NBP combination55[11]

Table 2: Comparison of Peptide Yield in Different Solvents

Peptide SequenceSolventYield (% of original DMF process)Reference
Peptide A (cyclic octapeptide)DMC14[11]
Peptide B2-MeTHF65[7]
Peptide BNBP59[7]
Peptide CNBP70[11]
Peptide CDMF/NBP combination92[11]

Table 3: Resin Swelling in Various Solvents

Resin TypeSolventSwelling (mL/g)Reference
MerrifieldPC/EtOAc (1:9)Increased vs neat EtOAc[13]
PolystyreneNBP(Data available)[13]
ChemMatrixNBP(Data available)[13]

Table 4: Solubility of Fmoc-Amino Acids in Alternative Solvents

Fmoc-Amino AcidSolventSolubilityReference
VariousPolarClean>0.4 M[14]
Fmoc-Arg(Pbf)-OHTEP<0.1 M[15]
Fmoc-Cys(Trt)-OHTEP<0.1 M[15]
Fmoc-His(Trt)-OHTEP-DMSO (3:1)0.6 M[15]
Fmoc-His(Trt)-OHTEP-NBP (3:1)0.7 M[15]
Fmoc-Asn(Trt)-OHTEP-DMSO (3:1)0.9 M[15]
Fmoc-Asn(Trt)-OHTEP-NBP (3:1)0.7 M[15]

Experimental Protocols

Protocol 1: General Procedure for SPPS using NMP

  • Resin Swelling: Swell the resin in NMP for at least 1 hour.[16]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in NMP (v/v) for 20-30 minutes. Wash the resin thoroughly with NMP.[17]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in NMP.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

    • Wash the resin with NMP.

  • Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by HPLC.[17]

Protocol 2: General Procedure for SPPS using a DMSO-containing Solvent Mixture (e.g., TEP-DMSO 3:1)

  • Resin Swelling: Swell the resin in the TEP-DMSO (3:1) mixture for 30 minutes.

  • Fmoc-Deprotection: Perform two treatments with 20% piperidine in TEP-DMSO (3:1) for 1 and 10 minutes, respectively.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (5 equivalents), DIC (5 equivalents), and OxymaPure (5 equivalents) in the TEP-DMSO (3:1) mixture for 3 minutes.

    • Add the activated solution to the resin and agitate for 1 hour.

    • After 30 minutes, add an additional 1 equivalent of DIC.

  • Repeat: Continue the synthesis cycle.

  • Cleavage and Deprotection: Use a standard TFA-based cleavage cocktail.

  • Precipitation and Purification: Precipitate with cold ether and purify.

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc-Deprotection start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash coupling->wash2 check Check for Completion (e.g., Kaiser Test) wash2->check cleavage Final Cleavage and Deprotection wash2->cleavage Final Amino Acid Added check->coupling Incomplete repeat Repeat Cycle for Next Amino Acid check->repeat Complete repeat->deprotection purification Purification (HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Aggregation start Problem Identified: Poor Swelling / Incomplete Reactions solvent Change Solvent System (e.g., NMP, DMSO-mixture) start->solvent temp Increase Synthesis Temperature start->temp chaotropes Add Chaotropic Salts (e.g., LiCl) start->chaotropes special_reagents Incorporate 'Difficult Sequence' Reagents (e.g., Pseudoprolines) start->special_reagents outcome Evaluate Improvement solvent->outcome temp->outcome chaotropes->outcome special_reagents->outcome success Continue Synthesis outcome->success Improved failure Re-evaluate Strategy outcome->failure No Improvement

Caption: Troubleshooting workflow for peptide aggregation in SPPS.

Solvent_Selection_Logic start Starting Point: Need for DMF Alternative is_aggregation Is the sequence prone to aggregation? start->is_aggregation hydrophobic Consider NMP or DMSO-containing mixtures is_aggregation->hydrophobic Yes standard Consider 'Green' Solvents (e.g., NBP, GVL, Cyrene™) or THF/ACN with PEG resins is_aggregation->standard No solubility_check Check solubility of all reagents in chosen solvent hydrophobic->solubility_check standard->solubility_check swelling_check Verify adequate resin swelling solubility_check->swelling_check Soluble reselect Re-select solvent solubility_check->reselect Insoluble proceed Proceed with small scale test synthesis swelling_check->proceed Swells swelling_check->reselect Poor Swelling

Caption: A logical workflow for selecting an alternative solvent to DMF in SPPS.

References

Technical Support Center: Troubleshooting the Ninhydrin Test in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with the ninhydrin (B49086) (Kaiser) test for monitoring coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the ninhydrin test and why is it used in SPPS?

The ninhydrin test, also known as the Kaiser test, is a colorimetric method used to detect the presence of free primary amines on the resin during SPPS.[1] After a coupling step, a negative ninhydrin test (colorless or yellowish beads) indicates that the coupling reaction is complete, and all the free amines of the growing peptide chain have reacted with the activated amino acid. A positive test (blue or purple beads) signifies an incomplete coupling, as free primary amines are still present.

Q2: What are the primary causes of a false negative ninhydrin test result?

A false negative result, where the test is negative despite an incomplete coupling reaction, can arise from several factors:

  • Presence of Secondary Amines: The ninhydrin test is not reliable for detecting secondary amines.[1][2] If the N-terminal amino acid is a secondary amine, such as proline or hydroxyproline, the test will yield a yellow or faint reddish-brown color, which can be misinterpreted as a negative result.[1]

  • Steric Hindrance: As the peptide chain elongates, the growing peptide can fold or aggregate on the resin. This can physically block the ninhydrin reagent from accessing the free N-terminal amine, leading to a false negative result.[3] This is particularly common in long or hydrophobic peptide sequences.

  • Peptide Aggregation: Difficult or "aggregating" sequences can lead to the formation of secondary structures (e.g., β-sheets) on the resin. This aggregation can prevent reagents, including ninhydrin, from reaching the reactive sites, resulting in an inaccurate negative test.[1]

Q3: How can I troubleshoot a suspected false negative result?

If you suspect a false negative ninhydrin test, consider the following steps:

  • Review the Sequence: Check if the N-terminal amino acid is a secondary amine (e.g., Proline). If so, a standard ninhydrin test will not be reliable.

  • Use an Alternative Test: For N-terminal secondary amines, use a specific test such as the Isatin (B1672199) Test or the Chloranil Test .[1][4]

  • Disrupt Aggregation: If aggregation is suspected, try swelling the resin in a different solvent (e.g., NMP or DMSO instead of DMF) before repeating the test.[1]

  • Perform a Test Cleavage: Cleave a small amount of peptide from the resin and analyze it by mass spectrometry to confirm the presence of the expected product and identify any deletion sequences that would result from incomplete coupling.

Troubleshooting Guides

Issue: Negative Ninhydrin Test, but Mass Spectrometry Shows Deletion Peptides

This scenario strongly suggests a false negative result occurred during synthesis.

Possible Causes and Solutions:

CauseRecommended Action
N-terminal Secondary Amine (e.g., Proline) For future syntheses involving proline or other secondary amines at the N-terminus of a coupling step, use the Isatin or Chloranil test for accurate monitoring.
Peptide Aggregation/Steric Hindrance During synthesis of long or hydrophobic peptides, consider using "difficult sequence" protocols. This may include: - Using higher coupling temperatures. - Employing stronger activating reagents (e.g., HATU, HCTU). - Incorporating pseudoproline dipeptides to disrupt secondary structure formation. - Switching to a more polar solvent system (e.g., NMP/DMSO mixtures) to improve solvation.[1]
Issue: Inconsistent or Ambiguous Ninhydrin Test Results

Possible Causes and Solutions:

CauseRecommended Action
Improper Washing Ensure the resin is thoroughly washed with DMF before performing the test to remove any residual reagents that could interfere with the color development.
Incorrect Reagent Preparation or Storage Prepare ninhydrin reagents fresh and store them properly. The pyridine-containing solution, in particular, should be freshly prepared.
Incorrect Test Procedure Adhere strictly to the heating time and temperature specified in the protocol. Over-heating can lead to false positives, while insufficient heating can cause false negatives.

Data Presentation

While precise quantitative data on the detection limits of these tests in the context of increasing peptide length and aggregation is not extensively published in a comparative format, the following table provides a qualitative and semi-quantitative comparison to guide decision-making.

TestTarget AminePositive Result ColorDetection Limit (Qualitative)Key Limitations
Ninhydrin (Kaiser) Test Primary AminesBlue/PurpleHighUnreliable for secondary amines; Prone to false negatives with long or aggregated peptides.
Isatin Test Proline (and other secondary amines)BlueGoodSpecific for secondary amines.
Chloranil Test Secondary AminesBlueGoodGenerally reliable for secondary amines.

Experimental Protocols

Protocol 1: Ninhydrin (Kaiser) Test

Reagents:

  • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Reagent B: 40 g of phenol (B47542) in 20 mL of n-butanol.

  • Reagent C: 1 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.

Procedure:

  • Place a few resin beads (approx. 5-10 mg) in a small glass test tube.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C.

  • Heat the tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive: Blue or purple beads/solution.

    • Negative: Colorless or yellow beads/solution.

Protocol 2: Isatin Test

Reagents:

  • Isatin Solution: 2 g of isatin in 60 mL of benzyl (B1604629) alcohol. Stir for 2 hours and filter. Dissolve 2.5 g of Boc-Phe-OH in the filtrate.

Procedure:

  • Place a small sample of resin (approx. 5 mg) in a test tube.

  • Add 2-3 drops of the isatin solution.

  • Heat at 100°C for 5 minutes.

  • Observe the color of the beads.

    • Positive (incomplete coupling): Blue beads.

Protocol 3: Chloranil Test

Reagents:

  • Reagent A: Acetaldehyde

  • Reagent B: 2% solution of p-chloranil in DMF.

Procedure:

  • Place a small amount of resin in a test tube.

  • Add one drop of Reagent A and one drop of Reagent B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads.

    • Positive (secondary amine present): Blue beads.

Visualizations

Ninhydrin_Reaction_Workflow start Start SPPS Cycle deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling ninhydrin_test Ninhydrin Test coupling->ninhydrin_test positive_result Positive Result (Blue/Purple) ninhydrin_test->positive_result Incomplete Coupling negative_result Negative Result (Colorless/Yellow) ninhydrin_test->negative_result Complete Coupling recouple Recouple positive_result->recouple cap Cap Unreacted Amines positive_result->cap next_cycle Proceed to Next Cycle negative_result->next_cycle recouple->ninhydrin_test cap->next_cycle

Caption: Workflow of the Ninhydrin Test in an SPPS Cycle.

False_Negative_Troubleshooting start Suspected False Negative Ninhydrin Test check_proline Is the N-terminal AA a secondary amine (e.g., Proline)? start->check_proline use_alt_test Use Isatin or Chloranil Test check_proline->use_alt_test Yes check_aggregation Is the peptide long or hydrophobic (prone to aggregation)? check_proline->check_aggregation No end Identify Root Cause use_alt_test->end use_difficult_seq_protocol Employ 'Difficult Sequence' Protocols: - Change solvent (NMP, DMSO) - Use stronger coupling agents - Higher temperature check_aggregation->use_difficult_seq_protocol Yes test_cleavage Perform a test cleavage and analyze by Mass Spectrometry check_aggregation->test_cleavage No / Unsure use_difficult_seq_protocol->end test_cleavage->end

Caption: Troubleshooting Logic for a Suspected False Negative Ninhydrin Test.

Signaling_Pathway_Analogy cluster_steric_hindrance Steric Hindrance / Aggregation free_amine Free Primary Amine (Signal) ninhydrin Ninhydrin Reagent (Receptor) free_amine->ninhydrin Binds to ruhemanns_purple Ruhemann's Purple (Colored Product) ninhydrin->ruhemanns_purple Catalyzes formation of color_change Visible Color Change (Downstream Effect) ruhemanns_purple->color_change inhibitor Peptide Folding (Inhibitor) inhibitor->ninhydrin Blocks binding

Caption: Conceptual Analogy of the Ninhydrin Reaction and its Inhibition.

References

Technical Support Center: Optimizing Coupling Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions by adjusting the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction is sluggish or incomplete. How can adjusting the temperature help?

A1: Temperature is a critical parameter that directly influences the rate of a chemical reaction.[1] Increasing the temperature generally provides the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions, which can overcome the activation energy barrier of the reaction. For some coupling reactions, such as those involving sterically hindered substrates, gently heating the reaction can significantly increase the rate and drive it to completion.[2][3] For example, in certain HOTU-mediated amide couplings, increasing the temperature to 40-50°C can accelerate the reaction rate.[4] However, it is crucial to monitor the reaction closely, as excessive heat can also promote the formation of side products or lead to the decomposition of reactants and products.[2]

Q2: I'm observing significant byproduct formation in my coupling reaction. Can temperature adjustment mitigate this?

A2: Yes, adjusting the temperature can be a key strategy to minimize side reactions. Many side reactions have different activation energies than the desired reaction. By carefully controlling the temperature, you can favor the kinetics of the desired transformation. For instance, some sensitive substrates may require cooling to 0°C to minimize the formation of byproducts.[4] In some Suzuki-Miyaura coupling reactions, elevated temperatures (>100 °C) can lead to the rapid precipitation of palladium black and a decrease in yield, indicating that an optimal, lower temperature is necessary.[5] Therefore, if you are observing impurities, consider running the reaction at a lower temperature.

Q3: What is the optimal temperature range for common coupling reactions like Suzuki and amide bond formation?

A3: The optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent used.[6] For Suzuki-Miyaura reactions, temperatures can range from room temperature to 100°C or higher.[7][8] While some modern catalyst systems enable room-temperature couplings, others require heating to achieve good yields.[9] For amide bond formation using coupling reagents like HOTU, reactions are often efficient at room temperature (~25°C).[4] However, for challenging couplings, such as those with sterically hindered or electron-deficient amines, elevated temperatures (e.g., 80°C) may be necessary to drive the reaction to completion.[10] It is always recommended to start with conditions reported for similar substrates and then optimize.

Q4: How do I accurately control the temperature of my reaction?

A4: Precise temperature control is crucial for reproducible results.[11] Common methods include:

  • Ice/Water Baths: For maintaining 0°C.

  • Dry Ice/Solvent Baths: To achieve stable sub-zero temperatures, such as -78°C with acetone (B3395972) or isopropanol.[11]

  • Heating/Oil Baths: For stable heating.

  • Automated Systems: Circulating chillers, cryostats, and jacketed reactors offer the highest precision and control over a wide temperature range.[11][12] These automated systems, often referred to as synthesis workstations, eliminate the need for traditional ice and oil baths, providing more consistent temperature control.[13]

Troubleshooting Guide: Low Coupling Efficiency

Problem Potential Cause Related to Temperature Suggested Solution
Low or No Conversion The reaction temperature is too low, and the activation energy barrier is not being overcome.Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the reaction progress by TLC or LC-MS. For some stubborn reactions, refluxing the solvent might be necessary.
Reaction Stalls The catalyst may be deactivating at the current temperature.In some cases, a stalled reaction can be revived by adding a fresh portion of the catalyst. However, if catalyst decomposition is suspected, it may be necessary to run the reaction at a lower temperature for a longer duration.[14]
Formation of Impurities The reaction temperature is too high, leading to side reactions or decomposition of starting materials, reagents, or products.[6]Decrease the reaction temperature. Running the reaction at room temperature or even sub-zero temperatures can sometimes improve selectivity and yield.[4]
Inconsistent Yields Poor temperature control, leading to fluctuations during the reaction.Use a reliable temperature control system such as an oil bath with a temperature controller or an automated synthesis workstation to ensure a stable reaction temperature.[15]

Experimental Protocols

Protocol 1: Temperature Screening for a Suzuki-Miyaura Coupling Reaction
  • Setup: In parallel reaction vials, add the aryl halide (1.0 eq.), boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Water 2:1) to each vial.[16]

  • Temperature Control: Place the vials in separate heating blocks or a parallel synthesizer set to different temperatures (e.g., Room Temperature, 50°C, 80°C, 100°C).

  • Monitoring: Stir the reactions and monitor their progress at regular intervals (e.g., 1h, 4h, 12h) using TLC or LC-MS.

  • Analysis: Once the reaction at a specific temperature appears complete or has stalled, quench the reaction and analyze the crude mixture by ¹H NMR or LC-MS to determine the conversion and identify any byproducts.

  • Optimization: Based on the results, select the optimal temperature that provides the best balance of reaction rate and yield with minimal byproduct formation.

Protocol 2: Optimizing an Amide Coupling with a Hindered Amine
  • Activation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and a coupling reagent (e.g., HATU, 1.1 eq.) in an anhydrous solvent like DMF. Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) and stir for 15-30 minutes at room temperature for pre-activation.

  • Amine Addition: Add the sterically hindered amine (1.2 eq.) to the activated mixture.

  • Initial Reaction: Stir the reaction at room temperature for 2 hours and check the progress by LC-MS.

  • Temperature Increase: If the reaction is sluggish, gently heat the mixture to 40-50°C using a controlled temperature bath.[3]

  • Monitoring and Completion: Continue to monitor the reaction every 1-2 hours. If the reaction is still not complete after an extended period, a further increase in temperature may be considered, but with caution to avoid decomposition.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate aqueous work-up and purification.

Visualizations

Temperature_Effect_On_Reaction Logical Relationship of Temperature and Reaction Outcome A Adjust Reaction Temperature B Increase Temperature A->B C Decrease Temperature A->C D Increased Reaction Rate B->D F Potential for Byproducts/Decomposition B->F E Decreased Reaction Rate C->E G Improved Selectivity / Reduced Byproducts C->G H Higher Coupling Efficiency D->H I Lower Coupling Efficiency E->I F->I G->H

Caption: The impact of adjusting reaction temperature on efficiency.

Troubleshooting_Workflow Troubleshooting Workflow for Low Coupling Yield Start Low Coupling Yield Observed Check_Temp Is the reaction at room temperature? Start->Check_Temp Increase_Temp Increase temperature to 40-60°C Check_Temp->Increase_Temp Yes Check_Byproducts Are byproducts forming? Check_Temp->Check_Byproducts No (already heated) Monitor_1 Monitor reaction progress Increase_Temp->Monitor_1 Monitor_1->Check_Byproducts Decrease_Temp Decrease temperature to 0°C or below Check_Byproducts->Decrease_Temp Yes Success Optimized Yield Check_Byproducts->Success No, and yield improved Failure Consider other parameters (solvent, catalyst, etc.) Check_Byproducts->Failure No, and yield did not improve Monitor_2 Monitor reaction progress Decrease_Temp->Monitor_2 Monitor_2->Success Yield improved Monitor_2->Failure Yield did not improve

Caption: A logical workflow for troubleshooting low coupling yield.

References

Validation & Comparative

A Comparative Guide to 1H and 13C NMR Characterization of Boc-Protected Phenylalanine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of raw materials and synthetic intermediates is paramount. N-protected amino acids, such as Boc-L-phenylalanine (Boc-Phe), are fundamental building blocks in peptide synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the identity, purity, and structural integrity of these derivatives. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of Boc-Phe and its common alternatives, Cbz-Phe and Fmoc-Phe, supported by experimental data and detailed protocols.

The choice of an amine protecting group for phenylalanine can significantly influence the chemical shifts observed in its ¹H and ¹³C NMR spectra. These shifts provide a unique fingerprint for each derivative, allowing for unambiguous identification. The tert-butyloxycarbonyl (Boc) group, for instance, introduces a characteristic singlet in the upfield region of the ¹H spectrum and two distinct signals in the ¹³C spectrum, corresponding to the quaternary and methyl carbons.

In contrast, the benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups, with their aromatic moieties, introduce more complex signals in the downfield aromatic region of the ¹H spectrum. Understanding these characteristic spectral features is crucial for real-time reaction monitoring and quality control in peptide synthesis.

Comparative NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for Boc-Phe, its common alternatives (Cbz-Phe and Fmoc-Phe), and the unprotected L-phenylalanine. These values are compiled from various sources and may vary slightly depending on the solvent and experimental conditions.

Table 1: ¹H NMR Chemical Shift (δ) Data for L-Phenylalanine and its N-Protected Derivatives (in CDCl₃ or as indicated)

Proton AssignmentL-Phenylalanine (D₂O)Boc-L-Phenylalanine (CDCl₃)Cbz-L-Phenylalanine (CDCl₃)Fmoc-L-Phenylalanine (DMSO-d₆)
α-CH ~3.99 ppm (dd)~4.62 ppm (m)~4.70 ppm (m)~4.13-4.22 ppm (m)
β-CH₂ ~3.13, ~3.29 ppm (dd)~3.08, ~3.19 ppm (dd)~3.15, ~3.25 ppm (dd)~2.88, ~3.09 ppm (m)
Aromatic CH ~7.33-7.43 ppm (m)~7.19-7.29 ppm (m)~7.25-7.35 ppm (m)~7.19-7.73 ppm (m)
NH -~5.00 ppm (d)~5.15 ppm (d)~7.87 ppm (d)
Protecting Group -~1.42 ppm (s, 9H, -C(CH₃)₃)~5.10 ppm (s, 2H, -CH₂-Ph), ~7.30-7.40 ppm (m, 5H, -CH₂-Ph)~4.13-4.22 ppm (m, 3H, Fmoc CH, CH₂), ~7.19-7.73 ppm (m, 8H, Fmoc aromatic)
COOH -~9.80 ppm (br s)~9.50 ppm (br s)~12.74 ppm (br s)

Table 2: ¹³C NMR Chemical Shift (δ) Data for L-Phenylalanine and its N-Protected Derivatives (in CDCl₃ or as indicated)

Carbon AssignmentL-Phenylalanine (D₂O)Boc-L-Phenylalanine (CDCl₃)Cbz-L-Phenylalanine (CDCl₃)Fmoc-L-Phenylalanine (DMSO-d₆)
C=O (Carboxyl) ~176.8 ppm~175.9 ppm~175.8 ppm~173.5 ppm
C=O (Protecting) -~155.2 ppm~156.0 ppm~156.1 ppm
α-CH ~58.7 ppm~54.5 ppm~55.0 ppm~56.5 ppm
β-CH₂ ~39.1 ppm~38.5 ppm~38.2 ppm~37.2 ppm
Aromatic C (ipso) ~137.8 ppm~136.2 ppm~136.0 ppm~138.2 ppm
Aromatic C (ortho) ~131.8 ppm~129.4 ppm~129.3 ppm~129.3 ppm
Aromatic C (meta) ~132.1 ppm~128.7 ppm~128.6 ppm~128.0 ppm
Aromatic C (para) ~130.4 ppm~127.2 ppm~127.1 ppm~126.4 ppm
Protecting Group C -~80.2 ppm (-C(CH₃)₃), ~28.4 ppm (-C(CH₃)₃)~67.1 ppm (-CH₂-Ph), Aromatic C's~46.6 ppm (Fmoc CH), ~65.8 ppm (Fmoc CH₂), Aromatic C's

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Dissolve 5-10 mg of the Boc-Phe derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent can influence chemical shifts. For observing exchangeable protons (e.g., amide and carboxyl), aprotic solvents like DMSO-d₆ are preferred.

  • Concentration: A concentration of 5-20 mM is generally recommended for small molecules to achieve a good signal-to-noise ratio.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS, δ = 0.00 ppm) can be added.

  • Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16-64 scans.

    • Spectral Width (SW): 12-16 ppm.

    • Relaxation Delay (D1): 1-2 seconds.

  • 1D ¹³C NMR:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans (NS): 1024-4096 scans.

    • Spectral Width (SW): 200-250 ppm.

    • Relaxation Delay (D1): 2-5 seconds.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • Pulse Program: A gradient-enhanced COSY experiment (e.g., 'cosygpmfph').

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 8-16.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • Pulse Program: A gradient-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3').

    • Number of Increments: 128-256 in the indirect dimension.

    • Number of Scans per Increment: 16-64.

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the NMR characterization of a Boc-Phe derivative.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample High Purity Boc-Phe Derivative Dissolve Dissolve & Transfer to NMR Tube Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) Solvent->Dissolve NMR_Spec NMR Spectrometer (≥400 MHz) Dissolve->NMR_Spec H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spec->C13_NMR COSY 2D ¹H-¹H COSY NMR_Spec->COSY HSQC 2D ¹H-¹³C HSQC NMR_Spec->HSQC Process Processing (FT, Phasing, Baseline Correction) H1_NMR->Process C13_NMR->Process COSY->Process HSQC->Process Assign Spectral Assignment Process->Assign Structure Structure Verification Assign->Structure

A Head-to-Head Battle: HPLC vs. TLC for Amino Acid Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of amino acids is a critical step in guaranteeing the quality, safety, and efficacy of therapeutic products and research reagents. Two common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). This guide provides an objective comparison of their performance for amino acid purity validation, supported by experimental data and detailed protocols.

At its core, the choice between HPLC and TLC hinges on a trade-off between the high resolution, sensitivity, and quantitative power of HPLC and the simplicity, speed for multiple samples, and cost-effectiveness of TLC. While HPLC is often considered the gold standard for quantitative analysis, modern High-Performance Thin-Layer Chromatography (HPTLC) with densitometry offers a viable and efficient alternative for many applications.

Quantitative Performance: A Comparative Overview

The following table summarizes key quantitative performance metrics for HPLC and HPTLC in the context of amino acid purity validation. Data has been synthesized from various validation studies.

ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)
Limit of Detection (LOD) 10 pmol - 1 nmol/mL[1][2]4 - 20 ng/spot[3]
Limit of Quantification (LOQ) 50 pmol - 5 nmol/mL[1][2]10 - 100 ng/spot[3]
Linearity Range 10 - 1000 nmol/cm³ (r² > 0.999)[2]10 - 100 ng/spot[3]
Precision (RSD%) < 2% (Intra-day), < 5% (Inter-day)[1][2]Typically < 5%
Accuracy (Recovery %) 93.3 - 109.4%[2]Typically 95 - 105%
Analysis Time per Sample 30 - 60 minutes[4]20 - 40 minutes (for a full plate of samples)
Resolution Very HighHigh (with optimized mobile phase)
Cost per Sample HigherLower
Throughput SequentialHigh (multiple samples simultaneously)[5]

Principles of Separation

Both HPLC and TLC separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. However, the format and mechanism of this separation differ significantly.

HPLC operates on the principle of pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the analyte's interaction with the stationary phase. For amino acids, which are polar compounds, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[6]

TLC , on the other hand, is a planar chromatographic technique. It involves spotting a sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel.[5] The plate is then placed in a sealed chamber with a solvent (the mobile phase) at the bottom. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their affinity for the stationary phase versus their solubility in the mobile phase.[5]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for amino acid purity validation using HPLC and HPTLC.

HPLC_Workflow A Sample Preparation (e.g., Protein Hydrolysis) B Pre-column Derivatization (e.g., with OPA) A->B Derivatize Amino Acids D Sample Injection (Autosampler) B->D Inject Derivatized Sample C HPLC System Setup (Column Equilibration, Mobile Phase Prep) C->D System Ready E Chromatographic Separation (Reversed-Phase Column) D->E Elution F Detection (UV or Fluorescence Detector) E->F Separated Analytes G Data Acquisition & Analysis (Chromatogram Integration, Quantification) F->G Signal Output

HPLC Experimental Workflow

TLC_Workflow A TLC Plate Preparation (Activation) B Sample & Standard Application (Spotting) A->B Ready for Spotting C Chromatogram Development (In a saturated chamber with mobile phase) B->C Develop Plate D Plate Drying C->D Remove from Chamber E Visualization (e.g., Ninhydrin (B49086) spray and heating) D->E Visualize Spots F Densitometric Scanning & Analysis (Quantification of spots) E->F Scan Plate

HPTLC Experimental Workflow

Detailed Experimental Protocols

HPLC Method for Amino Acid Purity Validation

This protocol is a representative example and may require optimization for specific amino acids and matrices.

1. Sample Preparation (Protein Hydrolysis):

  • Accurately weigh approximately 1 mg of the protein or peptide sample into a hydrolysis tube.

  • Add 1 mL of 6 M HCl containing 0.1% phenol.

  • Seal the tube under vacuum or flush with nitrogen.

  • Heat at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

  • Reconstitute the dried hydrolysate in a known volume of 0.1 M HCl.

2. Pre-column Derivatization with o-Phthalaldehyde (OPA):

  • This step is often automated by the HPLC autosampler.[6]

  • In a vial, mix a specific volume of the sample hydrolysate with a borate (B1201080) buffer.

  • Add the OPA reagent (containing a thiol like 3-mercaptopropionic acid).

  • Allow the reaction to proceed for a defined time (e.g., 1-2 minutes) before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 6.5).

  • Mobile Phase B: Acetonitrile/Methanol/Water mixture.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the more hydrophobic amino acids.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10-20 µL.

  • Detector: Fluorescence detector with excitation at 340 nm and emission at 450 nm.[7]

4. Data Analysis:

  • Identify amino acids by comparing their retention times with those of a standard amino acid mixture.

  • Quantify the amount of each amino acid by integrating the peak area and comparing it to a calibration curve generated from the standards.

HPTLC Method for Amino Acid Purity Validation

This protocol provides a general framework for HPTLC analysis.

1. Standard and Sample Preparation:

  • Prepare standard solutions of amino acids at a concentration of approximately 0.1 mg/mL in a suitable solvent (e.g., 0.1 M HCl).

  • Prepare the sample solution at a similar concentration.

2. HPTLC Plate Preparation and Application:

  • Use HPTLC silica gel 60 F254 plates.

  • Activate the plate by heating at 110°C for 30 minutes.

  • Apply 1-5 µL of the standard and sample solutions as bands using an automated applicator.

3. Chromatographic Development:

  • Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for about 20 minutes.

  • A common mobile phase for amino acid separation is a mixture of n-butanol, glacial acetic acid, and water (e.g., in a 4:1:1 v/v/v ratio).[8]

  • Allow the solvent front to travel approximately 8 cm up the plate.

4. Derivatization and Visualization:

  • Dry the plate thoroughly after development.

  • Spray the plate with a 0.5% ninhydrin solution in ethanol.

  • Heat the plate at 110°C for 5-10 minutes to develop the colored spots.[9]

5. Densitometric Analysis:

  • Scan the plate using a TLC scanner in absorbance mode at a specific wavelength (e.g., 550 nm for ninhydrin-developed spots).[3]

  • Identify the amino acids by comparing the Rf values of the spots in the sample to those of the standards.

  • Quantify the amino acids by integrating the peak areas of the scanned spots and comparing them to a calibration curve.

Conclusion: Making the Right Choice

The selection between HPLC and TLC for amino acid purity validation is application-dependent.

Choose HPLC when:

  • High sensitivity and precise quantification are paramount.

  • Complex mixtures require the highest possible resolution.

  • The budget allows for higher initial investment and operational costs.

  • Automated, high-throughput analysis of individual samples is required.

Choose HPTLC when:

  • Rapid screening of multiple samples is the primary goal.[5]

  • A cost-effective and simple method is needed.[5]

  • Visual confirmation of separation is beneficial.

  • Quantitative data with acceptable precision and accuracy for the intended purpose is sufficient.

For many routine quality control and screening purposes, HPTLC provides a powerful and efficient tool for amino acid purity validation. However, for applications demanding the highest level of quantitative accuracy and sensitivity, such as the definitive characterization of a biopharmaceutical, HPLC remains the method of choice. Ultimately, the decision should be based on a thorough evaluation of the specific analytical requirements, available resources, and the intended use of the data.

References

A Comparative Guide to Boc-2-methoxy-L-phenylalanine and Other Phenylalanine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and small molecule drug discovery, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic properties. Phenylalanine, with its versatile aromatic side chain, serves as a common scaffold for modification. This guide provides an objective comparison of Boc-2-methoxy-L-phenylalanine against other phenylalanine analogs, supported by experimental data, to inform rational drug design and development.

Introduction to Phenylalanine Analogs

The modification of the phenyl ring of phenylalanine allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly impact its biological activity, metabolic stability, and pharmacokinetic profile. Substitutions on the aromatic ring can alter binding affinity and selectivity for biological targets. The N-tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis for its stability under various conditions and its straightforward removal.[1] This guide will focus on analogs with substitutions at the ortho (2-), meta (3-), and para (4-) positions of the phenyl ring.

Performance Comparison of Phenylalanine Analogs

The biological activity of phenylalanine analogs is highly dependent on the nature and position of the substituent on the phenyl ring, as well as the biological target. The following tables summarize key data from studies on different classes of phenylalanine derivatives.

Table 1: Comparative Activity of Phenylalanine Analogs as LAT1 Ligands

The L-type amino acid transporter 1 (LAT1) is a target for drug delivery to tumors. The affinity of various phenylalanine analogs for LAT1 has been evaluated, with the inhibition constant (Ki) serving as a measure of binding affinity.

CompoundSubstituent PositionSubstituentKi (μM) for LAT1
L-Phenylalanine--18.5 ± 1.5
2-Iodo-L-phenylalanine2- (ortho)Iodo4.3 ± 0.5[2]
3-Iodo-L-phenylalanine3- (meta)Iodo11.2 ± 1.1
4-Iodo-L-phenylalanine4- (para)Iodo21.6 ± 2.1
3-Methyl-L-phenylalanine3- (meta)Methyl3.8 ± 0.3
3-Ethyl-L-phenylalanine3- (meta)Ethyl5.5 ± 0.6
3-Propyl-L-phenylalanine3- (meta)Propyl9.1 ± 1.0

Data extracted from multiple sources and presented for comparative purposes. Direct comparison is most accurate within a single study.

Table 2: Comparative Activity of Phenylalanine Analogs as Monoamine Transporter Ligands

Substituted phenylalanine analogs have also been investigated as ligands for the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT), which are key targets in neuroscience drug discovery.

CompoundSubstituent PositionSubstituentKi (nM) for DATKi (nM) for SERT
GBR 12909 (Reference)--1.5 ± 0.1280 ± 20
(S)-2-Amino-3-phenylpropyl analog2- (ortho)Amino39 ± 288 ± 5[3]
(R)-2-Amino-3-phenylpropyl analog2- (ortho)Amino20 ± 122 ± 1[3]
(S)-2-Methoxy-3-phenylpropyl analog 2- (ortho) Methoxy 29 ± 3 220 ± 10 [3]
(R)-2-Methoxy-3-phenylpropyl analog2- (ortho)Methoxy27 ± 1250 ± 20[3]
(S)-2-Fluoro-3-phenylpropyl analog2- (ortho)Fluoro2.7 ± 0.2290 ± 10[3]
(R)-2-Fluoro-3-phenylpropyl analog2- (ortho)Fluoro22 ± 1540 ± 20[3]

These compounds are 3-phenylpropyl analogs, not direct phenylalanine derivatives, but provide insight into the effect of 2-methoxy substitution.

Structure-Activity Relationships

The data reveals that ortho-substitution on the phenyl ring can significantly influence biological activity. In the context of LAT1 transport, a bulky substituent like iodine at the 2-position enhances affinity compared to the parent L-phenylalanine and its 3- and 4-substituted counterparts.[2] For monoamine transporters, a 2-methoxy substituent, as seen in the (S)-2-methoxy-3-phenylpropyl analog, results in high affinity for the dopamine transporter.[3] The stereochemistry of the analog also plays a crucial role, with (R)- and (S)-enantiomers often exhibiting different binding affinities.[3]

Experimental Protocols

General Synthesis of N-Boc-L-phenylalanine Analogs

The synthesis of Boc-protected phenylalanine analogs can be achieved through various methods, including the Negishi cross-coupling reaction.

Materials:

  • (R)-N-Boc-iodoalanine

  • Appropriately substituted aryl halide

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., SPhos)

  • Organozinc reagent

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a solution of the aryl halide in anhydrous THF, add the organozinc reagent under an inert atmosphere.

  • Add the palladium catalyst and ligand to the reaction mixture.

  • Slowly add a solution of (R)-N-Boc-iodoalanine in anhydrous THF.

  • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-Boc-L-phenylalanine analog.

In Vitro Transporter Binding Assay (for LAT1)

Cell Culture:

  • HEK293 cells stably expressing human LAT1 are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Binding Assay:

  • Seed the cells in a 24-well plate and grow to confluence.

  • Wash the cells with pre-warmed Krebs-Henseleit buffer.

  • Add Krebs-Henseleit buffer containing a fixed concentration of a radiolabeled ligand (e.g., [14C]L-leucine) and varying concentrations of the test compounds (phenylalanine analogs).

  • Incubate the plate at 37°C for a specified time (e.g., 1 minute).

  • Terminate the uptake by washing the cells rapidly with ice-cold Krebs-Henseleit buffer.

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

  • Measure the radioactivity in the cell lysates using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation s1 Starting Materials (Aryl Halide, Boc-iodoalanine) s2 Negishi Cross-Coupling s1->s2 Pd Catalyst, Ligand s3 Purification (Column Chromatography) s2->s3 e2 Binding Assay (Competition with Radioligand) s3->e2 Test Compound e1 Cell Culture (LAT1-expressing HEK293) e1->e2 e3 Data Analysis (IC50 -> Ki) e2->e3

Caption: General workflow for the synthesis and biological evaluation of phenylalanine analogs.

signaling_pathway cluster_transporter Cell Membrane LAT1 LAT1 Transporter Intracellular_space Intracellular Space LAT1->Intracellular_space Transport Phe_analog Phenylalanine Analog (e.g., Boc-2-methoxy-L-Phe) Phe_analog->LAT1 Binding Drug_effect Therapeutic Effect (e.g., Tumor Growth Inhibition) Intracellular_space->Drug_effect Downstream Signaling

Caption: Simplified diagram of a phenylalanine analog interacting with the LAT1 transporter.

Conclusion

The selection of a specific phenylalanine analog for drug design is a strategic decision that should be guided by the desired biological activity and the structure-activity relationship for the target of interest. This compound represents a valuable building block, particularly for targets where an ortho-methoxy group can enhance binding affinity or modulate electronic properties. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of this and other phenylalanine analogs in a research and development setting. Further studies are warranted to fully elucidate the comparative performance of a broader range of ortho-, meta-, and para-substituted phenylalanine analogs across various biological systems.

References

A Researcher's Guide to Coupling Reagents for Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids into peptides is a critical step in designing novel therapeutics and molecular probes. These unique building blocks offer the potential for enhanced stability, constrained conformations, and novel functionalities. However, their structural diversity, particularly steric hindrance and altered nucleophilicity, often complicates the crucial peptide bond formation step. The choice of coupling reagent is therefore a paramount consideration, directly impacting reaction efficiency, yield, purity, and the preservation of stereochemical integrity.

This guide provides an objective comparison of commonly used coupling reagents for the incorporation of unnatural amino acids, supported by experimental data and detailed protocols to inform reagent selection and optimize synthesis outcomes.

Performance Under Pressure: A Quantitative Comparison

The efficacy of a coupling reagent when dealing with unnatural amino acids is most rigorously tested with sterically hindered residues. These challenging substrates can significantly slow down reaction kinetics, leading to incomplete couplings and an increased risk of racemization. The following tables summarize quantitative and qualitative data from studies on the coupling of sterically hindered α-amino acids and N-methylated amino acids.

Table 1: Coupling Reagent Efficiency for Sterically Hindered α-Amino Acids (e.g., Aib)
Coupling ReagentClassYield (%)Racemization (%)Relative Reaction RateKey Considerations
HATU Aminium/Uronium>95LowVery FastHighly efficient for hindered couplings; potential for guanidinylation of the N-terminus if used in large excess.[1][2]
HCTU Aminium/Uronium>95LowVery FastHigh efficiency, often comparable to HATU, and can be more cost-effective.[1][3]
COMU Aminium/Uronium>99LowVery FastHigh efficiency with a better safety profile as it's not based on potentially explosive benzotriazoles. Byproducts are water-soluble, simplifying purification.[2]
PyBOP Phosphonium (B103445)~95LowFastByproducts are generally less problematic than carbodiimides. Does not cause guanidinylation.
DIC/HOAt Carbodiimide (B86325)VariableModerateSlowerA cost-effective option, but generally less efficient for hindered couplings. Reaction times are typically longer.

Data synthesized from studies involving the coupling of α-aminoisobutyric acid (Aib) and other hindered residues.

Table 2: Suitability of Coupling Reagents for N-Methylated Amino Acids
Coupling ReagentSuitabilityKey Considerations
PyAOP/PyBroP ExcellentPhosphonium salts are highly effective for coupling N-methylated amino acids, with PyBroP often cited for the most challenging cases. Avoids guanidinylation side reactions.[4][5][6]
HATU Very GoodGenerally more reactive and efficient than HBTU for sterically hindered N-methylated residues, leading to faster reactions and reduced epimerization.[5][6]
DEPBT Very GoodA phosphonate-based reagent noted for its ability to minimize racemization during difficult couplings.[5]
HCTU/HBTU GoodCan be effective, but generally less so than HATU or phosphonium salts for these challenging couplings.[6]
T3P® GoodA phosphonic acid anhydride (B1165640) that offers an efficient and environmentally friendly option with easy work-up.[5]

Experimental Protocols: A Practical Guide

The following are generalized experimental protocols for solid-phase peptide synthesis (SPPS) using different classes of coupling reagents. It is crucial to optimize these conditions for specific unnatural amino acids and peptide sequences.

General Procedure for Fmoc-SPPS

A typical cycle in Fmoc solid-phase peptide synthesis involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Resin Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Free_Amine Resin-Bound Peptide (Free N-Terminal Amine) Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base in DMF) Free_Amine->Coupling Wash1->Free_Amine Wash2 Wash (DMF, DCM) Coupling->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle

Caption: A typical cycle in Fmoc solid-phase peptide synthesis.

Protocol 1: Coupling with Uronium/Aminium Reagents (e.g., HATU, HCTU, COMU)
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF).

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

  • Base Addition: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and mix for 1-2 minutes. Note that COMU requires only one equivalent of base.[2]

  • Coupling: Add the activation mixture to the resin and agitate at room temperature. Reaction times can vary from 30 minutes to several hours depending on the steric hindrance of the unnatural amino acid.[2]

  • Monitoring and Washing: Monitor the reaction progress using a qualitative test such as the Kaiser test (note: this test is unreliable for secondary amines like N-methylated amino acids, where a bromophenol blue test is preferred).[5] Once the reaction is complete, wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.

Protocol 2: Coupling with Phosphonium Reagents (e.g., PyBOP, PyAOP)
  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Activation Mixture: Dissolve the Fmoc-protected unnatural amino acid (2-4 equivalents) in DMF. Add the phosphonium reagent (e.g., PyBOP, 2-4 equivalents) and a tertiary amine base (e.g., DIPEA, 4-8 equivalents).

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-3 hours.

  • Monitoring and Washing: Follow the same procedures as in Protocol 1.

Protocol 3: Coupling with Carbodiimides and Additives (e.g., DIC/HOAt)
  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (3 equivalents) and the additive (e.g., HOAt, 3 equivalents) in DMF.

  • Coupling: Add the carbodiimide (e.g., DIC, 3 equivalents) to the resin, followed by the pre-dissolved amino acid and additive solution. Agitate at room temperature. Reaction times are typically longer than with onium salts.

  • Monitoring and Washing: Follow the same procedures as in Protocol 1.

Mechanistic Insight: A Biological Application

The incorporation of unnatural amino acids is a powerful tool for dissecting complex biological signaling pathways. For example, by replacing key residues with photo-crosslinkable or phosphorylated mimics, researchers can probe protein-protein interactions and enzyme activation mechanisms with high precision.

One such application is in the study of Aurora A kinase, a crucial regulator of cell division. Its activity is controlled by phosphorylation within its activation loop.[7][8][9] Unnatural amino acids can be used to mimic specific phosphorylation states to study their effect on kinase activation and substrate recognition.[9]

cluster_activation Aurora A Kinase Activation cluster_downstream Downstream Signaling Inactive_AurA Inactive Aurora A pT288 Autophosphorylation on Thr288 Inactive_AurA->pT288 Intermolecular autophosphorylation Active_AurA Active Aurora A Inactive_AurA->Active_AurA TPX2 Binding (Allosteric Activation) TPX2 TPX2 TPX2->Inactive_AurA pT288->Active_AurA Substrate Substrate (e.g., PLK1, TACC3) Active_AurA->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Spindle Mitotic Spindle Assembly Phospho_Substrate->Spindle UAA Unnatural Amino Acid (Phospho-mimic at Thr288) Can lock Aurora A in an active or inactive state for mechanistic studies. UAA->pT288

Caption: Aurora A kinase activation pathway and the role of unnatural amino acids.

Another significant area of application is in the study of G protein-coupled receptors (GPCRs), which are major drug targets. Peptides containing unnatural amino acids can be designed as ligands to probe receptor binding and activation.[10][11] Photo-crosslinkable unnatural amino acids, for instance, can be incorporated into a peptide ligand to covalently trap it within the GPCR binding pocket, allowing for detailed structural and functional studies.

Ligand Peptide Ligand (with Unnatural Amino Acid) GPCR_inactive GPCR (Inactive) Ligand->GPCR_inactive Binding GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_Protein G Protein (GDP-bound) GPCR_active->G_Protein Activation G_Protein_active G Protein Dissociation (α-GTP + βγ) G_Protein->G_Protein_active GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_Protein_active->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger

Caption: GPCR signaling pathway initiated by a peptide ligand.

Conclusion

The selection of a coupling reagent for the incorporation of unnatural amino acids is a critical decision that must be guided by the specific structural features of the amino acid . For sterically demanding residues, the high reactivity of modern onium salts such as HATU, HCTU, and COMU is often necessary to achieve high yields and purity.[1] For challenging N-methylated amino acids, phosphonium-based reagents like PyAOP and PyBroP have proven to be exceptionally effective.[5][6] While cost-effective carbodiimides have their place, their application for difficult unnatural amino acid couplings should be approached with caution due to a higher risk of side reactions and incomplete conversions. By carefully considering the comparative data and employing optimized protocols, researchers can successfully navigate the challenges of synthesizing peptides containing unnatural amino acids, paving the way for new discoveries in science and medicine.

References

A Comparative Guide to Orthogonal Protection Strategies in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides with high purity and yield is paramount in biochemical research and drug development. The strategic use of protecting groups to temporarily block reactive functional groups on amino acids is fundamental to achieving this goal. Orthogonal protection strategies, which employ multiple classes of protecting groups that can be removed under distinct chemical conditions, offer precise control over the synthesis process. This guide provides an objective comparison of the two most prevalent orthogonal strategies in solid-phase peptide synthesis (SPPS): the Fmoc/tBu and Boc/Bzl approaches, supported by experimental data and detailed protocols.

The Principle of Orthogonality

In peptide synthesis, orthogonality refers to the use of a set of completely independent protecting groups.[1] This independence allows for the selective removal of one type of protecting group without affecting the others. This is crucial for the stepwise assembly of the peptide chain and for the synthesis of complex peptides, such as those with post-translational modifications or cyclic structures.

Orthogonality_Concept cluster_Peptide Resin-Bound Peptide cluster_Deprotection Selective Deprotection cluster_Products Reaction Products Peptide Resin-Linker-AA(PG_side)-...-AA(PG_side)-PG_alpha-AA Condition1 Condition A (e.g., Base) Peptide->Condition1 α-Amino Deprotection Condition2 Condition B (e.g., Acid) Peptide->Condition2 Final Cleavage & Side-Chain Deprotection Product1 Free α-Amino Group for Chain Elongation Condition1->Product1 Product2 Cleaved Peptide with Deprotected Side Chains Condition2->Product2

Caption: The principle of orthogonal protection in peptide synthesis.

Core Orthogonal Strategies: Fmoc/tBu vs. Boc/Bzl

The two dominant strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches. The choice between them is dictated by the target peptide's sequence, its complexity, and any desired modifications.

Fmoc/tBu Strategy

This strategy is currently the most widely used approach in SPPS.[1] It is considered a fully orthogonal system.[] The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain protecting groups are acid-labile, typically based on the tert-butyl (tBu) group.[]

Boc/Bzl Strategy

The Boc/Bzl strategy is the more traditional method. It is considered a "quasi-orthogonal" system because both the α-amino protecting group, the acid-labile tert-butoxycarbonyl (Boc) group, and the side-chain protecting groups, which are typically benzyl (B1604629) (Bzl)-based, are removed by acid, albeit of different strengths.[3]

Head-to-Head Comparison of Fmoc/tBu and Boc/Bzl Strategies

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
α-Amino Protection Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butoxycarbonyl)
α-Amino Deprotection Base-labile (e.g., 20% piperidine (B6355638) in DMF)[4]Acid-labile (e.g., 50% TFA in DCM)[5]
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)[]Strong acid-labile (e.g., Bzl, Tos)[3]
Final Cleavage Strong acid (e.g., TFA)[4]Very strong acid (e.g., HF, TFMSA)[5]
Orthogonality Fully orthogonal[]Quasi-orthogonal[3]
Advantages Milder deprotection conditions, suitable for acid-sensitive peptides (e.g., phosphopeptides, glycoproteins).[1][] The progress of the reaction can be monitored by UV spectroscopy of the cleaved Fmoc group.[1]Effective for synthesizing long or hydrophobic peptides prone to aggregation.[]
Disadvantages Aggregation can be an issue with some sequences. Aspartimide formation is a notable side reaction.[1]Requires harsher and more hazardous reagents for final cleavage (HF). Not suitable for many sensitive modifications.

Quantitative Performance Data

Direct quantitative comparisons for the synthesis of the same peptide using both strategies are not always available in the literature. However, data from various studies provide insights into the performance of each strategy regarding common challenges like side reactions.

Aspartimide Formation in Fmoc-SPPS

A significant side reaction in Fmoc-SPPS is the formation of a succinimide (B58015) ring at aspartic acid residues, particularly in sequences like Asp-Gly.[7] This can lead to a mixture of byproducts and racemization. The choice of side-chain protecting group for Asp is critical.

Table 1: Aspartimide Formation in the Synthesis of Model Peptide VKDGYI

Asp Protecting GroupDesired Peptide after 18h in 20% Piperidine/DMF (%)Aspartimide and Related Byproducts (%)
Fmoc-Asp(OtBu)-OH~20~80
Fmoc-Asp(OMpe)-OH~60~40
Fmoc-Asp(OBno)-OH>95<5

Data adapted from a study on the synthesis of the model peptide VKDGYI, which is highly prone to aspartimide formation.

Racemization of Histidine in Fmoc-SPPS

Histidine is prone to racemization during coupling, especially with base-mediated activation methods.[1] The choice of side-chain protection for histidine is crucial to maintain its stereochemical integrity.

Table 2: Racemization of Histidine with Different Protecting Groups in Fmoc-SPPS

Histidine DerivativePreactivation TimeRacemization (%)
Fmoc-His(Trt)-OH0 min1.0
Fmoc-His(Trt)-OH5 min7.8
Fmoc-His(MBom)-OH5 min0.3

Data from a comparative study using HCTU/6-Cl-HOBt/DIPEA activation.[1]

Experimental Protocols

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow

Fmoc_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection Cleavage Final Cleavage (TFA, Scavengers) Cycle->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc/tBu solid-phase peptide synthesis.

1. Resin Preparation and First Amino Acid Loading:

  • Swell the appropriate resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide) in dichloromethane (B109758) (DCM) for 30 minutes.

  • For Wang resin, dissolve the first Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF and add to the resin. Agitate for 2-4 hours.

  • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

2. Nα-Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

  • Drain the solution and repeat the treatment for another 15-20 minutes.

  • Wash the resin thoroughly with DMF and DCM.

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for a few minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative method like the ninhydrin (B49086) test.

4. Washing:

  • After complete coupling, drain the reaction solution and wash the resin with DMF, DCM, and DMF.

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) for peptides with sensitive residues. For simpler peptides, a mixture of TFA/TIS/water (95:2.5:2.5) can be used.

  • Stir the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Boc/Bzl Solid-Phase Peptide Synthesis Workflow

Boc_Workflow Resin Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (DIPEA/DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Washing2->Coupling Washing3 Washing (DCM, DMF) Coupling->Washing3 Cycle Repeat Cycle Washing3->Cycle Cycle->Deprotection Cleavage Final Cleavage (HF, Scavengers) Cycle->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.

1. Resin Preparation and First Amino Acid Loading:

  • Swell Merrifield resin in DCM.

  • Prepare the cesium salt of the first Boc-amino acid and react it with the resin in DMF at 50°C for 12-24 hours.

  • Wash the resin with DMF, DMF/water, DMF, and DCM, then dry.

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

  • Wash the resin with DCM and isopropanol.

3. Neutralization:

  • Neutralize the resulting trifluoroacetate (B77799) salt by treating the resin with a 5-10% solution of DIPEA in DCM for 5-10 minutes.

  • Wash the resin thoroughly with DCM.

4. Amino Acid Coupling:

  • Activate the next Boc-amino acid (2-4 eq.) with a coupling reagent (e.g., HBTU, 2-4 eq.) and DIPEA (4-8 eq.) in DMF or a DCM/DMF mixture.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate for 1-2 hours at room temperature.

5. Washing:

  • Drain the coupling solution and wash the resin with DMF and DCM.

6. Repeat Synthesis Cycle:

  • Repeat steps 2-5 for each amino acid.

7. Final Cleavage and Deprotection:

  • Wash and dry the final peptide-resin.

  • Perform the final cleavage in a specialized HF apparatus.

  • Add a scavenger such as anisole (B1667542) to the peptide-resin.

  • Condense anhydrous HF into the reaction vessel at low temperature.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under vacuum.

  • Wash the resulting peptide and resin with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

Conclusion

The choice between the Fmoc/tBu and Boc/Bzl orthogonal protection strategies is a critical decision in peptide synthesis. The Fmoc/tBu strategy, with its mild deprotection conditions and true orthogonality, is generally favored for a wide range of peptides, especially those containing sensitive residues or modifications.[1][] The Boc/Bzl strategy, while requiring more hazardous reagents, remains a powerful tool for the synthesis of long and challenging hydrophobic sequences that are prone to aggregation.[] A thorough understanding of the chemistry, potential side reactions, and experimental protocols for each strategy is essential for the successful synthesis of high-quality peptides for research and therapeutic applications.

References

A Researcher's Guide to Peptide Sequence Confirmation: A Comparative Analysis of Mass Spectrometry Fragmentation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide sequencing, mass spectrometry stands as a cornerstone technology. The choice of fragmentation technique is paramount for achieving accurate sequence confirmation. This guide provides an objective comparison of three prevalent methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—supported by experimental data and detailed protocols to inform your analytical strategy.

At the heart of tandem mass spectrometry (MS/MS) for peptide sequencing lies the fragmentation of a selected precursor ion into a series of product ions. The pattern of these fragments provides the blueprint to deduce the original amino acid sequence. The method by which this fragmentation is induced significantly impacts the quality and type of data obtained, directly influencing the confidence in sequence assignment and the ability to characterize post-translational modifications (PTMs).

Comparing the Alternatives: CID vs. HCD vs. ETD

The three most widely employed fragmentation techniques in modern proteomics are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). Each operates on a different principle, yielding distinct fragmentation patterns and, consequently, offering unique advantages and limitations.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Principle Slow heating through multiple low-energy collisions with an inert gas.Beam-type collisional activation with higher kinetic energy.Electron transfer from a radical anion to a multiply-charged peptide cation.
Primary Fragment Ions b- and y-ions (cleavage of the peptide amide bond).[1][2]Predominantly b- and y-ions, with some a-ions.c- and z-ions (cleavage of the N-Cα bond).[1][3]
Peptide Charge State Optimal for doubly charged peptides.[4]Effective for doubly charged peptides.[4]Most effective for peptides with a charge state of +3 or higher.[3]
Peptide Length Generally suitable for shorter peptides.Can provide more contiguous sequence information for longer peptides than CID.[5][6]Advantageous for the fragmentation of longer peptides and even entire proteins.[3]
Post-Translational Modifications (PTMs) Can lead to the loss of labile PTMs like phosphorylation.[7]Better preservation of some PTMs compared to CID.Excellent for preserving labile PTMs.[7][3]
Instrumentation Widely available on most tandem mass spectrometers.Associated with Thermo Scientific Orbitrap instruments.[1]Available on various ion trap and Orbitrap mass spectrometers.[3]
Sequence Coverage Can be incomplete, especially for longer peptides.Often provides higher sequence coverage than CID.[5][8]Can provide extensive sequence coverage, especially for longer peptides.[3]

Experimental Workflows and Fragmentation Patterns

To visually conceptualize the experimental process and the resulting fragmentation, the following diagrams illustrate the general workflow for peptide sequence analysis and the specific cleavage patterns for each technique.

Peptide_Sequencing_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC Liquid Chromatography (Separation) Peptides->LC MS1 MS1 Scan (Precursor Ion Selection) LC->MS1 Fragmentation Fragmentation (CID, HCD, or ETD) MS1->Fragmentation MS2 MS2 Scan (Product Ion Detection) Fragmentation->MS2 DatabaseSearch Database Search / De Novo Sequencing MS2->DatabaseSearch Sequence Peptide Sequence Confirmation DatabaseSearch->Sequence

General workflow for peptide sequence confirmation.

Fragmentation_Patterns cluster_CID_HCD CID / HCD Fragmentation cluster_ETD ETD Fragmentation Peptide_CID ...-NH-CHR-CO-|-NH-CHR-CO-... b_ion b-ion (...-NH-CHR-CO+) Peptide_CID->b_ion y_ion y-ion (H2N-CHR-CO-...) Peptide_CID->y_ion Peptide_ETD ...-NH-|-CHR-CO-NH-CHR-CO-... c_ion c-ion (...-NH-CH-R + NH3) Peptide_ETD->c_ion z_ion z-ion (•CHR-CO-NH-CHR-CO-...) Peptide_ETD->z_ion

Peptide backbone fragmentation patterns.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each fragmentation technique. Note that specific instrument parameters will need to be optimized for the mass spectrometer in use and the nature of the peptide being analyzed.

Collision-Induced Dissociation (CID) Protocol
  • Sample Preparation: Digest the protein sample with a suitable enzyme (e.g., trypsin) to generate peptides.

  • Liquid Chromatography (LC): Separate the peptide mixture using a reversed-phase LC column with a gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptides into the mass spectrometer.

  • Mass Spectrometry (MS):

    • Acquire a full MS1 scan to identify the precursor ions.

    • Select the desired precursor ion for fragmentation.

    • Isolate the precursor ion in the collision cell.

    • Introduce a neutral collision gas (e.g., helium, argon, or nitrogen) into the collision cell.

    • Apply a collision energy (typically a normalized collision energy of 25-35%) to accelerate the precursor ions, inducing fragmentation through collisions with the gas.[8]

    • Acquire the MS2 spectrum of the resulting product ions.

  • Data Analysis: Use database search algorithms (e.g., SEQUEST, Mascot) or de novo sequencing tools to interpret the MS2 spectra and determine the peptide sequence based on the observed b- and y-ion series.[5]

Higher-Energy Collisional Dissociation (HCD) Protocol
  • Sample Preparation and LC: Follow the same procedures as for CID.

  • Mass Spectrometry (MS):

    • Acquire a full MS1 scan in the Orbitrap mass analyzer.

    • Select the precursor ion for fragmentation.

    • Isolate the precursor ion and transfer it to the HCD cell (an ion routing multipole).

    • Apply a higher collision energy (typically a normalized collision energy of 25-45%) to induce fragmentation against a collision gas (typically nitrogen).[8]

    • Transfer the fragment ions to the C-trap and then inject them into the Orbitrap for high-resolution mass analysis.

    • Acquire the high-resolution MS2 spectrum.

  • Data Analysis: Analyze the high-resolution MS2 data to identify the peptide sequence from the b- and y-ion series. The high mass accuracy of the fragment ions aids in confident identification.

Electron Transfer Dissociation (ETD) Protocol
  • Sample Preparation and LC: Follow the same procedures as for CID.

  • Mass Spectrometry (MS):

    • Acquire a full MS1 scan to identify multiply-charged precursor ions (ideally ≥ +3).

    • Generate radical anions (e.g., fluoranthene) in a chemical ionization source.

    • Isolate the selected precursor ions in the ion trap.

    • Inject the radical anions into the ion trap to react with the precursor ions.[3]

    • Allow the ion-ion reaction to proceed for a defined time (e.g., 10-100 ms) to induce electron transfer and subsequent fragmentation.[8]

    • Acquire the MS2 spectrum of the resulting c- and z-ion fragments.

  • Data Analysis: Interpret the MS2 spectra, which will be dominated by c- and z-ions, to determine the peptide sequence. This is particularly advantageous for localizing PTMs as they are often preserved on the fragment ions.

Conclusion: Selecting the Right Tool for the Job

The choice between CID, HCD, and ETD is not a matter of one being definitively superior, but rather selecting the most appropriate tool for the specific analytical challenge.

  • CID remains a robust and widely accessible technique, particularly effective for routine identification of doubly charged tryptic peptides.

  • HCD offers higher resolution and often better sequence coverage, making it a powerful tool for in-depth proteomics and the analysis of more complex samples.

  • ETD excels in the analysis of highly charged peptides, long peptides, and, most notably, in the characterization of labile post-translational modifications that are often lost with other fragmentation methods.

For comprehensive peptide and protein characterization, a combination of these techniques can be particularly powerful. For instance, data-dependent decision-tree methods can be employed where the instrument selects the optimal fragmentation method based on the charge state and m/z of the precursor ion.[4] By understanding the principles, strengths, and weaknesses of each fragmentation method, researchers can design more effective experiments, leading to higher confidence in peptide sequence confirmation and a deeper understanding of the proteome.

References

Chiral HPLC for Enantiomeric Purity of Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of amino acids is a critical step in various scientific endeavors, from peptide synthesis to metabolic studies. Chiral High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for this purpose. This guide provides an objective comparison of common chiral HPLC methods, supported by experimental data, to aid in the selection of the most suitable approach for your analytical needs.

The determination of enantiomeric excess in amino acid samples can be broadly categorized into two main strategies: direct and indirect separation. Direct methods involve the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers of underivatatized amino acids. Indirect methods, on the other hand, rely on the derivatization of the amino acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. This guide will focus on the more prevalent and often preferred direct methods using various CSPs.

Comparison of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is paramount for a successful enantiomeric separation. Different CSPs exhibit varying degrees of selectivity and retention for different amino acids, influenced by the mobile phase composition. Below is a comparison of the most common types of CSPs used for amino acid analysis.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives (e.g., Chiralpak® series), are widely used for the separation of derivatized amino acids, such as N-Fmoc or N-Boc protected amino acids.[1] Resolving underivatized amino acids on these phases can be challenging due to their zwitterionic nature and poor solubility in the non-polar solvents typically used with these columns.

Table 1: Performance of Polysaccharide-Based CSPs for Nα-Fmoc-Amino Acid Derivatives [1]

Amino Acid DerivativeCHIRALPAK IA (α)CHIRALPAK IA (Rs)CHIRALPAK IC (α)CHIRALPAK IC (Rs)CHIRALPAK QNAX (α)CHIRALPAK QNAX (Rs)
Fmoc-Tic--1.322.9--
Fmoc-Oic--2.127.7--
Fmoc-Ala(thi)--1.554.5--
Fmoc-Hyp--1.483.8--
Fmoc-Phe1.64 - 2.677.41 - 8.621.18 - 2.882.2 - 12.51.02 - 1.591.6 - 6.0

α (Selectivity Factor), Rs (Resolution)

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC® T), are highly effective for the direct separation of underivatized amino acids. These CSPs possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar and ionic analytes like amino acids. A key characteristic of these columns is that the D-enantiomer is typically more strongly retained than the L-enantiomer.

Table 2: Enantiomeric Separation of Underivatized Amino Acids on a Teicoplanin-Based CSP [2]

Amino AcidMobile PhaseAnalysis Time (min)
15 Proteinogenic & Non-proteinogenicAcetonitrile-water (75:25, v/v)< 25
Crown Ether-Based CSPs

Chiral crown ether-based CSPs, such as CROWNPAK® CR-I(+), are specifically designed for the enantiomeric separation of compounds containing a primary amino group, making them highly suitable for underivatized amino acids.[3][4] These columns typically operate under acidic mobile phase conditions to ensure the protonation of the amino group, which then forms a complex with the crown ether. A notable feature of the CROWNPAK CR-I(+) is that the D-enantiomer consistently elutes before the L-enantiomer.[3]

Table 3: Performance of CROWNPAK CR-I(+) for Underivatized Amino Acids [3]

Amino AcidAverage Resolution (Rs)Analysis Time (min)
18 proteinogenic amino acids> 5.0< 3
Zwitterionic Ion-Exchange CSPs

Zwitterionic ion-exchange CSPs (e.g., CHIRALPAK® ZWIX(+)) are a newer class of stationary phases that have shown great promise for the direct separation of amino acids and other amphoteric compounds.[5] The separation mechanism is based on a double ion-pairing process between the zwitterionic analyte and the zwitterionic chiral selector.[5] A significant advantage of these columns is the ability to reverse the elution order of enantiomers by switching between the ZWIX(+) and ZWIX(-) columns.[5][6]

Table 4: General Performance of Zwitterionic CSPs for Underivatized Amino Acids [5]

FeatureDescription
ApplicabilityBroad applicability for free amino acids and their analogs.
Elution OrderPredictable for primary α-amino acids with apolar side chains. Reversible by switching between (+) and (-) columns.
Separation MechanismSynergistic double ion-paring.

Experimental Protocols

General Workflow for Chiral HPLC Analysis of Amino Acids

The following diagram illustrates a typical workflow for determining the enantiomeric purity of amino acids using chiral HPLC.

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Amino Acid Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Derivatization Derivatization (Indirect Method) Dissolution->Derivatization If applicable Filtration Filter through 0.45 µm filter Dissolution->Filtration Derivatization->Filtration Injection Inject sample into HPLC Filtration->Injection Separation Separation on Chiral Column Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity (%ee) Integration->Calculation

Caption: General workflow for amino acid enantiomeric purity analysis by Chiral HPLC.

Protocol 1: Direct Analysis of Underivatized Amino Acids on a Teicoplanin-Based CSP

This protocol is adapted for the direct analysis of underivatized amino acids.[2]

  • Column: Astec CHIROBIOTIC® T (teicoplanin-based), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile/Water (75:25, v/v), isocratic.

  • Flow Rate: 1.0 mL/min

  • Detection: Mass Spectrometry (MS) with post-column addition of 500 mM aqueous formic acid for enhanced sensitivity.

  • Temperature: Ambient

  • Sample Preparation: Dissolve the amino acid standard or sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Analysis of N-Fmoc Derivatized Amino Acids on a Polysaccharide-Based CSP

This protocol is suitable for the analysis of N-Fmoc protected amino acids.[7]

  • Column: Lux® 5 µm Cellulose-2, 250 x 4.6 mm

  • Mobile Phase: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The exact composition may need to be optimized for specific amino acids.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Temperature: Ambient

  • Sample Preparation: Dissolve the Fmoc-amino acid in the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.

Protocol 3: Indirect Analysis via Derivatization with OPA and a Chiral Thiol

This method involves creating diastereomers for separation on a standard reversed-phase column.[8]

  • Derivatization Reagent: o-Phthalaldehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine or N-isobutyryl-L-cysteine).

  • Derivatization Procedure: An automated in-needle derivatization is recommended to handle the instability of the OPA derivatives. The amino acid solution is mixed with the OPA/chiral thiol reagent immediately before injection.

  • Column: Pentafluorophenyl reversed-phase column.

  • Mobile Phase: A gradient of 50 mM sodium acetate (B1210297) buffer (pH 5.0) and acetonitrile.

  • Detection: UV or Fluorescence.

  • Sample Preparation: Dissolve the amino acid sample in an appropriate buffer.

Logical Relationship of Method Selection

The choice of the analytical method depends on several factors, including the nature of the amino acid (derivatized or underivatized), the available instrumentation, and the specific requirements of the analysis.

Method Selection Logic Start Start: Determine Enantiomeric Purity of Amino Acid Is_Derivatized Is the amino acid derivatized? Start->Is_Derivatized Direct_Analysis Direct Analysis of Underivatized Amino Acid Is_Derivatized->Direct_Analysis No Indirect_Analysis Indirect Analysis of Derivatized Amino Acid Is_Derivatized->Indirect_Analysis Yes CSP_Choice Choose appropriate CSP Direct_Analysis->CSP_Choice Polysaccharide Polysaccharide CSP Indirect_Analysis->Polysaccharide e.g., Fmoc, Boc Achiral_Column Standard Achiral Column Indirect_Analysis->Achiral_Column e.g., OPA derivatization Teicoplanin Teicoplanin CSP CSP_Choice->Teicoplanin Broad applicability Crown_Ether Crown Ether CSP CSP_Choice->Crown_Ether Primary amines Zwitterionic Zwitterionic CSP CSP_Choice->Zwitterionic Amphoteric compounds

Caption: Decision tree for selecting a chiral HPLC method for amino acid analysis.

Conclusion

The selection of a chiral HPLC method for determining the enantiomeric purity of amino acids requires careful consideration of the sample type and analytical goals. For direct analysis of underivatized amino acids, macrocyclic glycopeptide, crown ether, and zwitterionic ion-exchange CSPs offer excellent performance. For derivatized amino acids, polysaccharide-based CSPs are a reliable choice. The indirect method using derivatization with reagents like OPA provides an alternative when a dedicated chiral column is not available. By understanding the principles and performance characteristics of each method, researchers can confidently select and implement the most appropriate technique for their specific needs, ensuring accurate and reliable determination of amino acid enantiomeric purity.

References

A Comparative Guide: Boc vs. Fmoc Strategy for the Synthesis of Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that can significantly impact the success of synthesizing complex, lengthy, or aggregation-prone peptides. This guide provides an objective comparison of these two cornerstone methodologies, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the optimal strategy for your research needs.

The synthesis of peptides, particularly those with complex sequences, is often challenged by issues such as poor coupling efficiency, aggregation, and side reactions. The choice of the Nα-protecting group, which forms the basis of the Boc and Fmoc strategies, dictates the chemical environment of the entire synthesis process and, consequently, the purity and yield of the final product. While Fmoc chemistry has become the more prevalent method due to its milder deprotection conditions, the classic Boc strategy remains a powerful and often preferred alternative for specific challenging applications.

Key Differences at a Glance

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Reagent Strong Acid (e.g., Trifluoroacetic Acid - TFA)Base (e.g., Piperidine (B6355638) in DMF)
Side-Chain Protection Typically Benzyl-based (Bzl)Typically tert-Butyl-based (tBu)
Cleavage from Resin Strong Acid (e.g., HF, TFMSA)Strong Acid (e.g., TFA)
Orthogonality Quasi-orthogonal (graded acid lability)Orthogonal
Primary Advantage Effective for hydrophobic and aggregation-prone sequences.[1][2]Milder conditions, suitable for sensitive residues and PTMs.[3]
Primary Disadvantage Harsh acidic conditions, requires specialized equipment.[4]Potential for aspartimide formation and other base-catalyzed side reactions.[5]

Quantitative Performance in Complex Peptide Synthesis

The synthesis of "difficult" peptides, such as the aggregation-prone Amyloid Beta (Aβ) 1-42, provides a valuable benchmark for comparing the performance of Boc and Fmoc strategies. The following tables summarize representative data from various studies, highlighting the variability in outcomes based on the specific protocols employed.

Table 1: Synthesis of Amyloid Beta (1-42) - A Case Study
StrategyResinCoupling ReagentsCrude Yield (%)Crude Purity (%)Reference
Boc/Bzl AminomethylBOP/DIPEANot ReportedNot Reported[6]
Fmoc/tBu WangDCC/HOBt/AnisoleNot ReportedImproved Purity[7]
Fmoc/tBu (Microwave) ChemMatrixHCTU/Oxyma87%67%[4]
Fmoc/tBu (Microwave) ChemMatrixDIC/HOBt78%High[8]
Fmoc/tBu ChemMatrixHATU/NMM33%Not Reported[3]
Fmoc/tBu with Pseudoproline & Solubilizing Tag ChemMatrixHATU/NMM56%>92% (after purification)[3]

Note: Direct comparison of yields and purities across different studies can be challenging due to variations in scale, analytical methods, and the definition of "crude" product. However, the data illustrates the range of outcomes and the impact of protocol optimization.

Experimental Protocols

The following are detailed, generalized protocols for the manual synthesis of a peptide using both Boc and Fmoc strategies. Automated synthesizers will follow a similar sequence of steps.

Boc-SPPS Protocol (Manual)
  • Resin Preparation:

    • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.

    • Wash the resin with DCM (3x) and DMF (3x).

  • First Amino Acid Coupling:

    • Couple the C-terminal Boc-protected amino acid to the resin. For Merrifield resin, this is typically done via a cesium salt-mediated esterification. For PAM resin, the pre-loaded amino acid is often used.

  • Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

    • Treat with 50% TFA in DCM for 20-30 minutes.[4]

    • Wash with DCM (3x), isopropanol (B130326) (IPA) (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2x).

    • Wash with DCM (3x).

    • In situ neutralization protocols, where neutralization and coupling occur simultaneously, are often used to minimize aggregation.[2]

  • Amino Acid Coupling:

    • Dissolve the next Boc-protected amino acid (3-4 equivalents) and a coupling reagent (e.g., HBTU/HOBt or DCC/HOBt) in DMF or a DCM/DMF mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using the ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Capping (Optional but Recommended):

    • After a positive ninhydrin test following the second coupling, cap any unreacted amino groups with acetic anhydride (B1165640) to prevent the formation of deletion sequences.

  • Cycle Repetition:

    • Repeat steps 3-6 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Place the resin in a specialized HF cleavage apparatus.

    • Add scavengers (e.g., anisole, p-cresol) to protect sensitive residues.

    • Perform the cleavage with anhydrous liquid hydrogen fluoride (B91410) (HF) at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Dissolve the crude peptide in an appropriate buffer for purification.

Fmoc-SPPS Protocol (Manual)
  • Resin Preparation:

    • Swell the appropriate resin (e.g., Wang, Rink Amide, or 2-chlorotrityl chloride resin) in DMF for 1-2 hours.

    • Wash the resin with DMF (3x).

  • First Amino Acid Loading (if not pre-loaded):

    • For Wang resin, activate the Fmoc-amino acid with a coupling reagent like DCC and a catalyst like DMAP, then react with the resin.

    • For 2-chlorotrityl chloride resin, react the Fmoc-amino acid in the presence of DIEA in DCM.[9]

  • Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and treat with fresh 20% piperidine in DMF for 15-20 minutes.[9]

    • Wash the resin with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.[10]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using the ninhydrin (Kaiser) test. Repeat coupling if necessary.

  • Capping (Optional):

    • If the coupling is incomplete, cap unreacted amino groups with acetic anhydride and a base like DIEA or pyridine.

  • Cycle Repetition:

    • Repeat steps 3-5 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • Wash the completed peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) for standard peptides).

    • Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Dissolve the crude peptide in a suitable solvent for purification.

Workflow Visualizations

The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_Neut Wash & Neutralization (DIEA in DCM) Deprotection->Wash_Neut Coupling Coupling (Boc-AA, Coupling Reagent) Wash_Neut->Coupling Wash Wash Coupling->Wash N_minus_1 Repeat for n-1 cycles Wash->Deprotection Next Cycle Cleavage Cleavage (HF or TFMSA) Wash->Cleavage Final Cycle End Final Peptide Cleavage->End

Caption: Boc-SPPS Workflow Diagram.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling (Fmoc-AA, Coupling Reagent) Wash1->Coupling Wash2 Wash Coupling->Wash2 N_minus_1 Repeat for n-1 cycles Wash2->Deprotection Next Cycle Cleavage Cleavage (TFA Cocktail) Wash2->Cleavage Final Cycle End Final Peptide Cleavage->End

Caption: Fmoc-SPPS Workflow Diagram.

Conclusion and Recommendations

The choice between Boc and Fmoc chemistry is not a matter of one being definitively superior to the other, but rather a decision based on the specific characteristics of the target peptide and the resources available.

Fmoc strategy is generally recommended for:

  • Standard and relatively straightforward peptide sequences.

  • Peptides containing acid-sensitive residues (e.g., Trp, Met).

  • Synthesis of peptides with post-translational modifications like phosphorylation and glycosylation.[5]

  • Laboratories not equipped to handle hazardous reagents like HF.

Boc strategy remains a valuable and often preferred choice for:

  • Hydrophobic peptides that are prone to aggregation during synthesis. The strong acidic deprotection steps can help disrupt secondary structures.[1][2]

  • The synthesis of long peptides or those known to be "difficult sequences," where it can sometimes offer higher yields and purity.[]

  • Fragment condensation strategies in solution-phase synthesis.

Ultimately, for particularly challenging and novel complex peptides, an initial small-scale comparative synthesis using both strategies may be the most prudent approach to identify the optimal path to a high-quality final product. A thorough understanding of the underlying chemistry of each method, coupled with careful execution of the synthesis protocol, is paramount for success.

References

Ortho- vs. Para-Substituted Phenylalanine Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to enhance potency, selectivity, and metabolic stability. Among these, substituted phenylalanine derivatives are of particular interest due to the critical role of the aromatic side chain in molecular recognition and biological function. The seemingly subtle shift of a functional group from the ortho- to the para- position on the phenyl ring can dramatically alter a peptide's interaction with its biological target, leading to profound differences in activity.

This guide provides an objective comparison of the biological activities of ortho- versus para-substituted phenylalanine-containing peptides, supported by experimental data from various studies. It is important to note that a direct head-to-head comparison of a wide range of ortho- and para-substituted analogs across multiple standardized assays is not extensively available in the public domain. Therefore, this guide synthesizes findings from different studies to provide a comprehensive overview.

Data Presentation: Quantitative Comparison of Biological Activity

The following tables summarize quantitative data from studies on opioid receptor agonists and L-type amino acid transporter 1 (LAT1) ligands, illustrating the impact of substituent position on biological activity.

Table 1: Opioid Receptor Agonist Activity of Cyclic Enkephalin Analogs

This table presents the inhibitory concentrations (IC50) of para-substituted phenylalanine analogs of a cyclic enkephalin peptide in guinea pig ileum (GPI; μ-opioid receptor) and mouse vas deferens (MVD; δ-opioid receptor) assays. Lower IC50 values indicate higher agonist potency.

Peptide Analog (Substitution at Phe¹)GPI IC50 (nM)MVD IC50 (nM)
H-Phe-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂13,000129,000
H-Phe(pNH₂)-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂1.81.8
H-Phe(pNO₂)-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂3.24.3
H-Phe(pCN)-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂1.61.5
H-Phe(pCH₃)-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂1.11.1
H-Phe(pCOOH)-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂>10,000>10,000
H-Phe(pCOCH₃)-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂0.450.35
H-Phe(pCONH₂)-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂0.320.28

Data synthesized from a study on cyclic enkephalin analogs.[1]

Table 2: Affinity and Transport of Halogenated Phenylalanine Analogs by L-type Amino Acid Transporter 1 (LAT1)

This table compares the inhibitory constant (Ki) and maximum transport velocity (Vmax) of ortho-, meta-, and para-halogenated phenylalanine analogs for the LAT1 transporter. Lower Ki values indicate higher binding affinity.

Phenylalanine AnalogLAT1 Ki (μM)LAT1 Efflux Vmax (pmol/mg protein/min)
L-Phenylalanine18.1 ± 1.5134 ± 5
2-Fluoro-L-phenylalanine (ortho)5.4 ± 0.589 ± 3
3-Fluoro-L-phenylalanine (meta)11.2 ± 0.9125 ± 4
4-Fluoro-L-phenylalanine (para)15.3 ± 1.2130 ± 5
2-Iodo-L-phenylalanine (ortho)1.9 ± 0.2 78 ± 3
3-Iodo-L-phenylalanine (meta)4.5 ± 0.4115 ± 4
4-Iodo-L-phenylalanine (para)17.5 ± 1.4132 ± 5

Data synthesized from a structure-activity relationship study of phenylalanine analogs on LAT1.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of substituted phenylalanine peptides.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test peptide to a specific receptor.

Objective: To determine the concentration of a substituted phenylalanine peptide that inhibits 50% of the binding of a radiolabeled ligand to its receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., μ-opioid receptor).

  • Radiolabeled ligand (e.g., [³H]DAMGO for μ-opioid receptor).

  • Unlabeled test peptides (ortho- and para-substituted phenylalanine analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of the unlabeled test peptides to the wells. Include a control with no competitor (total binding) and a control with a high concentration of a known non-radiolabeled ligand (non-specific binding).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Cell-Based Functional Assay (e.g., cAMP Assay for GPCRs)

This protocol measures the functional activity of a peptide by quantifying the production of a second messenger, such as cyclic AMP (cAMP), following receptor activation.

Objective: To determine the concentration of a substituted phenylalanine peptide that produces 50% of the maximal response (EC50).

Materials:

  • Cells stably expressing the target G-protein coupled receptor (GPCR).

  • Cell culture medium.

  • Test peptides (ortho- and para-substituted phenylalanine analogs).

  • Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Microplate reader.

Procedure:

  • Cell Culture: Culture the cells expressing the target GPCR to an appropriate density in a 96-well plate.

  • Peptide Treatment: Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and incubate for a short period.

  • Stimulation: Add increasing concentrations of the test peptides to the wells. For antagonists, co-incubate with a fixed concentration of a known agonist.

  • Adenylyl Cyclase Activation: Add forskolin to all wells to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells according to the cAMP assay kit manufacturer's instructions and perform the detection reaction.

  • Measurement: Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

  • Data Analysis: Plot the measured signal against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax) for agonists, or the IC50 for antagonists.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a general signaling pathway for a G-protein coupled receptor (GPCR) that can be activated by phenylalanine-containing peptides. The specific downstream effects can vary depending on the G-protein subtype (Gαs, Gαi, Gαq) coupled to the receptor. The affinity and efficacy of ortho- versus para-substituted peptides for the receptor will determine the magnitude of the downstream signal.

GPCR_Signaling cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Peptide Substituted Phe-Peptide Peptide->Receptor Binding PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation

Caption: General GPCR signaling pathway activated by peptides.

Experimental Workflow Diagram

This diagram outlines a typical workflow for the comparative analysis of the biological activity of ortho- and para-substituted phenylalanine peptides.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Synthesis Solid-Phase Peptide Synthesis (ortho- & para-analogs) Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Binding_Assay Receptor Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assay Cell-Based Functional Assay (Determine EC50/IC50) Characterization->Functional_Assay Viability_Assay Cell Viability/Toxicity Assay Characterization->Viability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Viability_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Workflow for comparing substituted peptide analogs.

References

A Comparative Guide to Acidic and Thermal Boc Deprotection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry and peptide chemistry, offering robust protection for amine functionalities.[1][2] Its widespread use is attributed to its stability across a range of nucleophilic and basic conditions, combined with its relatively straightforward removal.[1] The selection of an appropriate deprotection strategy is critical to the success of a synthetic route, directly impacting yield, purity, and scalability. This guide provides a comprehensive comparison of the two primary methods for Boc deprotection: acidic and thermal cleavage, supported by experimental data and detailed protocols.

Acidic Boc Deprotection: The Conventional Approach

Acid-catalyzed cleavage remains the most widely employed method for the removal of the Boc protecting group.[1] The reaction proceeds through protonation of the carbamate (B1207046) oxygen, which weakens the C-O bond and leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4] The carbamic acid is unstable and readily decomposes to release the free amine and carbon dioxide.[5][6]

A variety of strong acids can be utilized for this transformation, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the most common.[7][8] The choice of acid and solvent system allows for a degree of tuning to accommodate substrate sensitivities.

Key Advantages:

  • High Efficiency: Generally provides rapid and complete deprotection at room temperature.[8]

  • Versatility: A wide range of acidic reagents and solvent systems are available.[1]

  • Predictability: A well-understood and extensively documented method.

Potential Drawbacks:

  • Harsh Conditions: The strong acidic environment can be incompatible with other acid-labile functional groups in the molecule.[3]

  • Side Reactions: The electrophilic tert-butyl cation generated can lead to undesired t-butylation of nucleophilic sites, such as electron-rich aromatic rings or thiols.[3][9]

  • Safety and Environmental Concerns: Reagents like TFA are corrosive, toxic, and pose environmental risks.[1][4]

Quantitative Comparison of Acidic Reagents
ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (B109758) (DCM), Room Temp[1]0.5 - 4 hours[1]Highly effective, volatile for easy removal, suitable for solid-phase peptide synthesis.[1]Corrosive, toxic, can cleave other acid-labile groups, environmental concerns.[1][4]
Hydrochloric Acid (HCl) 4M in Dioxane or Ethyl Acetate, Room Temp[1]1 - 12 hours[1]Cost-effective and readily available.[1]Can be less selective, potential for chlorinated byproducts.[1]
Phosphoric Acid (H₃PO₄) Aqueous solution in THF[1]VariableMild and selective.[1]Slower reaction times, potentially more complex workup.[1]
p-Toluenesulfonic Acid (p-TSA) Catalytic amounts in various solvents[7]10 min - 1 hour[1]Solid and easy to handle, less corrosive than TFA, considered a "greener" alternative.[1]Can require heat, less volatile.[1]

Thermal Boc Deprotection: A Greener Alternative

Thermal removal of the Boc group offers a compelling alternative to acidic methods, particularly for substrates sensitive to strong acids.[10] This method typically involves heating the Boc-protected amine in a suitable high-boiling solvent, or even neat, leading to the concerted elimination of isobutylene (B52900) and carbon dioxide to furnish the free amine.[10][11] The absence of strong acids circumvents the formation of the highly reactive tert-butyl cation, thereby mitigating the risk of t-butylation side reactions.[1]

Key Advantages:

  • Mild Conditions: Avoids the use of harsh acids, making it compatible with acid-sensitive functional groups.[12]

  • "Green" Chemistry: Eliminates the need for corrosive and environmentally harmful reagents.[13]

  • Simplified Workup: Often, removal of the solvent is sufficient to isolate the product, avoiding aqueous workups to neutralize acids.[14]

Potential Drawbacks:

  • High Temperatures: Requires elevated temperatures (often >100°C), which can be detrimental to thermally sensitive substrates, potentially causing racemization or elimination.[10]

  • Slower Reaction Times: Can be significantly slower than acidic methods.[10]

  • Solvent Limitations: Requires high-boiling, and sometimes specialized, solvents.[10]

Quantitative Data on Thermal Deprotection
Substrate TypeSolventTemperature (°C)TimeYield (%)Reference
N-Boc AnilineTFE24030 min93[15]
N-Boc AnilineMeOH24030 min88[15]
N-Boc PhenethylamineTFE24030 min44[16]
Various AminesWater (reflux)10012 min>95[11]
N-Boc GlycineTFE24030 min95[15]
N-Boc PhenylalanineTFE24030 min52[15]

Mechanistic Pathways and Experimental Workflows

To visualize the fundamental differences between these two methodologies, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Acidic_Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate + H⁺ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid - t-Butyl Cation tButyl_Cation tert-Butyl Cation Protonated_Carbamate->tButyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Decarboxylation Isobutylene Isobutylene tButyl_Cation->Isobutylene - H⁺

Caption: Mechanism of Acidic Boc Deprotection.

Thermal_Boc_Deprotection Boc_Amine Boc-Protected Amine Transition_State Concerted Transition State Boc_Amine->Transition_State Heat (Δ) Free_Amine Free Amine Transition_State->Free_Amine Isobutylene Isobutylene Transition_State->Isobutylene CO2 CO₂ Transition_State->CO2

Caption: Mechanism of Thermal Boc Deprotection.

Experimental_Workflow_Comparison cluster_acidic Acidic Deprotection cluster_thermal Thermal Deprotection A1 Dissolve Boc-Amine in Solvent (e.g., DCM) A2 Add Acid (e.g., TFA) A1->A2 A3 Stir at Room Temperature A2->A3 A4 Monitor by TLC/LC-MS A3->A4 A5 Aqueous Workup (Neutralization) A4->A5 A6 Extraction & Purification A5->A6 End Deprotected Amine A6->End T1 Dissolve Boc-Amine in High-Boiling Solvent T2 Heat to High Temperature (e.g., 100-180°C) T1->T2 T3 Monitor by TLC/LC-MS T2->T3 T4 Cool to Room Temperature T3->T4 T5 Remove Solvent in Vacuo T4->T5 T6 Direct Use or Further Purification T5->T6 T6->End Start Boc-Protected Starting Material Start->A1 Start->T1

Caption: Comparative Experimental Workflow.

Experimental Protocols

Protocol 1: Acidic Deprotection using TFA in DCM[17]
  • Dissolution: Dissolve the N-Boc protected amine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[17]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product should be ninhydrin (B49086) positive.[17]

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Isolation:

    • For the TFA salt: Co-evaporate the residue with toluene (B28343) or DCM several times to ensure complete removal of residual TFA.[17]

    • For the free amine: Dissolve the residue in water and carefully neutralize with a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[17]

Protocol 2: Thermal Deprotection in Water[13]
  • Suspension: Add the N-Boc protected amine to water in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux (90-100 °C) with vigorous stirring.

  • Reaction: Maintain at reflux for the required time (typically very short, e.g., 12 minutes, but substrate-dependent).[13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Add dichloromethane (or another suitable organic solvent) and stir. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography if necessary.[13]

Conclusion: Selecting the Optimal Method

The choice between acidic and thermal Boc deprotection is highly dependent on the specific substrate and the overall synthetic strategy.

  • Acidic deprotection remains the go-to method for its speed and efficiency, particularly for robust molecules without other acid-sensitive functionalities. It is extensively validated and offers a high degree of predictability.

  • Thermal deprotection is an excellent alternative for complex molecules containing acid-labile groups. Its environmentally friendly nature and simplified workup are significant advantages, especially in process chemistry and large-scale synthesis, provided the substrate is thermally stable.[14]

Ultimately, a careful evaluation of the substrate's stability, the presence of other functional groups, and the desired scale of the reaction will guide the researcher to the most appropriate and effective Boc deprotection strategy.

References

Safety Operating Guide

Proper Disposal of Boc-2-Methoxy-L-Phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Boc-2-Methoxy-L-Phenylalanine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors. In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a designated, labeled container for hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure

The disposal of this compound, a Boc-protected amino acid commonly used in peptide synthesis, should be managed as hazardous chemical waste.

  • Identification and Classification:

    • Identify the waste as "this compound" and any solvents or other chemicals it may be mixed with.

    • Classify the waste as a combustible solid. It is crucial to consult your institution's specific guidelines for hazardous waste classification.

  • Segregation:

    • Segregate solid waste containing this compound from liquid waste.

    • Keep it separate from incompatible materials such as strong oxidizing agents and strong acids.

  • Containerization and Labeling:

    • Place the solid waste in a clearly labeled, sealed, and appropriate hazardous waste container.

    • The label should include the full chemical name ("this compound"), the date, and the hazard classification (e.g., "Combustible Solid").

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage temperature is maintained between 2-8°C, as recommended for the pure compound.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with the complete and accurate information from the waste container label.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₅--INVALID-LINK--
Molecular Weight 295.33 g/mol --INVALID-LINK--
Form Powder--INVALID-LINK--
Melting Point 157 °C--INVALID-LINK--
Storage Temperature 2-8°C--INVALID-LINK--
Storage Class 11 - Combustible Solids--INVALID-LINK--

Experimental Workflow: Role in PROTAC Synthesis

Boc-protected amino acids like this compound are integral building blocks in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to target and degrade specific disease-causing proteins. The following diagram illustrates a simplified workflow for the synthesis of a PROTAC, highlighting the role of a Boc-protected amino acid.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_application Application start Starting Materials ligand1 Target Protein Ligand start->ligand1 linker Boc-Protected Amino Acid (e.g., this compound) start->linker ligand2 E3 Ligase Ligand start->ligand2 coupling1 Coupling Reaction 1 ligand1->coupling1 linker->coupling1 coupling2 Coupling Reaction 2 ligand2->coupling2 deprotection Boc Deprotection coupling1->deprotection deprotection->coupling2 protac Final PROTAC Molecule coupling2->protac application Targeted Protein Degradation Studies protac->application

Caption: Simplified workflow of PROTAC synthesis.

By adhering to these disposal procedures and understanding the context of this chemical's application, laboratory professionals can maintain a safe and compliant research environment. Always consult your institution's specific safety and disposal protocols.

Essential Safety and Operational Guide for Handling Boc-2-Methoxy-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Boc-2-Methoxy-L-Phenylalanine, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing exposure and ensuring a safe laboratory environment.

Hazard Summary

This compound is a phenylalanine derivative.[1] As with many fine chemical powders, it can pose a respiratory hazard if dust is generated and inhaled.[2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3] While specific toxicity data for this compound is not extensively detailed, it is prudent to handle it with care, employing appropriate personal protective equipment and engineering controls.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 or equivalent regional standards.[4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for incidental contact.[4] Inspect for tears or punctures before use.
Body Protection Laboratory CoatA fully buttoned lab coat should be worn to protect skin and clothing.[5]
Respiratory Protection NIOSH-Approved RespiratorRecommended when handling large quantities or when dust generation is likely and engineering controls are insufficient.[6][7]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure.

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially where dust may be generated.[2][3]

  • Enclosed Balance: When weighing the powder, use an enclosed balance to contain any airborne particles.[8]

Procedural Steps:

  • Preparation:

    • Designate a specific area within the laboratory for handling this compound.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Cover the work surface with absorbent bench paper to contain any potential spills.[9]

    • Assemble all necessary equipment (spatulas, weighing paper, containers) before starting.

  • Handling:

    • Don all required PPE as specified in the table above.

    • Carefully transfer the solid material using a spatula or other appropriate tool to minimize dust formation.[6]

    • Keep containers of this compound tightly closed when not in use.[8]

  • Decontamination:

    • After handling is complete, wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol).

    • Dispose of all contaminated materials, including gloves and bench paper, as hazardous waste.[10]

    • Wash hands thoroughly with soap and water after removing gloves.[11]

Emergency Procedures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[3]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention.[3]

  • Spills: For small spills, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[10]

Storage and Disposal Plan

Storage:

  • Store this compound in a cool, dry, and well-ventilated place.[12]

  • The recommended storage temperature is 2-8°C.[13]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[3]

Disposal:

  • Solid Waste: All solid waste contaminated with this compound, including empty containers, used gloves, and weighing paper, must be collected in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[10]

  • Final Disposal: All waste must be disposed of through a licensed chemical waste disposal company, following all local, state, and federal regulations.[10]

G prep Preparation ppe Don PPE prep->ppe handling Handling weigh Weigh Compound handling->weigh decon Decontamination cleanup Clean Work Area decon->cleanup storage Storage store Store in Cool, Dry Place storage->store disposal Disposal dispose_waste Dispose via Licensed Vendor disposal->dispose_waste fume_hood Work in Fume Hood ppe->fume_hood fume_hood->handling transfer Transfer Compound weigh->transfer transfer->decon waste Collect Waste cleanup->waste wash Wash Hands waste->wash wash->storage wash->disposal

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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